14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole
Description
Properties
IUPAC Name |
3-thia-24-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)23-21(19)22-20(14)16-10-4-6-12-18(16)24-22/h1-12,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSESGFUZXJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5S4)NC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the crystal structure analysis of complex heterocyclic compounds, with a focus on 14H-Benzo[c]benzothieno[2,3-a]carbazole. In the landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates intermolecular interactions, solid-state packing, and ultimately, the material's physical and biological properties.
Due to the limited availability of public crystallographic data for 14H-Benzo[c]benzothieno[2,3-a]carbazole, this guide will leverage the detailed crystal structure analysis of a closely related analog, 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole , to illustrate the core principles and experimental workflows.[1] This thieno-carbazole derivative shares a significant portion of the core heterocyclic framework, making it an excellent exemplar for the techniques and interpretations discussed herein.
The Strategic Imperative: Why Crystal Structure Matters
The precise arrangement of atoms in the crystalline state governs a molecule's behavior. For professionals in drug development, this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's conformation influences its interaction with biological targets.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.
-
Rational Drug Design: Providing an experimental foundation for computational modeling and the design of next-generation therapeutics.
In materials science, knowledge of the crystal structure is fundamental to understanding and engineering properties such as charge transport, photoluminescence, and thermal stability in organic electronics.[2]
From Powder to Picture: The Experimental Journey
The elucidation of a crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The workflow can be broadly categorized into synthesis, crystal growth, and X-ray diffraction analysis.
Synthesis of the Building Blocks
The journey begins with the chemical synthesis of the target molecule. For fused heterocyclic systems like the thieno-carbazole core, multi-step synthetic routes are often required. A general approach involves the sequential construction of the fused ring system, often culminating in a final cyclization step. For instance, the synthesis of thieno[2,3-b]carbazole derivatives can be achieved through transition metal-catalyzed reactions that form the key carbon-nitrogen and carbon-sulfur bonds.[1]
The Art of Crystal Growth: The Keystone to Quality Data
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. The primary objective is to grow a single crystal of sufficient size and perfection, free from defects and twinning.
Step-by-Step Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For many organic molecules, solvents like dichloromethane, chloroform, ethyl acetate, or a mixture thereof are good starting points.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.
-
Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Illuminating the Invisible: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, leading to a unique diffraction pattern.
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector. The intensity and position of each diffracted spot contain the information necessary to reconstruct the electron density map of the unit cell.
Structure Solution and Refinement: From Data to a Model
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, this is typically overcome using "direct methods," which are statistical approaches to estimate the initial phases. This leads to an initial electron density map from which a preliminary model of the molecule can be built.
This initial model is then refined against the experimental data. The refinement process involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by various metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-refined structure.
Table 1: Crystallographic Data for 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole [1]
| Parameter | Value |
| Chemical Formula | C₂₇H₁₈N₂O₄S₂ |
| Formula Weight | 514.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.973 (2) |
| b (Å) | 17.518 (4) |
| c (Å) | 12.339 (3) |
| β (°) | 99.34 (3) |
| Volume (ų) | 2338.4 (9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.460 |
| R1 [I > 2σ(I)] | 0.057 |
| wR2 (all data) | 0.165 |
Deciphering the Architecture: Analysis of the Crystal Structure
Once the structure is solved and refined, the next crucial step is a detailed analysis of the molecular geometry and the intermolecular interactions that dictate the crystal packing.
Molecular Conformation
The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the molecule. In the case of 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole, the carbazole ring system is essentially planar.[1] The dihedral angle between the mean planes of the carbazole and the fused methylthiophene ring is small, indicating a high degree of planarity for the entire fused system.[1] This planarity can facilitate π-π stacking interactions, which are often crucial for the electronic properties of such materials.
Intermolecular Interactions: The Glue of the Crystal
The way molecules pack in a crystal is determined by a delicate balance of non-covalent interactions. These include:
-
Hydrogen Bonds: While the thieno-carbazole core lacks strong hydrogen bond donors, weaker C-H···O and C-H···π interactions can play a significant role in stabilizing the crystal lattice.[1]
-
π-π Stacking: The planar aromatic surfaces of the fused heterocyclic systems can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are in close proximity.
-
van der Waals Forces: These are ubiquitous, non-directional forces that contribute to the overall cohesive energy of the crystal.
In the crystal structure of the analogue, the packing is stabilized by a combination of C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking.[1]
Visualization of Key Intermolecular Interactions
Caption: A schematic representation of potential intermolecular interactions in the crystal lattice.
Conclusion: From Structure to Function
The crystal structure analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole and its analogs provides an atomic-level blueprint that is indispensable for researchers in medicinal chemistry and materials science. This detailed structural knowledge empowers the rational design of new molecules with tailored properties, whether for enhanced biological activity or superior performance in electronic devices. The methodologies outlined in this guide, from meticulous crystal growth to sophisticated diffraction analysis, represent the cornerstone of modern solid-state chemical research.
References
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Panchatcharam, P., Sureshbabu, K., Venugopal, V., & Perumal, S. (2012). Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775–o778. [Link]
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PubChem. (n.d.). 12H-Benzo[2][3]thieno[3,2-a]carbazole. Retrieved from [Link]
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esd-chem. (n.d.). 14H-benzo[c]benzo[4,5]thieno[2,3-a]carbazole. Retrieved from [Link]
Sources
- 1. Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14H- benzo [c] benzo [4,5] thieno [2,3-a] carbazole[ | 1313395-18-4 [chemicalbook.com]
- 3. esdchem.com.tr [esdchem.com.tr]
The Luminous World of Thienocarbazoles: A Technical Guide to UV-Vis Absorption and Fluorescence Spectra
Foreword: Unveiling the Photophysical Intricacies of Thienocarbazole Derivatives
Thienocarbazole derivatives have emerged as a prominent class of heterocyclic compounds, garnering significant attention from researchers in materials science, organic electronics, and medicinal chemistry.[1][2] Their rigid, planar architecture, coupled with the electron-rich nature of the carbazole and thiophene moieties, endows them with unique and tunable photophysical properties.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the UV-Vis absorption and fluorescence characteristics of these fascinating molecules. We will delve into the theoretical underpinnings of their electronic transitions, explore the profound influence of molecular structure and solvent environment on their spectral behavior, and provide robust, field-proven protocols for their characterization.
The Foundation: Understanding Electronic Transitions and Photophysical Phenomena
The interaction of molecules like thienocarbazoles with ultraviolet and visible light is governed by the principles of quantum mechanics, specifically the excitation of electrons from lower to higher energy orbitals.
UV-Vis Absorption: A Glimpse into the Excited State
UV-Vis spectroscopy probes the electronic transitions within a molecule. When a photon of appropriate energy strikes a thienocarbazole derivative, a valence electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, the Lowest Unoccupied Molecular Orbital (LUMO).[3] The energy difference between these orbitals dictates the wavelength of light absorbed.
For thienocarbazole derivatives, the absorption spectra are typically characterized by intense bands in the UV and visible regions, arising from π-π* transitions within the conjugated aromatic system.[1] The extent of this π-conjugation is a critical determinant of the absorption maximum (λmax). As the conjugated system expands, the HOMO-LUMO energy gap decreases, resulting in a bathochromic (red) shift of the absorption peak to longer wavelengths.[4]
Fluorescence: The Radiative Return to Ground State
Following excitation, the molecule finds itself in a transient, higher energy state. One of the pathways for it to return to the ground state is through the emission of a photon, a phenomenon known as fluorescence. This emission process is typically rapid, occurring on the nanosecond timescale.
A key characteristic of fluorescence is the Stokes shift , which is the difference in wavelength between the absorption maximum and the fluorescence emission maximum. This shift arises from energy loss due to vibrational relaxation in the excited state before fluorescence occurs. The magnitude of the Stokes shift can provide valuable information about the structural and electronic differences between the ground and excited states of the molecule.[5][6]
The Heart of the Matter: Structure-Property Relationships in Thienocarbazole Derivatives
The true power of thienocarbazole chemistry lies in the ability to fine-tune their photophysical properties through synthetic modification. Understanding the interplay between molecular structure and spectral behavior is paramount for designing materials with desired characteristics.
The Role of π-Conjugation and Molecular Planarity
The extent of the π-conjugated system is a primary factor influencing the absorption and emission wavelengths. Extending the conjugation by adding more aromatic rings or other unsaturated moieties to the thienocarbazole core generally leads to a red shift in both the absorption and fluorescence spectra.[4]
Furthermore, the planarity of the molecular structure plays a crucial role. A more planar conformation allows for more effective overlap of p-orbitals, enhancing π-conjugation and leading to smaller HOMO-LUMO gaps.[7] Any structural features that induce twisting or deviation from planarity can disrupt this conjugation, resulting in a hypsochromic (blue) shift.
Intramolecular Charge Transfer (ICT): The Donor-Acceptor Paradigm
A powerful strategy for tuning the photophysical properties of thienocarbazole derivatives is the introduction of electron-donating (D) and electron-accepting (A) groups, creating a D-π-A architecture.[8][9] In such systems, photoexcitation can induce an intramolecular charge transfer (ICT) , where electron density is transferred from the donor to the acceptor through the π-conjugated bridge.[8][9][10][11]
This ICT process has a profound effect on the electronic structure of the excited state, making it significantly more polar than the ground state. This leads to several key observational effects:
-
Large Stokes Shifts: The significant change in dipole moment between the ground and excited states results in substantial Stokes shifts.[5]
-
Solvatochromism: The absorption and, more dramatically, the fluorescence spectra of D-π-A thienocarbazole derivatives are often highly sensitive to the polarity of the solvent.[12][13]
Solvatochromism: The Solvent's Influence
In polar solvents, the more polar excited state of a D-π-A molecule is stabilized to a greater extent than the less polar ground state. This leads to a red shift in the fluorescence emission maximum as the solvent polarity increases, a phenomenon known as positive solvatochromism.[13] Conversely, in some cases where the ground state is more polar than the excited state, a blue shift (negative solvatochromism) can be observed with increasing solvent polarity.[13] The study of solvatochromism provides valuable insights into the nature of the excited state and the magnitude of the change in dipole moment upon excitation.
A Practical Guide: Experimental Protocols for Spectral Characterization
Acquiring high-quality and reproducible UV-Vis absorption and fluorescence data is crucial for understanding the photophysical properties of thienocarbazole derivatives. The following protocols are designed to be self-validating and provide a robust framework for these measurements.
UV-Vis Absorption Spectroscopy
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of a thienocarbazole derivative.
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.
Materials:
-
Thienocarbazole derivative of interest
-
High-purity spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol)
-
Quartz cuvettes (typically 1 cm path length)
Protocol:
-
Solution Preparation:
-
Accurately weigh a small amount of the thienocarbazole derivative.
-
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (typically in the range of 10-3 M).
-
From the stock solution, prepare a dilute solution (typically 10-5 to 10-6 M) such that the maximum absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0 absorbance units).
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it several times with the dilute sample solution.
-
Fill the sample cuvette with the sample solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Diagram: UV-Vis Spectroscopy Experimental Workflow
Caption: Workflow for UV-Vis absorption measurement.
Fluorescence Spectroscopy
This protocol details the measurement of fluorescence emission and excitation spectra, and the determination of the fluorescence quantum yield.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube). For absolute quantum yield measurements, an integrating sphere is required.[14][15][16][17][18]
Materials:
-
Thienocarbazole derivative solution (prepared as in the UV-Vis protocol, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
High-purity spectroscopic grade solvent
-
Fluorescence cuvettes (four-sided polished quartz)
Protocol for Emission and Excitation Spectra:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Emission Spectrum:
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Scan the emission monochromator over a wavelength range starting from ~20 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
The resulting spectrum will show the fluorescence emission profile, and the peak of this profile is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem determined from the emission spectrum.
-
Scan the excitation monochromator over a range of wavelengths that covers the absorption profile of the sample.
-
The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one that is fluorescing.
-
Protocol for Absolute Quantum Yield (ΦF) Determination using an Integrating Sphere: [14][15][16][17][18]
The absolute quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. An integrating sphere allows for the collection of all emitted light, providing a direct measurement.
-
Blank Measurement:
-
Place a cuvette containing only the pure solvent inside the integrating sphere.
-
Excite the sample at a wavelength where the compound absorbs.
-
Measure the spectrum, which will show the scattered excitation light.
-
-
Sample Measurement:
-
Replace the blank with the sample cuvette.
-
Using the exact same instrument settings, measure the spectrum of the sample. This spectrum will contain a peak from the unabsorbed scattered excitation light and the fluorescence emission from the sample.
-
-
Calculation:
-
The quantum yield is calculated by the instrument's software based on the following principle: ΦF = (Area of Emission Peak) / (Area of Scattered Light of Blank - Area of Scattered Light of Sample)
-
The software will integrate the area of the emission peak and the areas of the scattered light peaks from the blank and sample measurements to provide the quantum yield.
-
Diagram: Structure-Property Relationship in D-π-A Thienocarbazoles
Caption: Energy level diagram illustrating the ICT process.
Data Interpretation and Analysis: A Comparative Look at Thienocarbazole Derivatives
The true utility of spectral data comes from comparative analysis. By systematically studying a series of thienocarbazole derivatives, we can elucidate key structure-property relationships.
| Derivative Type | Typical λabs (nm) | Typical λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Key Structural Feature |
| Unsubstituted Thienocarbazole | 350-400 | 400-450 | 3000-5000 | Moderate | Core π-system |
| Extended π-Conjugation | 400-450 | 450-550 | 3000-5000 | Moderate to High | Additional aromatic rings |
| D-π-A System (e.g., with -NMe2 and -CN) | 420-480 | 500-650 | 5000-8000 | Varies (often solvent-dependent) | Strong electron donor and acceptor groups |
| N-Substituted Thienocarbazole | 360-410 | 410-460 | 3000-5000 | Moderate to High | Alkyl or aryl group on the nitrogen atom |
Note: The values in this table are representative and can vary significantly based on the specific molecular structure and solvent used.
Applications and Future Directions
The tunable photophysical properties of thienocarbazole derivatives make them highly promising for a range of applications:
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and color tunability make them excellent candidates for emissive materials in OLEDs.
-
Organic Photovoltaics (OPVs): As strong absorbers of sunlight, they can be utilized as donor materials in organic solar cells.
-
Bioimaging and Sensing: Thienocarbazole derivatives with large Stokes shifts and sensitivity to their environment can be developed as fluorescent probes for bioimaging and the detection of specific analytes.[19][20][21][22][23]
The continued exploration of novel synthetic strategies to create new thienocarbazole architectures will undoubtedly lead to the discovery of materials with even more remarkable photophysical properties, paving the way for next-generation organic electronic and biomedical technologies.
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Effect of intramolecular charge transfer processes on amplified spontaneous emission of D–π–A type aggregation-enhanced emission molecules. RSC Publishing. Available from: [Link]
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Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. PicoQuant. (2017-07-12). Available from: [Link]
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Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Edinburgh Instruments. Available from: [Link]
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Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Available from: [Link]
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An In-Depth Technical Guide to 14H-Benzo[c]benzothieno[2,3-a]carbazole (CAS 1313395-18-4): A Core Intermediate for Advanced Organic Electronics
An In-Depth Technical Guide to 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole (CAS 1313395-18-4): A Core Intermediate for Advanced Organic Electronics
This guide provides a comprehensive technical overview of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole, a significant organic intermediate in the development of materials for advanced electronic devices. Intended for researchers, chemists, and professionals in drug development and materials science, this document will delve into the chemical identity, structural elucidation, and the pivotal role of this compound in the landscape of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Core Identification and Chemical Structure
CAS Registry Number: 1313395-18-4
Systematic Name: 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole
Molecular Formula: C₂₂H₁₃NS
Molecular Weight: 323.41 g/mol
The foundational step in understanding any chemical entity is the precise identification of its structure. 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole is a large, fused-ring heterocyclic aromatic compound. Its structure is characterized by the amalgamation of a carbazole moiety with a benzothiophene unit, creating an extended π-conjugated system. This extensive conjugation is the primary determinant of its electronic properties, making it a subject of interest for applications in organic electronics.
Caption: 2D representation of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole.
Synthesis and Material Properties
While specific, detailed, peer-reviewed synthesis protocols for 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole are not widely published, it is understood to be accessible through multi-step organic synthesis. One reported pathway involves a three-step synthesis starting from 5-bromobenzo[b]naphtha[1,2-d]thiophene.[3][4] The synthesis of such large, fused aromatic systems often relies on transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct the carbazole framework, followed by cyclization reactions to form the fused ring system.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Purity | >98.0% (typically analyzed by HPLC) | |
| Appearance | Light yellow to amber powder/crystal | |
| Melting Point | 245.0 to 249.0 °C |
The purity of this intermediate is paramount for its end-use in electronic devices, as impurities can act as charge traps or quenching sites, thereby degrading device performance and longevity.
Role in Organic Electronics: A Focus on OLEDs
The extended π-conjugated system of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole, a derivative of carbazole, is indicative of its potential for efficient charge transport. Carbazole-based materials are renowned for their excellent hole-transporting properties.[5] This is attributed to the electron-rich nature of the carbazole nitrogen atom, which facilitates the movement of positive charge carriers (holes) through the organic layer.
In the architecture of an OLED, various layers of organic materials are stacked between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons, which then decay radiatively to produce light.
The efficiency of this process is highly dependent on the charge-transporting properties of the materials used in the hole-transporting layer (HTL) and electron-transporting layer (ETL). An imbalance in charge carrier mobility can lead to a shift of the recombination zone towards one of the electrodes, resulting in reduced efficiency and faster device degradation.
14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole serves as a crucial building block for synthesizing more complex molecules that can function as:
-
Hole-Transporting Layer (HTL) Materials: Its inherent hole-transporting capability makes it an ideal core structure for designing novel HTL materials with high charge mobility and thermal stability.
-
Host Materials for the Emissive Layer: In phosphorescent OLEDs (PhOLEDs), the emissive dopant is dispersed in a host material. The host material should have a high triplet energy to prevent the quenching of the phosphorescent excitons and facilitate efficient energy transfer to the dopant. The rigid, fused-ring structure of this carbazole derivative suggests it can be a precursor to host materials with high thermal stability.
Caption: General workflow from intermediate to OLED device characterization.
Experimental Protocols: A Generalized Approach
While a specific protocol for the synthesis of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole is not publicly detailed, the synthesis of functional materials from such intermediates and their subsequent fabrication into OLED devices follow established methodologies.
Synthesis of Functional Carbazole Derivatives (General Procedure)
The following outlines a general synthetic approach, such as a Suzuki coupling, which is commonly employed for the derivatization of carbazole-based intermediates.[6]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the carbazole intermediate (e.g., a borylated or halogenated derivative of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole), the corresponding aryl halide or boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the reaction mixture to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final functional material.
OLED Device Fabrication (General Protocol)
The fabrication of OLEDs is a meticulous process performed in a cleanroom environment to prevent contamination.[6]
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates, which serve as the anode. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Subsequently, dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to enhance the work function of the ITO for efficient hole injection.
-
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum thermal evaporation chamber.
-
Deposit the hole-injection layer (HIL).
-
Deposit the hole-transporting layer (HTL) using the synthesized carbazole derivative.
-
Co-evaporate the host material (potentially derived from the title compound) and the emissive dopant to form the emissive layer (EML).
-
Deposit the electron-transporting layer (ETL).
-
Deposit the electron-injection layer (EIL).
-
Deposit the metal cathode (e.g., aluminum).
-
-
Encapsulation: To protect the organic layers from atmospheric moisture and oxygen, the device is encapsulated, typically using a glass lid sealed with a UV-curable epoxy resin in a nitrogen-filled glovebox.
Characterization and Analysis
The synthesized materials and fabricated devices undergo rigorous characterization to validate their structure and performance.
Table 2: Key Characterization Techniques
| Analysis | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification of the synthesized organic materials. |
| Mass Spectrometry | Confirmation of the molecular weight of the synthesized materials. |
| UV-Vis Spectroscopy & Photoluminescence | Determination of the optical properties (absorption and emission spectra) of the materials. |
| Cyclic Voltammetry | Evaluation of the electrochemical properties, including the HOMO and LUMO energy levels. |
| Current-Voltage-Luminance (J-V-L) | Measurement of the electrical and optical characteristics of the fabricated OLEDs.[6] |
| Electroluminescence (EL) Spectra | Determination of the emission color and spectral purity of the OLEDs.[6] |
From the J-V-L data, crucial performance metrics such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated to assess the device's performance.[6]
Conclusion and Future Outlook
14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole stands as a testament to the intricate molecular engineering that underpins the advancement of organic electronics. Its rigid, fused-ring structure incorporating a carbazole moiety provides a robust platform for the development of high-performance hole-transporting and host materials for OLEDs. The continued exploration of derivatives of this core structure is anticipated to yield materials with tailored electronic properties, contributing to the realization of more efficient, stable, and color-pure OLED displays and lighting solutions. As the demand for advanced organic electronic devices grows, the importance of such well-defined molecular intermediates will undoubtedly increase.
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Solubility Characteristics of 14H-Benzo[c]benzothieno[2,3-a]carbazole in Organic Solvents
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 14H-Benzo[c]benzothieno[2,3-a]carbazole, a complex polycyclic aromatic hydrocarbon (PAH) with significant potential in the field of organic electronics.[1] Understanding and optimizing the solubility of this compound is a critical prerequisite for its synthesis, purification, and device fabrication. This document outlines the core chemical principles governing its solubility, provides a detailed experimental protocol for its quantitative determination, and discusses the interpretation of solubility data. It is intended for researchers, chemists, and materials scientists working on the development and application of advanced organic materials.
Introduction: The Imperative of Solubility
14H-Benzo[c]benzothieno[2,3-a]carbazole is a large, fused-ring heteroaromatic compound. Its extended π-conjugated system suggests promising electronic and photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[1] However, like many large PAHs, its utility is fundamentally linked to its processability, which is dictated by its solubility in common organic solvents.
Poor solubility can severely hamper material purification (e.g., via crystallization or chromatography), prevent the formation of high-quality thin films required for electronic devices, and complicate characterization. Therefore, a systematic evaluation of its solubility profile is not merely a procedural step but a foundational pillar of its research and development. This guide provides the theoretical grounding and practical methodology to perform this evaluation effectively.
Molecular Structure and Theoretical Solubility Principles
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent starting point for our analysis.[2][3]
2.1. Analysis of the Solute: 14H-Benzo[c]benzothieno[2,3-a]carbazole
A close examination of the molecule's structure reveals competing characteristics that influence its solubility:
-
Nonpolar Character: The extensive, fused aromatic backbone is the dominant feature. This large, planar, and nonpolar surface area leads to strong π-π stacking interactions between solute molecules, which must be overcome by the solvent. This characteristic suggests good solubility in nonpolar, aromatic solvents.[4]
-
Polar/Hydrogen Bonding Character: The presence of the carbazole moiety introduces a crucial element: the nitrogen-hydrogen (N-H) bond. This group can act as a hydrogen bond donor. This feature is known to significantly enhance the solubility of carbazole-containing compounds in solvents that can act as hydrogen bond acceptors.[5][6][7]
-
Polarizability: The thiophene sulfur atom, while not strongly polar, contributes to the molecule's overall polarizability, allowing for dipole-induced dipole interactions with a range of solvents.
2.2. The Role of the Solvent
The choice of solvent is critical. Solvents can be broadly categorized, and their interaction with the solute predicted as follows:
-
Nonpolar Solvents (e.g., Toluene, Xylene): These solvents interact with the solute primarily through van der Waals forces and π-π interactions with the aromatic backbone. They are expected to be effective at solvating the nonpolar regions of the molecule.
-
Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)):
-
Chloroform/DCM: These chlorinated solvents can effectively solvate large organic molecules.
-
THF: A moderately polar ether that can solvate a range of compounds.
-
DMF/DMSO: These are highly polar and, critically, are strong hydrogen bond acceptors. The oxygen atom in the carbonyl (DMF) or sulfoxide (DMSO) group can form a strong hydrogen bond with the carbazole N-H proton.[6][7] This specific interaction is often key to dissolving carbazole derivatives that are poorly soluble in other solvent classes.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally poor choices for large PAHs. While they are hydrogen bond donors and acceptors, their strong self-association (solvent-solvent hydrogen bonding) and high polarity are often not conducive to solvating large, primarily nonpolar molecules.[8]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This section details a robust, self-validating protocol for determining the equilibrium solubility of 14H-Benzo[c]benzothieno[2,3-a]carbazole at a specific temperature (e.g., 25 °C). The method is based on generating a saturated solution and quantifying the dissolved solute concentration.
3.1. Materials and Equipment
-
14H-Benzo[c]benzothieno[2,3-a]carbazole (high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 μm, PTFE or other solvent-resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.
3.2. Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the compound in a highly solubilizing solvent (e.g., DMF or Chloroform) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of at least five calibration standards of known concentrations.
-
Causality Check: A calibration curve is essential to accurately quantify the concentration of the unknown saturated solution.
-
-
Sample Preparation:
-
To a series of vials, add an excess amount of the solid compound (e.g., ~5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately add a fixed volume of each test solvent to the corresponding vial (e.g., 2.0 mL).
-
Causality Check: Adding a clear excess of solid is the defining principle of this method, guaranteeing that the resulting solution is truly saturated.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
Causality Check: Equilibrium is not instantaneous. Sufficient time and constant temperature are required to ensure the measured solubility is a true thermodynamic property and not a kinetic artifact.
-
-
Sample Clarification and Dilution:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.2 μm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to bring its concentration within the range of the prepared calibration curve. A precise dilution factor must be recorded.
-
-
Quantification:
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Generate a calibration curve by plotting absorbance/peak area versus concentration for the standards.
-
Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
3.3. Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Data Presentation and Expected Trends
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. While specific experimental data for 14H-Benzo[c]benzothieno[2,3-a]carbazole is not publicly available, the table below illustrates the expected format and provides a qualitative prediction based on the theoretical principles discussed.
Table 1: Predicted Solubility of 14H-Benzo[c]benzothieno[2,3-a]carbazole at 25°C (Note: Values are illustrative predictions and must be determined experimentally.)
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Toluene | 2.4 | Moderate | Good π-π interaction with the aromatic system. |
| Hexane | 1.9 | Very Low | Lacks specific interactions to overcome solute π-π stacking. | |
| Polar Aprotic | Chloroform | 4.8 | High | Good general solvent for large organic molecules. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate polarity and some H-bond accepting ability. | |
| N,N-Dimethylformamide (DMF) | 36.7 | Very High | Strong H-bond acceptor interacts with carbazole N-H.[6] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Strong H-bond acceptor interacts with carbazole N-H.[5] | |
| Polar Protic | Ethanol | 24.6 | Low | Strong solvent-solvent H-bonding outcompetes solute solvation. |
| Water | 80.1 | Insoluble | Molecule is overwhelmingly hydrophobic.[4] |
Interpretation: It is anticipated that the highest solubility will be observed in highly polar aprotic solvents like DMF and DMSO, where the specific hydrogen bonding interaction provides a significant enthalpic advantage for solvation, overcoming the strong solute-solute interactions.[7] Good solubility is also expected in solvents like chloroform and toluene, which can effectively solvate the large nonpolar structure.
Conclusion and Recommendations
The solubility of 14H-Benzo[c]benzothieno[2,3-a]carbazole is a complex function of its large, nonpolar aromatic system and the hydrogen-bonding capability of its carbazole moiety. A successful development program for this material hinges on a thorough understanding of its solubility profile.
We recommend a systematic experimental evaluation using the protocol outlined in this guide. The screening should prioritize chlorinated solvents (Chloroform, Dichloromethane), aromatic solvents (Toluene), and, most importantly, polar aprotic, hydrogen-bond accepting solvents (DMF, DMSO), as these are predicted to be the most effective. The resulting data will be invaluable for guiding purification strategies, developing formulations for device fabrication, and advancing the application of this promising organic semiconductor.
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A Theoretical Investigation of the Electronic Structure of 14H-Benzo[c]benzothieno[2,3-a]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The fusion of electron-rich and electron-deficient heterocyclic systems into extended π-conjugated frameworks is a cornerstone of modern materials science, driving innovations in optoelectronics. 14H-Benzo[c]benzothieno[2,3-a]carbazole, a rigid, planar, ladder-type molecule, represents a compelling target for such investigations. This molecule synergistically combines the well-known hole-transporting capabilities of the carbazole moiety with the electron-accepting tendencies of the benzothiophene unit. This guide provides a comprehensive theoretical framework for elucidating the electronic and optical properties of 14H-Benzo[c]benzothieno[2,3-a]carbazole using first-principles computational methods. We detail a self-validating workflow grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causality behind methodological choices and providing a roadmap for researchers aiming to predict and understand the optoelectronic behavior of this and related heterocyclic systems.
Introduction: The Rationale for Fused Heterocyclic Systems
The field of organic electronics is predicated on the design of molecules with precisely tailored electronic properties. Carbazole derivatives are renowned for their thermal stability and excellent hole-transporting characteristics, making them ubiquitous as donor units in organic light-emitting diodes (OLEDs) and as host materials.[1][2] Their rigid structure and ability to form stable charge carriers are key to the efficiency and longevity of optoelectronic devices.[1] The integration of a benzothiophene moiety introduces an electron-accepting component, creating an intrinsic donor-acceptor (D-A) character within the fused system. This architecture is known to facilitate intramolecular charge transfer (ICT), a phenomenon critical for tuning emission wavelengths and enhancing nonlinear optical (NLO) properties.[3][4]
14H-Benzo[c]benzothieno[2,3-a]carbazole, whose synthesis has been reported from 5-bromobenzo[b]naphtha[1,2-d]thiophene, is a promising candidate for organic electronic devices due to this fused D-A structure.[5][6] Theoretical investigations, preceding or complementing experimental work, are indispensable for predicting molecular properties and guiding synthetic efforts. This guide outlines a robust computational protocol for a thorough investigation of the electronic structure of this target molecule.
The Computational Gauntlet: A Validated Theoretical Workflow
Our investigation is rooted in Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance between accuracy and computational cost for medium to large organic molecules. For excited-state properties, Time-Dependent DFT (TD-DFT) is the established workhorse for calculating absorption and emission spectra.[7][8]
The following workflow provides a comprehensive and self-validating approach to characterize the molecule's electronic properties.
Caption: A validated workflow for the theoretical investigation.
Protocol: Ground State Geometry and Electronic Structure
Objective: To determine the most stable molecular structure and analyze its fundamental electronic properties.
Methodology:
-
Initial Structure Generation: The 2D structure of 14H-Benzo[c]benzothieno[2,3-a]carbazole is drawn and converted to a 3D structure using appropriate molecular modeling software.
-
Geometry Optimization:
-
Theory Level: Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust starting point, known for providing reliable geometries for a wide range of organic molecules. For systems with significant D-A character, functionals with long-range corrections like CAM-B3LYP or ωB97X-D can also be employed for comparison.[1]
-
Basis Set: The 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency, including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe bonding.[9]
-
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[10]
Protocol: Excited-State and Optical Properties
Objective: To predict the UV-Visible absorption and emission characteristics.
Methodology:
-
Vertical Absorption Calculation:
-
Theory Level: Time-Dependent Density Functional Theory (TD-DFT) performed on the optimized ground-state geometry.
-
Functional: For predicting excitation energies, especially in systems with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP are often more accurate than standard hybrid functionals like B3LYP.[11]
-
Solvent Effects: The Polarizable Continuum Model (PCM) is employed to simulate the bulk solvent environment (e.g., dichloromethane, toluene), as solvatochromic shifts are common.[7]
-
-
Excited-State Geometry Optimization: The geometry of the first singlet excited state (S₁) is optimized to account for structural relaxation after photoexcitation.
-
Fluorescence (Emission) Calculation: A single-point TD-DFT calculation is performed on the optimized S₁ geometry to determine the vertical emission energy. The difference between the absorption and emission energies provides the Stokes shift.[7]
Anticipated Results and Discussion
While specific experimental data for 14H-Benzo[c]benzothieno[2,3-a]carbazole is not yet published, we can predict its electronic properties based on well-established principles and studies on analogous compounds.
Molecular Geometry
The optimized structure is expected to be largely planar, a crucial feature for facilitating extensive π-conjugation across the molecular framework. This planarity is essential for efficient charge transport in thin-film applications.[1]
Caption: The fused heterocyclic framework.
Frontier Molecular Orbitals (FMOs)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior.
-
HOMO: Given the strong electron-donating nature of the carbazole unit, the HOMO density is anticipated to be predominantly localized on the carbazole moiety and the fused benzene rings. A high HOMO energy level is indicative of a good hole-donating/transporting material.
-
LUMO: The benzothiophene fragment is expected to exert its electron-accepting influence, leading to a significant localization of the LUMO density on this part of the molecule.
-
HOMO-LUMO Gap (E_gap): The spatial separation of HOMO and LUMO signifies an intramolecular charge-transfer (ICT) character upon excitation. The energy gap is a critical parameter; a smaller gap generally leads to a red-shift in the absorption spectrum and is a key target for tuning in organic semiconductor design.[3]
Caption: A representative FMO energy level diagram.
Predicted Optoelectronic Properties
The table below summarizes the anticipated range of properties for 14H-Benzo[c]benzothieno[2,3-a]carbazole, extrapolated from computational studies on similar fused carbazole systems.[3][12][9]
| Property | Predicted Value Range | Significance |
| HOMO Energy | -5.5 to -5.8 eV | Determines hole injection/extraction efficiency. |
| LUMO Energy | -2.2 to -2.5 eV | Governs electron injection/extraction efficiency. |
| HOMO-LUMO Gap (E_gap) | 3.0 to 3.6 eV | Influences absorption wavelength and chemical stability. |
| Max. Absorption (λ_abs) | 350 - 420 nm | Indicates the color and light-harvesting window. |
| Max. Emission (λ_em) | 430 - 500 nm | Determines the emitted color (likely blue to blue-green). |
| Ionization Potential (IP) | 5.6 to 5.9 eV | Correlates with HOMO; measures energy to remove an electron. |
| Electron Affinity (EA) | 2.1 to 2.4 eV | Correlates with LUMO; measures energy to add an electron. |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For this molecule, the region around the nitrogen atom of the carbazole moiety is expected to show a negative potential (red/yellow), indicating a site susceptible to electrophilic attack. Conversely, the regions around the sulfone group in benzothiophene and the acidic N-H proton will likely exhibit a positive potential (blue), highlighting nucleophilic and hydrogen-bonding sites, respectively.
Conclusion
This technical guide has outlined a comprehensive and robust theoretical protocol for the investigation of the electronic structure of 14H-Benzo[c]benzothieno[2,3-a]carbazole. By employing a combination of DFT and TD-DFT, researchers can predict and rationalize key properties including molecular geometry, frontier orbital energies, charge distribution, and optical absorption/emission spectra. The anticipated results suggest that this fused heterocyclic system possesses a significant donor-acceptor character, with a HOMO localized on the carbazole fragment and a LUMO on the benzothiophene portion. This electronic structure is expected to result in absorption in the near-UV/violet region and fluorescence in the blue-green part of the spectrum, making it a compelling candidate for further investigation as a material for organic electronics. The workflow described herein serves as a validated roadmap for the computational design and characterization of novel organic functional materials.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzothieno[2,3-a]carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of carbazole and benzothiophene ring systems creates a class of compounds, benzothienocarbazoles, with significant potential in both materials science and medicinal chemistry. Their rigid, planar structure and extended π-conjugation give rise to unique photophysical properties, making them promising candidates for organic electronics.[1] Concurrently, the carbazole and benzothiazole moieties are well-established pharmacophores, suggesting that their hybrid structures could exhibit potent biological activities, particularly in oncology.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel benzothieno[2,3-a]carbazole isomers, offering insights into the causal relationships between synthetic strategies and isomeric outcomes.
The Genesis of a Promising Scaffold: A Tale of Synthetic Discovery
Unlike many carbazole alkaloids that are isolated from natural sources, the story of benzothieno[2,3-a]carbazoles is one of laboratory discovery.[4] The initial impetus for their synthesis arose from the confluence of two key areas of research: the well-established biological activity of carbazole and benzothiazole derivatives, and the burgeoning field of organic electronics.[1][2] While benzothiazole alkaloids are found in nature, the specific benzothieno[2,3-a]carbazole framework is a product of synthetic design, engineered to combine the desirable electronic and pharmacological properties of its constituent heterocycles.[5]
The core concept behind their development was the principle of molecular hybridization – the combination of two or more pharmacophores or electronically active moieties to create a new molecule with enhanced or novel properties. The carbazole unit is known for its excellent hole-transporting capabilities and thermal stability, while the benzothiophene moiety can further modulate the electronic properties and provide an additional site for interaction with biological targets.[6] This convergence of potential applications has driven the exploration of various synthetic routes to access this unique heterocyclic system.
Strategic Synthesis of Benzothieno[2,3-a]carbazole Isomers
The synthesis of benzothieno[2,3-a]carbazole and its isomers is a non-trivial undertaking, requiring careful control of regioselectivity. The method of ring closure and the nature of the starting materials are critical in determining the final isomeric form of the product. The primary strategies employed are palladium-catalyzed intramolecular cyclization and the classic Fischer indole synthesis.
Palladium-Catalyzed Intramolecular C-H Functionalization: A Modern Approach
A robust and increasingly popular method for the synthesis of carbazoles is the palladium-catalyzed intramolecular C-H functionalization/amination.[7] This approach offers high efficiency and good functional group tolerance. The regioselectivity of the cyclization is directed by the substitution pattern of the biaryl amine precursor.
General Workflow for Palladium-Catalyzed Synthesis:
Caption: Workflow for Palladium-Catalyzed Synthesis.
Detailed Protocol for the Synthesis of 12H-[8]benzothieno[2,3-a]carbazole: [9]
-
Reactant Preparation: In a 3L flask, combine N-(2-chlorophenyl)dibenzo[b,d]thiophen-4-amine (104.0 g, 0.33 mol), palladium acetate (7.54 g, 33.6 mmol), cesium carbonate (328.26 g, 1.0 mol), and tricyclohexylphosphine-tetrafluoroborate (24.7 g, 67.17 mol).
-
Solvent Addition: Add N,N-dimethylacetamide (1.1 L) to the flask.
-
Reaction: Heat the mixture to reflux under a nitrogen stream for 12 hours.
-
Workup: After the reaction is complete, remove the solvent by volatilization. Add methanol (2L) to the residue to induce crystallization.
-
Purification: Filter the crystallized solid and dissolve it in dichlorobenzene. Purify the solution by filtration over silica gel/Celite. After removing an appropriate amount of the organic solvent, recrystallize the product from methanol to yield 12H-[8]benzothieno[2,3-a]carbazole (81.0 g, 88% yield).[9]
Causality Behind Experimental Choices:
-
Palladium Acetate (Pd(OAc)₂): This is a common and effective palladium(II) precatalyst that initiates the catalytic cycle.
-
Tricyclohexylphosphine-tetrafluoroborate: This bulky electron-rich phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Cesium Carbonate (Cs₂CO₃): A strong base is required to deprotonate the amine and facilitate the C-N bond formation. Cesium carbonate is often used in palladium-catalyzed reactions for its high solubility and reactivity.
-
N,N-Dimethylacetamide (DMAc): A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants and catalyst.
The Fischer Indole Synthesis: A Classic Route to Isomeric Diversity
The Fischer indole synthesis is a venerable and versatile method for constructing the indole nucleus, which can be extended to the synthesis of carbazoles and their fused derivatives.[10][11] The regioselectivity of the Fischer synthesis is a complex interplay of steric and electronic factors, which can be manipulated to favor the formation of specific isomers.[8][9]
Mechanism of the Fischer Indole Synthesis:
Caption: Key steps of the Fischer Indole Synthesis.
The choice of the ketone and the substituted arylhydrazine are the primary determinants of the final product's structure. For the synthesis of benzothienocarbazoles, a substituted benzothienylhydrazine would be reacted with a cyclic ketone, or a substituted phenylhydrazine would be reacted with a benzothiophenone. The regiochemical outcome of the key[12][12]-sigmatropic rearrangement is influenced by the stability of the developing transition state, which is affected by the position of substituents on both the hydrazine and ketone components.[8] Computational studies have shown that electron-withdrawing groups can disfavor certain rearrangement pathways, leading to high regioselectivity.[8]
Isomer Differentiation: A Spectroscopic Approach
The unambiguous identification of benzothieno[2,3-a]carbazole isomers is critical for both materials science applications and structure-activity relationship (SAR) studies in drug discovery. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible/Fluorescence spectroscopy, are the primary tools for this purpose.[12]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The fusion of the benzothiophene ring to the carbazole core at different positions creates distinct electronic environments, leading to measurable differences in chemical shifts and coupling constants.
Comparative Spectroscopic Data for Hypothetical Benzothienocarbazole Isomers (Based on Benzo[a/c]carbazole Analogs): [12]
| Spectroscopic Property | Benzothieno[2,3-a]carbazole (Hypothetical) | Benzothieno[3,2-a]carbazole (Hypothetical) |
| ¹H NMR (Aromatic Region) | Complex, overlapping multiplets | More resolved, distinct signals |
| ¹³C NMR (Aromatic Carbons) | Characteristic shifts for the a-fused system | Different shifts due to altered conjugation |
| UV-Vis Absorption (λmax) | ~300 nm, ~345 nm | Red-shifted, e.g., ~330 nm, ~365 nm |
| Fluorescence Emission (λem) | Blue emission, e.g., ~390 nm | Bathochromically shifted emission |
Note: The exact values will depend on the specific isomer and solvent used.
UV-Visible and Fluorescence Spectroscopy
The extent of π-conjugation in the benzothienocarbazole isomers directly influences their electronic absorption and emission properties. Isomers with a more linear and extended conjugated system will typically exhibit red-shifted (bathochromic) absorption and emission maxima compared to more angular isomers.[12] This phenomenon can be used as a key diagnostic tool for isomer identification.
Therapeutic and Electronic Potential: The Promise of Benzothienocarbazoles
The unique structural and electronic features of benzothieno[2,3-a]carbazole isomers make them attractive candidates for a range of applications.
Oncology Drug Development
Both carbazole and benzothiazole moieties are present in numerous compounds with demonstrated anticancer activity.[2][3] Benzothiazole derivatives, in particular, have shown potent and selective inhibitory activity against a range of cancer cell lines, including breast, colon, and lung cancer.[13] The mechanism of action is often multimodal, involving the inhibition of key enzymes like protein kinases and topoisomerases, and the induction of apoptosis. The planar structure of benzothienocarbazoles makes them potential DNA intercalators, a common mechanism for cytotoxic agents. The evaluation of novel benzothienocarbazole isomers against various cancer cell lines is a promising area of research.
Potential Signaling Pathways Targeted by Benzothienocarbazole Derivatives:
Caption: Potential molecular targets and cellular outcomes.
Organic Electronics
The high thermal stability, excellent charge transport properties, and tunable electronic structure of carbazole derivatives have made them ubiquitous in organic electronics.[8] Fused-ring carbazoles, including benzothienocarbazoles, are particularly appealing due to their extended π-electron systems, which can lead to high charge carrier mobilities and efficient light emission.[6] These properties make them suitable for use as host materials in phosphorescent organic light-emitting diodes (OLEDs) and as active materials in organic thin-film transistors (OTFTs).[6] The specific isomer of the benzothienocarbazole can significantly impact the performance of the resulting electronic device, making the selective synthesis of these compounds a critical area of research.
Conclusion and Future Directions
The field of benzothieno[2,3-a]carbazole chemistry is rich with possibilities. The continued development of regioselective synthetic methods will be crucial for accessing a wider range of isomers with tailored properties. A deeper understanding of the structure-property relationships, guided by computational studies and detailed spectroscopic analysis, will accelerate the discovery of novel compounds with enhanced electronic and biological activities. For drug development professionals, the exploration of the anticancer potential of these hybrid molecules represents a promising new frontier. In the realm of materials science, the design and synthesis of novel benzothienocarbazole isomers will undoubtedly contribute to the next generation of high-performance organic electronic devices.
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The Definitive Guide to the Electrochemical Properties and HOMO/LUMO Levels of Thienocarbazoles: A Researcher's Handbook
Introduction: Thienocarbazoles - A Promising Class of Heterocyclic Compounds for Advanced Organic Electronics
Thienocarbazoles, a class of fused heterocyclic compounds integrating the electron-rich carbazole moiety with a thiophene ring, have emerged as highly promising materials in the field of organic electronics. Their rigid, planar structure and extended π-conjugation system impart unique photophysical and electrochemical properties, making them attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to fine-tune their electronic characteristics through synthetic modifications at various positions on the thienocarbazole core allows for the precise engineering of materials with desired functionalities.
This in-depth technical guide provides a comprehensive overview of the electrochemical properties and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of thienocarbazoles. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both fundamental understanding and practical insights into the characterization and application of these versatile compounds. We will delve into the experimental techniques used to probe their redox behavior, the computational methods for determining their frontier molecular orbital energies, and the critical relationship between their molecular structure and electronic properties.
Unveiling Redox Behavior: The Electrochemical Properties of Thienocarbazoles
The electrochemical behavior of thienocarbazoles is a critical determinant of their suitability for various electronic applications. Cyclic voltammetry (CV) stands as the primary technique for investigating the redox processes of these molecules, providing valuable information about their electron-donating and electron-accepting capabilities.
The Power of Cyclic Voltammetry: A Window into Electron Transfer
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. By cycling the potential, both the oxidation and reduction processes of an electroactive species, such as a thienocarbazole derivative, can be observed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information, including the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the generated radical ions.
The onset oxidation potential (Eox) and onset reduction potential (Ered) obtained from the cyclic voltammogram are particularly important as they allow for the estimation of the HOMO and LUMO energy levels, respectively. These energy levels are crucial for understanding charge injection and transport in organic electronic devices.
Experimental Protocol: A Step-by-Step Guide to Cyclic Voltammetry of Thienocarbazoles
The following protocol outlines a standard procedure for performing cyclic voltammetry on a thienocarbazole derivative.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Inert gas (e.g., high-purity nitrogen or argon)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6 or tetrabutylammonium perchlorate - TBAP)
-
Thienocarbazole sample
-
Ferrocene (for internal calibration)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (typically 0.1 M) in the chosen anhydrous solvent.
-
Dissolve the thienocarbazole sample in the electrolyte solution to a final concentration of approximately 1 mM.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks.
-
Add the thienocarbazole solution to the cell.
-
Set the parameters on the potentiostat, including the initial potential, switching potentials, and scan rate (a typical starting scan rate is 100 mV/s).
-
Run the cyclic voltammetry experiment, recording the current response as the potential is swept.
-
After the measurement, add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal standard for potential calibration.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials from the cyclic voltammogram of the thienocarbazole derivative.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8] eV
-
-
The electrochemical band gap (Egec) can be estimated from the difference between the onset oxidation and reduction potentials:
-
Egec = Eox(onset) - Ered(onset)
-
-
Caption: Experimental setup for cyclic voltammetry of thienocarbazoles.
Frontier Molecular Orbitals: Understanding the HOMO/LUMO Levels of Thienocarbazoles
The HOMO and LUMO are the frontier molecular orbitals that play a pivotal role in determining the electronic and optical properties of organic molecules. The energy of the HOMO is related to the ionization potential and represents the electron-donating ability of a molecule, while the energy of the LUMO is related to the electron affinity and indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the color of emitted light in OLEDs and the open-circuit voltage in OPVs.
The Significance of HOMO/LUMO Levels in Organic Electronics
The alignment of the HOMO and LUMO levels of a thienocarbazole-based material with the work functions of the electrodes and the energy levels of adjacent layers in a device is critical for efficient charge injection, transport, and recombination. For instance, in an OLED, a high HOMO level facilitates hole injection from the anode, while a low LUMO level aids electron injection from thecathode. A well-matched HOMO-LUMO gap can lead to efficient electroluminescence in the desired color region.
Computational Chemistry: A Powerful Tool for Predicting HOMO/LUMO Levels
Density Functional Theory (DFT) has become an indispensable tool for computational chemists to predict the electronic structure and properties of molecules, including their HOMO and LUMO energy levels. These theoretical calculations provide valuable insights that can guide the design and synthesis of new thienocarbazole derivatives with tailored electronic properties.
A General Workflow for DFT Calculations:
-
Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the thienocarbazole molecule. This is typically done using a geometry optimization calculation with a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
Analysis of Results: The output of the calculation provides the energies of all molecular orbitals. The HOMO is the highest energy orbital that is occupied by electrons, and the LUMO is the lowest energy orbital that is unoccupied. The HOMO-LUMO gap is simply the difference between the LUMO and HOMO energies.
Caption: Relationship between molecular structure, electronic properties, and device performance.
Quantitative Data: A Comparative Analysis of Thienocarbazole Derivatives
The following tables summarize the electrochemical properties and HOMO/LUMO levels of selected thienocarbazole derivatives reported in the literature. This data provides a valuable reference for researchers in the field.
Table 1: Electrochemical Properties of Thienocarbazole Derivatives
| Compound | R1 | R2 | Eox (V) vs. Fc/Fc+ | Ered (V) vs. Fc/Fc+ | Source |
| 1a | H | H | 0.75 | -2.58 | [1] |
| 1b | C6H13 | H | 0.73 | -2.60 | [1] |
| 2a | H | H | 0.88 | -2.45 | [1] |
| 2b | C6H13 | H | 0.86 | -2.47 | [1] |
| 3a | H | Thienyl | 0.68 | -2.35 | [1] |
| 3b | C6H13 | Thienyl | 0.66 | -2.37 | [1] |
Table 2: HOMO/LUMO Energy Levels and Band Gaps of Thienocarbazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Egec (eV) | Egopt (eV) | Source |
| 1a | -5.55 | -2.22 | 3.33 | 3.44 | [1] |
| 1b | -5.53 | -2.20 | 3.33 | 3.42 | [1] |
| 2a | -5.68 | -2.35 | 3.33 | 3.54 | [1] |
| 2b | -5.66 | -2.33 | 3.33 | 3.52 | [1] |
| 3a | -5.48 | -2.45 | 3.03 | 3.10 | [1] |
| 3b | -5.46 | -2.43 | 3.03 | 3.08 | [1] |
Note: The electrochemical data and energy levels can vary depending on the experimental conditions (solvent, supporting electrolyte, reference electrode) and the computational methods used.
Conclusion: A Bright Future for Thienocarbazole-Based Materials
Thienocarbazoles represent a versatile and highly tunable class of organic materials with immense potential for advancing the field of organic electronics. Their rich electrochemical behavior and tailorable frontier molecular orbital energy levels make them ideal building blocks for a new generation of high-performance OLEDs, OFETs, and OPVs. A thorough understanding of their electrochemical properties and HOMO/LUMO levels, as detailed in this guide, is paramount for the rational design and synthesis of novel thienocarbazole derivatives with optimized performance characteristics. The continued exploration of structure-property relationships in this fascinating class of compounds will undoubtedly pave the way for exciting technological breakthroughs in the years to come.
References
-
Kato, S., Shimizu, S., Taguchi, H., Kobayashi, A., Tobita, S., & Nakamura, Y. (2012). Synthesis and electronic, photophysical, and electrochemical properties of a series of thienylcarbazoles. The Journal of Organic Chemistry, 77(7), 3222–3232. [Link]
Sources
Fused Heterocyclic Polyaromatic Hydrocarbons: A Technical Guide to Thiophene- and Carbazole-Containing Architectures
Foreword
In the dynamic landscape of materials science and medicinal chemistry, the quest for novel molecular architectures with tunable electronic properties and significant biological activity is relentless. Among the myriad of organic compounds, polycyclic aromatic hydrocarbons (PAHs) incorporating heteroatoms have emerged as a particularly promising class of materials. This guide delves into the intricate world of PAHs containing both thiophene and carbazole moieties, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. By fusing the electron-rich characteristics of carbazole with the unique electronic nature of thiophene within a polycyclic framework, a versatile platform for designing next-generation organic electronics and therapeutics is unlocked. This document aims to be an in-depth resource, elucidating the synthesis, fundamental properties, and diverse applications of these fascinating compounds, grounded in scientific integrity and practical insights.
Core Concepts: The Synergy of Thiophene and Carbazole in Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons are a well-established class of organic molecules characterized by their fused aromatic rings. The incorporation of heteroatoms, such as sulfur in thiophene and nitrogen in carbazole, into this aromatic scaffold dramatically influences their electronic structure, photophysical behavior, and intermolecular interactions.
-
Thiophene: A five-membered aromatic ring containing a sulfur atom, thiophene is a key building block in many organic semiconductors.[1] Its sulfur atom contributes to the π-electron system, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] Thiophene-based materials are known for their excellent charge transport properties and environmental stability.[1][2][3]
-
Carbazole: A tricyclic aromatic heterocycle with a central nitrogen atom, carbazole is renowned for its strong electron-donating nature and excellent hole-transporting capabilities.[4][5] This makes it a ubiquitous component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[4][5][6] The nitrogen atom can be easily functionalized, allowing for fine-tuning of the molecule's properties and solubility.[4][5]
The fusion of thiophene and carbazole units into a single polycyclic aromatic system creates a unique donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture. This intramolecular charge transfer character is the cornerstone of their remarkable properties, leading to tunable emission colors, high photoluminescence quantum yields, and balanced charge transport.[6][7]
Synthetic Strategies: Building Complexity
The synthesis of thiophene- and carbazole-containing PAHs relies on a toolbox of powerful cross-coupling reactions. The choice of synthetic route is dictated by the desired final structure, including the regiochemistry of the fusion and the nature of any peripheral substituents.
Key Coupling Reactions
The most prevalent methods for constructing these complex molecules are palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This versatile reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used to connect thiophene and carbazole units.[8][9][10]
-
Ullmann Coupling: A copper-catalyzed reaction that forms a carbon-carbon or carbon-heteroatom bond, often employed for the synthesis of carbazole derivatives.[9][10]
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide and is another effective method for creating C-C bonds in these systems.
A Generalized Synthetic Workflow
A typical synthetic approach involves a multi-step process, often starting with the functionalization of the carbazole or thiophene precursors, followed by a series of cross-coupling reactions to build the polycyclic core.
Sources
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
Methodological & Application
Application Note: A Detailed Protocol for the Purification of 14H-Benzo[c]benzothieno[2,3-a]carbazole by Column Chromatography
Introduction and Principles of Separation
14H-Benzo[c]benzothieno[2,3-a]carbazole is a complex, polycyclic heteroaromatic compound with significant interest in the field of organic electronics due to its potential charge transport and photoelectric properties.[1] The synthesis of such large, fused-ring systems often yields a crude product containing starting materials, regioisomers, and other byproducts.[2] Effective purification is therefore critical to obtaining material suitable for device fabrication or further functionalization.
This guide provides a detailed, field-proven protocol for the purification of 14H-Benzo[c]benzothieno[2,3-a]carbazole using silica gel column chromatography. The methodology is grounded in the principles of normal-phase adsorption chromatography.
Causality of Separation: In normal-phase chromatography, the stationary phase (silica gel) is highly polar, featuring acidic silanol groups (Si-OH) on its surface.[3] The mobile phase (eluent) is a non-polar organic solvent or a mixture of solvents.[4] The separation mechanism relies on the differential adsorption of compounds from the crude mixture onto the silica surface.
-
Polar Impurities: Byproducts with polar functional groups will interact strongly with the polar silica gel and will be retained on the column, eluting slowly.
-
Target Compound: 14H-Benzo[c]benzothieno[2,3-a]carbazole, being a large, relatively non-polar hydrocarbon system, will have weaker interactions with the silica gel.[5] It will travel through the column more quickly than polar impurities.
-
Non-Polar Impurities: Very non-polar impurities will have the weakest interactions and will elute first.
By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute the compounds in order of increasing polarity, thereby isolating the target molecule.[6]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of the material to a column, it is imperative to develop an optimal solvent system using TLC. This preliminary step saves time, solvent, and valuable compound. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring it moves off the baseline but is well-separated from impurities.[7]
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or chloroform.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate (GF254).[8]
-
Development: Place the TLC plate in a developing chamber containing a proposed solvent system. Good starting systems for this class of compound include mixtures of hexane and dichloromethane or hexane and ethyl acetate.[2][9]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).[8] The conjugated aromatic system of the target compound will appear as a dark spot.
-
Optimization: Adjust the ratio of the solvents until the desired Rƒ value is achieved.
-
If the spot remains at the baseline (Rƒ ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., dichloromethane).
-
If the spot travels with the solvent front (Rƒ ≈ 1), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
Detailed Column Chromatography Protocol
This protocol employs a "dry loading" method, which is superior for compounds with limited solubility in the initial eluent and generally results in sharper bands and better separation.[6][10]
Materials & Equipment
-
Stationary Phase: Silica gel, standard grade, flash chromatography, 230-400 mesh (40-63 µm).
-
Solvents: HPLC-grade hexane, dichloromethane, and ethyl acetate.
-
Glassware: Chromatography column (choose a diameter based on sample mass; a 100:1 ratio of silica:crude product by weight is a good starting point), round-bottom flasks, Erlenmeyer flasks/test tubes for fraction collection.
-
Apparatus: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp (254 nm).
Step-by-Step Methodology
Part A: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 98:2 Hexane:Dichloromethane).
-
Clamp the column vertically in a fume hood. Pour the silica slurry into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level must never drop below the top of the silica bed.[11]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[10]
Part B: Sample Preparation and Dry Loading
-
Dissolve the crude 14H-Benzo[c]benzothieno[2,3-a]carbazole product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
To this solution, add a small amount of silica gel (approximately 5-10 times the mass of the crude product).[10]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer on the sand.
Part C: Elution and Fraction Collection
-
Carefully add the initial eluent to the column using a pipette, ensuring the top layer of the sample is not disturbed.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per fraction, depending on column size).
-
Gradually increase the polarity of the eluent according to a pre-determined gradient. This forces compounds with progressively higher polarity to detach from the silica and elute from the column.
-
Monitor the elution of the UV-active compound bands visually if possible, and systematically analyze the collected fractions by TLC.
Part D: Product Isolation
-
Spot every few fractions onto a TLC plate to determine which ones contain the pure product.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 14H-Benzo[c]benzothieno[2,3-a]carbazole as a solid.
Data Presentation and Expected Parameters
The following table provides a representative summary of the parameters for purifying approximately 200 mg of crude product. Actual values must be optimized based on the specific impurity profile.
| Parameter | Specification | Rationale |
| Crude Sample Mass | ~200 mg | --- |
| Stationary Phase | Silica Gel (40-63 µm) | ~20 g (100:1 ratio to sample) |
| Column Dimensions | 2 cm (ID) x 30 cm (L) | Provides sufficient resolving power for this scale. |
| Mobile Phase A | Hexane | Non-polar base eluent. |
| Mobile Phase B | Dichloromethane | Polar modifier to increase elution strength. |
| Elution Gradient | 1. 100% Hexane (2 column volumes)2. 0% -> 5% B (over 5 CV)3. 5% -> 20% B (over 10 CV)4. 20% B (until product elutes) | A shallow gradient is crucial for separating complex aromatic compounds with similar polarities.[6] |
| Fraction Size | 15 mL | Appropriate for the column volume. |
| Detection Method | TLC with UV (254 nm) visualization | The compound is highly conjugated and UV-active.[2] |
| Expected Purity | >98% (by NMR/HPLC) | --- |
Visualization of the Purification Workflow
The following diagram outlines the logical steps of the entire purification process.
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product will not elute | 1. Eluent is not polar enough.2. Compound decomposed on acidic silica gel. | 1. Gradually increase the percentage of the polar solvent (e.g., dichloromethane or switch to ethyl acetate).2. Test compound stability on a TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3][7] |
| Poor separation / Co-elution | 1. Column was overloaded with sample.2. Poor column packing (air bubbles, cracks).3. Eluent polarity is too high, or the gradient is too steep. | 1. Maintain a silica-to-sample ratio of at least 50:1, preferably 100:1.2. Repack the column carefully using the slurry method.3. Use a shallower solvent gradient to improve resolution. For isomers, a longer column may be necessary.[6] |
| Peak / Band Tailing | The carbazole nitrogen may be interacting strongly with acidic silanol sites on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system. This neutralizes the active sites and improves peak shape.[3] |
| Product elutes in the first fraction | The initial eluent system is too polar for this compound. | Re-develop the method using TLC. Start with a much less polar solvent system, such as pure hexane, and slowly add the polar modifier.[7] |
Safety Precautions
-
Inhalation Hazard: Fine silica gel powder can cause respiratory irritation. Always handle silica gel in a well-ventilated fume hood.
-
Solvent Hazard: Organic solvents are flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
The Rising Star of Organic Electronics: Application Notes for 14H-Benzo[c]benzothieno[2,3-a]carbazole
The field of organic electronics is perpetually driven by the quest for novel materials that can deliver superior performance, stability, and processability. In this context, fused-ring nitrogen- and sulfur-containing polycyclic aromatic hydrocarbons have emerged as a particularly promising class of organic semiconductors. Among these, 14H-Benzo[c]benzothieno[2,3-a]carbazole stands out as a molecule of significant interest. Its rigid, planar structure and extended π-conjugation system, arising from the fusion of carbazole and benzothiophene moieties, bestow upon it a unique set of photophysical and electrochemical properties that are highly desirable for a range of organic electronic devices.[1][2][3]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of 14H-Benzo[c]benzothieno[2,3-a]carbazole in organic electronics. We will delve into its synthesis, explore its fundamental properties, and present detailed protocols for its integration into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
A Molecule Designed for High Performance: Structural and Electronic Attributes
The exceptional potential of 14H-Benzo[c]benzothieno[2,3-a]carbazole in organic electronics is intrinsically linked to its molecular architecture. The fusion of an electron-rich carbazole unit with an electron-deficient benzothiophene moiety creates a donor-acceptor character within the molecule. This intramolecular charge transfer characteristic is crucial for tuning its frontier molecular orbital (HOMO and LUMO) energy levels, which in turn governs its charge injection and transport properties, as well as its optical absorption and emission spectra.[4]
The rigid and planar nature of the fused-ring system minimizes non-radiative decay pathways and promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.[1][3] Furthermore, the carbazole nitrogen provides a site for functionalization, allowing for the fine-tuning of its solubility, energy levels, and solid-state morphology.[4]
Application in Organic Field-Effect Transistors (OFETs)
The inherent charge-carrying capabilities of fused-ring carbazole derivatives make them excellent candidates for the active layer in OFETs. While direct reports on the OFET performance of 14H-Benzo[c]benzothieno[2,3-a]carbazole are limited, a closely related structural isomer, 14H-bis[1]benzothieno[3,2-b:2',3'-h]carbazole , has demonstrated promising p-type semiconductor characteristics.[5][6][7] This provides a strong indication of the potential of the broader benzothienocarbazole family in this application.
Rationale for Use in OFETs:
-
High Hole Mobility: The extended π-conjugation and ordered molecular packing facilitate efficient transport of positive charge carriers (holes).[5][6][7]
-
Good Air Stability: The rigid aromatic core contributes to the material's stability in ambient conditions, a critical factor for device longevity.[5][6][7]
-
Solution Processability: Appropriate functionalization of the carbazole nitrogen can render the material soluble, enabling low-cost solution-based fabrication techniques like spin-coating and printing.
Performance of a Closely Related Isomer
Derivatives of 14H-bis[1]benzothieno[3,2-b:2',3'-h]carbazole have been successfully integrated into top-contact, bottom-gate OFETs, exhibiting hole mobilities as high as 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ .[5][6][7] This level of performance, coupled with good air stability, underscores the promise of this class of materials for applications in flexible electronics, sensors, and displays.
| Device Parameter | Reported Value for 14H-bis[1]benzothieno[3,2-b:2',3'-h]carbazole derivative |
| Hole Mobility (µh) | up to 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | ~ -20 V |
Protocol for OFET Fabrication and Characterization
This protocol is adapted from methodologies used for similar fused-ring carbazole derivatives and provides a robust starting point for evaluating 14H-Benzo[c]benzothieno[2,3-a]carbazole.[5][6][7]
1. Substrate Preparation: a. Begin with heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer, which will serve as the gate dielectric. b. Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen and then treat them with an oxygen plasma or UV-ozone for 10 minutes to improve the surface energy.
2. Active Layer Deposition (Solution-Shearing): a. Prepare a solution of 14H-Benzo[c]benzothieno[2,3-a]carbazole in a high-boiling point solvent such as chloroform, chlorobenzene, or o-dichlorobenzene at a concentration of 5-10 mg/mL. b. Heat the substrate to a desired temperature (e.g., 80-120 °C) on a hot plate. c. Deposit a drop of the semiconductor solution onto the substrate and use a shearing blade (e.g., a clean glass slide) to spread the solution at a constant speed (0.1-1 mm/s). d. Anneal the film at a temperature just below the material's boiling point for 10-30 minutes to remove residual solvent and improve crystallinity.
3. Source-Drain Electrode Deposition: a. Use a shadow mask to define the source and drain electrodes. b. Thermally evaporate a 50 nm layer of gold (Au) at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
4. Device Characterization: a. Transfer the fabricated devices to a probe station for electrical characterization. b. Measure the output and transfer characteristics using a semiconductor parameter analyzer in ambient air. c. Extract key parameters such as hole mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
Figure 1: Workflow for the fabrication and characterization of an OFET.
Application in Organic Light-Emitting Diodes (OLEDs)
The excellent photoluminescent properties and charge-transporting capabilities of fused-ring carbazole derivatives make them highly suitable for use in OLEDs, either as host materials for phosphorescent emitters or as fluorescent emitters themselves.[1][2][3] The high triplet energy of many carbazole derivatives is particularly advantageous for hosting blue phosphorescent emitters, which is a critical challenge in the development of full-color displays and white lighting.[8]
Rationale for Use in OLEDs:
-
High Photoluminescence Quantum Yield (PLQY): The rigid molecular structure suppresses non-radiative decay, leading to efficient light emission.[1][3]
-
Wide Bandgap and High Triplet Energy: This allows for efficient energy transfer to guest emitter molecules, particularly for high-energy (blue) emission.[8]
-
Good Thermal Stability: The fused-ring system imparts high thermal stability, which is crucial for long operational lifetimes of OLED devices.[1][3]
-
Bipolar Charge Transport: By appropriate molecular design, benzothienocarbazole derivatives can be engineered to transport both holes and electrons, leading to a balanced charge recombination zone within the emissive layer and thus higher efficiency.
Protocol for OLED Fabrication (Thermal Evaporation)
This protocol describes the fabrication of a phosphorescent OLED (PhOLED) using 14H-Benzo[c]benzothieno[2,3-a]carbazole as a host material.
1. Substrate Preparation: a. Start with patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma.
2. Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). ii. Hole Transport Layer (HTL): 30 nm of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). iii. Emissive Layer (EML): 20 nm of 14H-Benzo[c]benzothieno[2,3-a]carbazole doped with a phosphorescent emitter (e.g., 10 wt% of bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂(acac)] for green emission). iv. Electron Transport Layer (ETL): 40 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃). v. Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
3. Cathode Deposition: a. Without breaking the vacuum, deposit a 100 nm layer of aluminum (Al) as the cathode.
4. Encapsulation: a. Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
Figure 2: A typical multilayer OLED device architecture.
Application in Organic Solar Cells (OSCs)
The favorable electronic properties of carbazole derivatives also make them promising materials for organic solar cells, typically as the electron donor component in a bulk heterojunction (BHJ) with a fullerene or non-fullerene acceptor.[9][10] Their strong absorption in the UV-visible region and good hole mobility are key attributes for efficient photovoltaic conversion.
Rationale for Use in OSCs:
-
Broad and Strong Absorption: The extended π-system allows for the absorption of a significant portion of the solar spectrum.
-
Suitable HOMO Level: The HOMO energy level can be tuned to align well with the LUMO level of common acceptor materials, facilitating efficient exciton dissociation.
-
Good Hole Mobility: Efficient transport of holes to the anode is crucial for high short-circuit currents.[11]
Protocol for OSC Fabrication
This protocol outlines the fabrication of a conventional bulk heterojunction solar cell.
1. Substrate and Hole Transport Layer Preparation: a. Clean patterned ITO substrates as described for OLED fabrication. b. Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and anneal at 150 °C for 15 minutes.
2. Active Layer Deposition: a. Prepare a blend solution of 14H-Benzo[c]benzothieno[2,3-a]carbazole (donor) and an acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene. b. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. c. Anneal the active layer at a suitable temperature (e.g., 80-120 °C) to optimize the morphology.
3. Cathode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit a thin layer of a low work function metal (e.g., 0.5 nm LiF) followed by a thicker layer of aluminum (100 nm).
4. Device Characterization: a. Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²). b. Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Synthesis Protocol for 14H-Benzo[c]benzothieno[2,3-a]carbazole
A reliable and scalable synthesis is paramount for the widespread application of any new material. The following is a reported multi-step synthesis for 14H-benzo[c]benzo[12]thieno[2,3-a]carbazole.[12]
Step 1: Suzuki Coupling
-
Dissolve 5-bromobenzo[b]naphtho[1,2-d]thiophene, bis(pinacolato)diboron, and potassium acetate in DMF.
-
Add Pd(dppf)Cl₂ as the catalyst and reflux the mixture at 120 °C for 12 hours.
-
After cooling, extract the product with dichloromethane, dry the organic layer, and purify by recrystallization.
Step 2: Suzuki Coupling
-
React the product from Step 1 with 1-bromo-2-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium and potassium carbonate in a THF/water mixture.
-
Reflux the reaction at 80 °C for 12 hours.
-
Purify the product using silica gel column chromatography.
Step 3: Cadogan Cyclization
-
Dissolve the product from Step 2 in o-dichlorobenzene with triphenylphosphine.
-
Reflux the mixture for 24 hours to induce reductive cyclization.
-
Remove the solvent under vacuum and purify the final product, 14H-Benzo[c]benzothieno[2,3-a]carbazole, by column chromatography.
Figure 3: Synthetic pathway for 14H-Benzo[c]benzothieno[2,3-a]carbazole.
Conclusion and Future Outlook
14H-Benzo[c]benzothieno[2,3-a]carbazole represents a highly promising building block for the next generation of organic electronic devices. Its inherent photophysical and electrochemical properties, stemming from its unique fused-ring architecture, make it a versatile candidate for applications in OFETs, OLEDs, and OSCs. While direct device performance data for this specific molecule is still emerging, the impressive results from closely related isomers provide a strong impetus for its further investigation.
Future research should focus on the synthesis of a wider range of derivatives with tailored properties, a comprehensive characterization of their charge transport and photophysical characteristics, and their systematic integration into optimized device architectures. Through such efforts, the full potential of 14H-Benzo[c]benzothieno[2,3-a]carbazole and its analogues can be unlocked, paving the way for more efficient and stable organic electronic technologies.
References
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Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(21), 4304-4338. [Link]
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(2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
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Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate. [Link]
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(No date). High Purity 12H-[1]Benzothieno[2,3-a]carbazole (CAS 222-21-9) for OLED Applications. OLED-Known. [Link]
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Afrin, A., & Swamy, P. C. A. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. [Link]
-
Bujaldón, R., et al. (2021). Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications. Molecules, 26(12), 3487. [Link]
-
Bujaldón, R., et al. (2025). (PDF) Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications. ResearchGate. [Link]
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Bujaldón, R., et al. (2021). Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic. UPCommons. [Link]
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(No date). 14H-Benzo[c][1]benzothieno[2,3-a]carbazole. Acros Pharmatech. [Link]
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(No date). New organic semiconductors based on the carbazole core ... osti.gov. [Link]
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Bezvikonnyi, O., et al. (No date). Insight into the Diindolo[3,2- b :2′,3′- h ]carbazole Core as an Air-Stable Semiconductor for OTFTs | Request PDF. ResearchGate. [Link]
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(2025). Efficiency Trends in Metal-Free Heterocyclic Sensitizers in Dye-Sensitized Solar Cell Application. ACS Publications. [Link]
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(2025). Organic Solar Cells with 20.12% Efficiency Enabled by Monosubstituted Carbazole-Based Self-Assembled Monolayers. DiVA portal. [Link]
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(No date). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
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Valkeneers, K., Vandewal, K., & Maes, W. (2022). Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Document Server@UHasselt. [Link]
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(No date). Understanding the design principles of organic sensitizers for highly efficient dye sensitized solar cells. Infoscience - EPFL. [Link]
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(No date). 14H-Benzo[c][1]benzothieno[2,3-a]carbazole. Acros Pharmatech. [Link]
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(No date). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. SciSpace. [Link]
-
Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401-1409. [Link]stein-journals.org/bjoc/articles/12/134)
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Application Note: 14H-Benzo[c]benzothieno[2,3-a]carbazole as a p-Type Semiconductor Material
Introduction: The Promise of Fused Carbazole Architectures in Organic Electronics
The field of organic electronics is continually driven by the pursuit of novel materials that offer a synergy of high charge carrier mobility, robust thermal and environmental stability, and processability. Carbazole derivatives have emerged as a cornerstone class of materials, renowned for their excellent hole-transporting properties stemming from their electron-rich nitrogen-containing aromatic structure.[1][2] The strategic fusion of carbazole with other π-conjugated systems, such as benzothiophene, creates ladder-type molecules with extended aromatic backbones.[3] This molecular design strategy enhances intermolecular π-π stacking, which is crucial for efficient charge transport, and allows for the fine-tuning of electronic energy levels.[3][4]
This application note details the use of 14H-Benzo[c]benzothieno[2,3-a]carbazole (CAS: 1313395-18-4) as a p-type semiconductor for applications in organic field-effect transistors (OFETs). While primarily known as a key intermediate for materials in Organic Light-Emitting Diodes (OLEDs), its inherent electronic properties make it a compelling candidate for the active channel in OFETs.[1] We provide a comprehensive guide encompassing material synthesis, device fabrication protocols, and characterization methodologies. The protocols described herein are self-validating, with explanations for key experimental choices, grounded in established practices for high-performance organic semiconductors.
Material Properties and Rationale for Use
14H-Benzo[c]benzothieno[2,3-a]carbazole is a rigid, planar molecule, a characteristic that facilitates strong intermolecular interactions and the formation of ordered thin films, a prerequisite for efficient charge transport.[5] Carbazole-based materials are well-documented for their good hole transport capabilities, high thermal stability, and the ability to be chemically modified to tune their electronic properties.[1][2] The fusion with a benzothiophene unit further extends the π-conjugation, which is expected to favorably modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels for efficient hole injection from common source-drain electrodes like gold (Au).
While specific performance data for 14H-Benzo[c]benzothieno[2,3-a]carbazole in OFETs is not extensively published, studies on structurally similar derivatives provide strong evidence of its potential. For instance, derivatives of the related 14H-bis[3]benzothieno[3,2-b:2',3'-h]carbazole core have demonstrated excellent p-type characteristics with hole mobilities reaching up to 1.1 × 10⁻³ cm²/V·s and exhibiting considerable air stability.[3] These derivatives also show high thermal stability, with decomposition temperatures exceeding 400 °C, making them suitable for fabrication processes that involve thermal evaporation.[3]
Table 1: Key Properties of a Related Bisbenzothienocarbazole Derivative [3]
| Property | Value |
|---|---|
| Hole Mobility (µ_sat) | Up to 1.1 × 10⁻³ cm²/V·s |
| Decomposition Temp (Td) | > 400 °C |
| Ionization Potential (IP) | ~5.7-5.8 eV |
| Electron Affinity (EA) | ~2.9-3.0 eV |
| Optical Band Gap (E_gap) | ~2.8 eV |
Note: These values are for a closely related derivative and should be considered as a baseline for expected performance. Experimental optimization is crucial.
Synthesis Protocol
The synthesis of 14H-Benzo[c]benzothieno[2,3-a]carbazole can be achieved through a multi-step process starting from 5-bromobenzo[b]naphtha[1,2-d]thiophene. This synthetic route provides a reliable method for obtaining the high-purity material necessary for semiconductor device fabrication.
Diagram of Synthesis Pathway
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- 4. Organic Semiconductors | Optoelectronics [oe.phy.cam.ac.uk]
- 5. Organic semiconductor crystals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Molecular Docking of Thieno[2,3-a]carbazole Derivatives with Kinase Targets
Introduction: The Rationale for a Novel Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important families of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with numerous drugs like imatinib and gefitinib approved for clinical use.[1][2] A common strategy in kinase inhibitor design involves the use of heterocyclic scaffolds that can mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many natural and synthetic derivatives demonstrating potent anticancer activity.[4][5] Carbazole-based molecules can interfere with kinase activity through various mechanisms and are considered a promising class of compounds for targeted cancer therapy.[1][2][3] Concurrently, fused thieno[2,3-d]pyrimidine systems are well-established as potent kinase inhibitors, targeting enzymes such as VEGFR-2, EGFR, and PI3K.[6][7]
This application note explores the potential of a novel, hybrid scaffold: thieno[2,3-a]carbazole . By merging the thiophene ring, known for its role in potent kinase inhibition, with the biologically active carbazole core, we hypothesize the creation of a new chemical entity with significant potential for kinase-targeted drug discovery. This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of novel thieno[2,3-a]carbazole derivatives against a representative kinase target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Principle of the Method
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[8] The process involves two primary stages: first, sampling a wide range of ligand conformations and orientations within the protein's active site, and second, using a scoring function to rank these poses based on their predicted binding energetics.[8] A lower, more negative docking score typically indicates a more favorable and stable interaction. This in silico approach is indispensable for structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand recognition, thereby prioritizing compounds for synthesis and experimental validation.
Experimental Workflow Overview
The successful execution of a molecular docking study is a multi-step process that requires careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the results. Each step is critical for obtaining meaningful and reliable predictions.
Caption: Key interactions between a ligand and the VEGFR-2 active site.
Protocol 4: Docking Protocol Validation
Rationale: To ensure the docking protocol is reliable for the chosen target, it must be validated. The most common method is to "re-dock" the co-crystallized ligand and check if the software can reproduce the experimentally observed binding pose.
Methodology:
-
Extract Native Ligand: From the original PDB file (4ASD.pdb), extract the coordinates of the co-crystallized ligand (Sorafenib) and save it as a separate PDB file.
-
Prepare and Dock: Prepare the native ligand using the same steps in Protocol 2. Then, dock it into the prepared receptor using the exact same procedure as in Protocol 3.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: A docking protocol is generally considered validated if the RMSD between the predicted pose and the experimental pose is less than 2.0 Å. [6]This indicates that the chosen parameters are appropriate for accurately predicting binding modes in this specific system.
Conclusion and Future Directions
This application note provides a robust and validated framework for conducting molecular docking studies on the novel thieno[2,3-a]carbazole scaffold against kinase targets. The detailed protocols for protein and ligand preparation, docking simulation, and results analysis offer a clear path for researchers to computationally evaluate these compounds as potential kinase inhibitors. The illustrative results suggest that substitutions on the carbazole ring could modulate binding affinity, providing a basis for rational design.
Successful in silico hits from this protocol should be prioritized for chemical synthesis and subsequent in vitro biological evaluation, such as kinase activity assays and cancer cell line proliferation assays. The synergy between computational prediction and experimental validation is the cornerstone of modern drug discovery, and this guide serves as a critical first step in exploring the therapeutic potential of thieno[2,3-a]carbazole derivatives.
References
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- 2. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of the Fluorescence Quantum Yield of 14H-Benzo[c]benzothieno[2,3-a]carbazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorescence quantum yield (Φf or QY) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is indispensable for evaluating the performance of fluorophores in applications ranging from organic light-emitting diodes (OLEDs) and solar cells to fluorescent bioimaging probes.[1] 14H-Benzo[c]benzothieno[2,3-a]carbazole, a complex heterocyclic aromatic compound, belongs to a class of materials with significant potential in organic electronics due to the excellent charge transport and photoelectric properties of its core structures.[2][3] This application note provides a comprehensive, in-depth guide to the accurate determination of its fluorescence quantum yield. We will explore both the widely used relative method, comparing the sample to a known standard, and the more rigorous absolute method using an integrating sphere. This document is designed to provide researchers, scientists, and drug development professionals with the theoretical foundation and detailed, field-proven protocols necessary for obtaining reliable and reproducible quantum yield measurements.
Foundational Concepts: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[4][5]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
This value, ranging from 0 to 1 (or 0% to 100%), provides a direct measure of the efficiency of the fluorescence process in competition with other de-excitation pathways, such as internal conversion and intersystem crossing.[6] A high quantum yield is often a primary requirement for materials used in light-emitting applications and as sensitive fluorescent probes. The photophysical properties of carbazole derivatives are highly dependent on their molecular structure, and substitutions on the carbazole core can significantly influence quantum yields.[1]
There are two primary methodologies for determining the fluorescence quantum yield:
-
The Relative Method: This is the most common approach, where the fluorescence intensity of the unknown sample is compared to that of a well-characterized fluorescent standard with a known quantum yield.[7] Its popularity stems from its accessibility, as it can be performed on most commercial spectrofluorometers. However, its accuracy is fundamentally dependent on the accuracy of the standard's reported quantum yield and requires careful experimental control.[5]
-
The Absolute Method: This technique directly measures the ratio of emitted to absorbed photons without reference to a standard.[8] It is considered more accurate as it eliminates standard-related uncertainties. The most common implementation involves an integrating sphere, which collects all photons emitted from the sample over a nearly 4π solid angle.[9][10] This method requires specialized instrumentation but provides a more fundamental measurement.
Pre-Experimental Analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole
Before any quantum yield measurement, a preliminary characterization of the analyte is essential.
Purity and Solubility
-
Purity: The presence of even trace amounts of fluorescent impurities can lead to significant errors in quantum yield determination. It is critical to ensure the sample of 14H-Benzo[c]benzothieno[2,3-a]carbazole is of the highest possible purity, verified by techniques such as HPLC and NMR.
-
Solubility: The large, planar, and aromatic structure of 14H-Benzo[c]benzothieno[2,3-a]carbazole suggests good solubility in common organic solvents.[3] Spectroscopic grade solvents are mandatory to avoid interference from fluorescent contaminants. Suitable solvents include:
-
Toluene
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Preliminary Spectroscopic Characterization
-
UV-Vis Absorption Spectrum: Dissolve a small amount of the compound in the chosen solvent to a concentration of approximately 10⁻⁵ M.[1] Record the absorption spectrum to identify the wavelength of maximum absorption (λ_abs). This is crucial for selecting the excitation wavelength (λ_ex) for the fluorescence measurements.
-
Fluorescence Emission Spectrum: Using the determined λ_abs as the excitation wavelength, record the fluorescence emission spectrum. This will identify the emission wavelength maximum (λ_em) and the overall spectral range of the emission, which is critical for selecting a suitable quantum yield standard and setting the integration limits for data analysis.
Protocol I: Relative Fluorescence Quantum Yield Measurement
This protocol is based on the comparative method detailed by Williams et al., which provides high accuracy by using a series of concentrations to create a calibration curve.[7]
Principle
For dilute solutions (Absorbance < 0.1), the integrated fluorescence intensity is linearly proportional to the amount of light absorbed. By plotting the integrated fluorescence intensity versus absorbance for both the unknown sample and a standard of known quantum yield (Φ_std), the quantum yield of the unknown (Φ_x) can be calculated using the following equation:[7]
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
Where:
-
m_x and m_std are the gradients (slopes) of the plots for the unknown sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the sample and standard solutions.
Selection of a Quantum Yield Standard
The choice of standard is the most critical step in this method. The ideal standard should:
-
Absorb at the chosen excitation wavelength for the sample.
-
Have an emission profile that is, if possible, in a similar spectral region to the sample to minimize wavelength-dependent instrument errors.[7]
-
Be well-characterized and have a reliably known quantum yield.[11]
-
Be photochemically stable.
Given that carbazole derivatives often exhibit blue-to-green fluorescence,[2][3] suitable standards are listed below.
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_std) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58[6] |
| POPOP | Cyclohexane | 300 | 420 | 0.97[6] |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95[6] |
Detailed Experimental Protocol
-
Stock Solution Preparation: Prepare stock solutions of both 14H-Benzo[c]benzothieno[2,3-a]carbazole and the chosen standard in the appropriate spectroscopic grade solvents at a concentration of ~10⁻⁵ M.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
Absorbance Measurements:
-
Using a calibrated UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Crucial Control: The absorbance values must be kept below 0.1 to prevent inner filter effects, where the sample reabsorbs its own emitted light.[7] Adjust dilutions if necessary.
-
-
Fluorescence Measurements:
-
Warm up the spectrofluorometer lamp to ensure stable output.
-
Set the excitation wavelength to the value used for the absorbance measurements. Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements (sample and standard).[6]
-
Record the fluorescence spectrum of a solvent blank.
-
Record the fluorescence spectra for all diluted solutions of the sample and the standard. The scan range should cover the entire emission profile.
-
-
Data Processing and Calculation:
-
Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.
-
Apply the instrument's spectral correction file to all spectra to account for the wavelength-dependent efficiency of the monochromators and detector. This is a critical step for accuracy.[8]
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis).
-
Perform a linear regression for each data set to obtain the slope (gradient, m). The plot should be linear with an intercept close to zero.
-
Using the equation from section 3.1, calculate the fluorescence quantum yield (Φ_x) of 14H-Benzo[c]benzothieno[2,3-a]carbazole.
-
Workflow Diagram
Caption: Workflow for the relative determination of fluorescence quantum yield.
Protocol II: Absolute Fluorescence Quantum Yield Measurement
This protocol provides a more fundamental determination of the quantum yield using an integrating sphere coupled to a spectrofluorometer.
Principle
An integrating sphere is a hollow spherical cavity coated with a highly reflective, diffuse material (e.g., PTFE).[9] When a sample inside the sphere is excited, the sphere collects nearly all of the transmitted excitation light and all of the emitted fluorescence, regardless of direction. By comparing the light distribution inside the sphere with and without the sample, one can directly calculate the number of photons absorbed and emitted.[10]
The internal quantum yield is calculated as:[10]
Φf = (Area of Sample Emission) / (Area of Blank Scatter - Area of Sample Scatter)
Detailed Experimental Protocol
-
Instrument Setup: Install and calibrate the integrating sphere accessory according to the manufacturer's instructions. Ensure the correct spectral correction files for the sphere are loaded in the software.[8]
-
Blank Measurement (Scattered Excitation):
-
Fill a quartz cuvette with the pure, spectroscopic grade solvent being used for the sample.
-
Place the cuvette in the sample holder inside the integrating sphere.
-
Set the excitation wavelength and scan a region that includes the excitation wavelength itself (e.g., if λ_ex is 350 nm, scan from 330 nm to 370 nm).
-
This measurement provides the integrated intensity of the excitation light scattered by the solvent and cuvette (S₀).[4]
-
-
Sample Measurement (Emission and Remaining Scatter):
-
Prepare a solution of 14H-Benzo[c]benzothieno[2,3-a]carbazole with an absorbance between 0.1 and 0.2 at the excitation wavelength to ensure sufficient signal.
-
Place the sample cuvette in the integrating sphere.
-
Using the same instrument settings, perform a broad scan that covers both the excitation region and the full emission region of the sample.
-
This spectrum will contain two distinct regions: a peak at the excitation wavelength corresponding to the light that was scattered and not absorbed by the sample (S₁), and a broader band at longer wavelengths corresponding to the sample's fluorescence (S₂).[4]
-
-
Data Processing and Calculation:
-
The instrument software will typically have a dedicated module for absolute quantum yield calculation.[12]
-
Define the integration limits for the scatter region (around λ_ex) and the emission region.
-
The number of absorbed photons is proportional to the difference in the integrated scatter peaks between the blank and the sample (S₀ - S₁).
-
The number of emitted photons is proportional to the integrated area of the fluorescence emission peak (S₂).
-
The software calculates the quantum yield as the ratio of emitted photons to absorbed photons: Φf = S₂ / (S₀ - S₁).[10]
-
Workflow Diagram
Caption: Workflow for the absolute determination of fluorescence quantum yield.
Data Interpretation and Validation
-
Reporting: The fluorescence quantum yield should be reported along with the solvent used, the excitation wavelength, and the temperature, as these can all influence the value.
-
Error Sources: Be mindful of common sources of error, including solvent impurities, sample degradation under illumination (photobleaching), concentration-dependent quenching, and improper instrument correction.[13]
-
Validation: For the relative method, cross-calibrating with two different, well-established standards can provide a high degree of confidence in the measured value.[7] The results should agree within ±10%. For the absolute method, periodic measurement of a known standard can validate the instrument's calibration and performance.
By carefully following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately measure the fluorescence quantum yield of 14H-Benzo[c]benzothieno[2,3-a]carbazole, enabling its effective evaluation for advanced applications.
References
-
Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Scientific.Net. Available at: [Link]
-
Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Edinburgh Instruments. Available at: [Link]
-
Carbazole-based emitting compounds: synthesis, photophysical properties and formation of nanoparticles. ResearchGate. Available at: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. Available at: [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]
-
New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. RSC Publishing. Available at: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
-
Quantum Yield Integrating Sphere Measurements. YouTube. Available at: [Link]
-
Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. Available at: [Link]
-
Fluorescence Quantum Yield measurement. Jasco Deutschland GmbH. Available at: [Link]
-
Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]
-
Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Available at: [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST. Available at: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Available at: [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
-
Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. ResearchGate. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]
-
Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. Available at: [Link]
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Improved Method of Fluorescence Quantum Yield Determination. ACS Publications. Available at: [Link]
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Fluorescence quantum yield standards. BAM Webshop. Available at: [Link]
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Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). IUPAC. Available at: [Link]
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Benzothieno[2,3-a]carbazole. ChemBK. Available at: [Link]
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14H-benzo[c]benzo[6][14]thieno[2,3-a]carbazole. GlpBio. Available at: [Link]
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Application Notes and Protocols for the Synthesis and Anticancer Screening of Thienocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Thienocarbazole Scaffolds in Oncology
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, carbazole derivatives have garnered significant attention due to their diverse pharmacological activities, including potent antitumor properties. The fusion of a thiophene ring to the carbazole nucleus, giving rise to thienocarbazole derivatives, represents a compelling strategy for the development of next-generation oncology drugs. This unique structural amalgamation is hypothesized to enhance the biological activity of the parent carbazole by modulating its electronic and steric properties, thereby potentially leading to improved efficacy and selectivity.
Thiophene-containing compounds are known to interact with various biological targets implicated in cancer progression.[1][2] Studies on structurally related thieno-fused heterocycles, such as thieno[2,3-b]quinolines and thieno[3,2-c]isoquinolines, have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3][4] The proposed mechanisms of action for these related compounds are diverse and include the induction of apoptosis, disruption of microtubule dynamics, and inhibition of key signaling pathways.[4][5][6] This application note provides a comprehensive guide to the synthesis of a representative thienocarbazole derivative and detailed protocols for the subsequent in vitro screening of its anticancer activity, grounded in the established principles of cancer drug discovery.
Part 1: Synthesis of a Thienopyrrolo[3,2,1-jk]carbazole Derivative
The synthesis of thienocarbazole derivatives can be achieved through various synthetic routes. A key strategy involves the construction of the fused ring system via intramolecular C-H amination or other cyclization reactions. The following protocol details the synthesis of a thienopyrrolo[3,2,1-jk]carbazole, a specific regioisomer of the thienocarbazole family.
Causality Behind Experimental Choices:
The choice of a palladium-catalyzed intramolecular C-H amination reaction is based on its efficiency and functional group tolerance, allowing for the construction of the complex heterocyclic core in a single, high-yielding step. The use of a preformed palladium-N-heterocyclic carbene (NHC) complex is preferred over in situ generated catalysts as it often provides higher yields and better reproducibility.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for a thienocarbazole derivative.
Protocol 1: Synthesis of a Thienopyrrolo[3,2,1-jk]carbazole
Materials:
-
Carbazole
-
2-Iodo-3-bromothiophene
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
(NHC)Pd(allyl)Cl catalyst (e.g., IPr-Pd-allyl chloride)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Step 1: Synthesis of the Thienyl-Carbazole Precursor
-
In a flame-dried round-bottom flask, combine carbazole (1.0 equiv), 2-iodo-3-bromothiophene (1.2 equiv), and copper powder (0.2 equiv).
-
Heat the mixture under a nitrogen atmosphere at 250 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the thienyl-carbazole precursor.
Step 2: Intramolecular C-H Amination
-
To a solution of the thienyl-carbazole precursor (1.0 equiv) in DMAc, add K₂CO₃ (2.0 equiv) and the (NHC)Pd(allyl)Cl catalyst (0.05 equiv).
-
Heat the reaction mixture at 130 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization to obtain the pure thienopyrrolo[3,2,1-jk]carbazole derivative.
Step 3: Characterization
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Anticancer Activity Screening
The primary evaluation of novel compounds for anticancer activity involves in vitro screening against a panel of human cancer cell lines. This provides crucial information on the compound's potency and selectivity.
Causality Behind Experimental Choices:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a robust and high-throughput method for determining the cytotoxic potential of a compound. The selection of a diverse panel of cancer cell lines, for instance, representing different tumor types (e.g., breast, colon, lung), is essential to assess the spectrum of activity of the test compound.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Protocol 2: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thienocarbazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thienocarbazole derivatives in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Illustrative Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for a series of thienocarbazole derivatives against three cancer cell lines. This data is for illustrative purposes and is modeled after findings for structurally related thieno-heterocycles.[3]
| Compound | R¹ | R² | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 |
| TCZ-01 | H | H | 15.2 | 20.5 | 18.7 |
| TCZ-02 | OCH₃ | H | 8.5 | 12.1 | 10.3 |
| TCZ-03 | H | Cl | 5.1 | 7.8 | 6.2 |
| TCZ-04 | OCH₃ | Cl | 1.2 | 2.5 | 1.8 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding the mechanism of action and the structure-activity relationship (SAR) is critical for the rational design of more potent and selective anticancer agents.
Potential Mechanisms of Action:
Based on studies of related thiophene-fused heterocyclic systems, thienocarbazole derivatives may exert their anticancer effects through several mechanisms:
-
Tubulin Polymerization Inhibition: Some thieno-fused compounds have been shown to bind to the colchicine site of tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis.[4][6]
-
Induction of Apoptosis: Thienocarbazole derivatives may trigger programmed cell death (apoptosis) through the activation of caspase cascades and modulation of mitochondrial membrane potential.[5]
-
Kinase Inhibition: The carbazole scaffold is known to be a core structure in several kinase inhibitors. Thienocarbazole derivatives may inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.
-
Topoisomerase Inhibition: Some heterocyclic compounds can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair.[2]
Structure-Activity Relationship (SAR) Insights:
The hypothetical data in the table above illustrates a potential SAR for thienocarbazole derivatives.
Caption: Structure-activity relationship insights for thienocarbazole derivatives.
-
Influence of Electron-Donating Groups: The introduction of an electron-donating group, such as a methoxy group (OCH₃) at the R¹ position (TCZ-02 vs. TCZ-01), may lead to a moderate increase in anticancer activity.
-
Influence of Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chlorine atom (Cl) at the R² position (TCZ-03 vs. TCZ-01), can significantly enhance cytotoxicity.
-
Synergistic Effects: The combination of both an electron-donating group at R¹ and an electron-withdrawing group at R² (TCZ-04) may result in a synergistic effect, leading to the most potent compound in the series. This highlights the importance of a systematic exploration of the substitution patterns on the thienocarbazole scaffold.
Conclusion
Thienocarbazole derivatives represent a promising class of compounds for the development of novel anticancer agents. This application note has provided a detailed protocol for the synthesis of a representative thienocarbazole and a robust methodology for its in vitro anticancer activity screening. The elucidation of the mechanism of action and the establishment of clear structure-activity relationships will be pivotal in guiding the future design and optimization of thienocarbazole-based drug candidates with enhanced potency and selectivity for the treatment of cancer.
References
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K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. Retrieved from [Link]
-
Leung, E., et al. (2016). Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 24(9), 2061-2071. Retrieved from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules. Retrieved from [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry. Retrieved from [Link]
-
Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin. (2023). ResearchGate. Retrieved from [Link]
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- 4. Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Elucidating the Redox Behavior of 14H-Benzo[c]benzothieno[2,3-a]carbazole via Cyclic Voltammetry
Introduction
14H-Benzo[c]benzothieno[2,3-a]carbazole is a promising organic semiconductor material, belonging to a class of compounds extensively researched for their potential in high-performance organic electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (OFETs)[1]. The unique molecular architecture, which fuses electron-rich carbazole and benzothiophene moieties, results in a complex and extended π-conjugated system. This structural feature is anticipated to endow the molecule with favorable charge transport properties[1]. A thorough understanding of the electrochemical characteristics of this material is paramount for predicting its behavior in electronic devices and for the rational design of new, improved derivatives.
Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for probing the redox properties of electroactive species. It provides critical information about the oxidation and reduction potentials of a molecule, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels[2]. These energy levels govern the efficiency of charge injection, transport, and recombination in organic electronic devices. This application note provides a detailed experimental protocol for conducting cyclic voltammetry on 14H-Benzo[c]benzothieno[2,3-a]carbazole, including the rationale behind the experimental design and methods for data analysis.
Core Principles of the Electrochemical Investigation
The electrochemical behavior of carbazole derivatives is typically defined by their capacity to undergo oxidation to form relatively stable radical cations[3]. The fusion of additional aromatic rings, as in 14H-Benzo[c]benzothieno[2,3-a]carbazole, extends the π-conjugation, which is expected to influence its electronic properties, including its oxidation and reduction potentials[3]. The experiment described herein is designed to precisely measure these potentials.
The experimental setup utilizes a standard three-electrode system within an electrochemical cell[4][5]. This configuration is essential for accurately controlling the potential applied to the working electrode and measuring the resulting current.
-
Working Electrode (WE): The site of the electron transfer reaction with the analyte. Inert materials like glassy carbon or platinum are typically used to ensure the electrode itself does not participate in the reaction[5].
-
Reference Electrode (RE): Provides a stable and known potential against which the potential of the working electrode is measured. A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) are common choices[5].
-
Counter Electrode (CE): Completes the electrical circuit by passing a current equal and opposite to that of the working electrode, ensuring that the reference electrode's potential remains stable[5].
By scanning the potential of the working electrode and measuring the resulting current, a voltammogram is generated. The potentials at which peaks in the current occur correspond to the oxidation and reduction events of the analyte.
Experimental Workflow and Rationale
The following diagram illustrates the key stages of the experimental procedure, from solution preparation to data analysis.
Figure 1: General workflow for the cyclic voltammetry experiment.
Detailed Experimental Protocol
Materials and Reagents
| Component | Specification | Supplier | Purpose |
| Analyte | 14H-Benzo[c]benzothieno[2,3-a]carbazole | N/A | The compound under investigation. |
| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | To dissolve the analyte and supporting electrolyte. |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Sigma-Aldrich | To ensure conductivity of the solution. |
| Internal Standard | Ferrocene (Fc) | Sigma-Aldrich | For referencing the measured potentials. |
| Purge Gas | High-purity nitrogen (N₂) or argon (Ar) | Airgas | To remove dissolved oxygen from the solution. |
Instrumentation
-
Potentiostat: A standard electrochemical workstation (e.g., from Gamry, Pine Research, or Metrohm).
-
Electrochemical Cell: A three-electrode glass cell.
-
Working Electrode: Glassy carbon button electrode (3 mm diameter).
-
Reference Electrode: Ag/AgCl (in 3 M KCl).
-
Counter Electrode: Platinum wire or mesh.
Solution Preparation
-
Analyte Solution (1 mM): Accurately weigh a small amount of 14H-Benzo[c]benzothieno[2,3-a]carbazole and dissolve it in the chosen anhydrous solvent to a final concentration of 1 mM.
-
Supporting Electrolyte Solution (0.1 M): Prepare a 0.1 M solution of TBAPF₆ in the same anhydrous solvent. The analyte solution should be prepared using this electrolyte solution as the solvent to ensure a consistent electrolyte concentration.
Experimental Procedure
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop[6].
-
Deoxygenation: Add the electrolyte solution (without the analyte) to the cell. Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements[4]. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Blank Voltammogram: Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window of the solvent-electrolyte system.
-
Analyte Measurement: Add the analyte solution to the cell. Allow a brief period for the solution to equilibrate.
-
Cyclic Voltammetry Scan: Perform the cyclic voltammetry experiment. A typical scan might start from 0 V, scan to a positive potential (e.g., +1.5 V) to observe oxidation, then reverse the scan to a negative potential (e.g., -2.0 V) to observe reduction, and finally return to 0 V. The scan rate is typically set between 50 and 200 mV/s[3]. Multiple cycles should be run to check for stability and reproducibility.
-
Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple will be used as an internal reference[7][8][9].
Data Analysis and Interpretation
Determining HOMO and LUMO Energy Levels
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. These potentials correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.
The HOMO and LUMO energy levels can be estimated using the following empirical equations, where the potentials are referenced against the Fc/Fc⁺ couple[7][8]:
-
EHOMO (eV) = -[Eox(onset) vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Ered(onset) vs Fc/Fc⁺ + 4.8]
The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level[8].
Calculating the Electrochemical Band Gap
The electrochemical band gap (Eg) can be calculated as the difference between the LUMO and HOMO energy levels:
-
Eg (eV) = ELUMO - EHOMO
This value provides an estimate of the energy difference between the highest occupied and lowest unoccupied molecular orbitals.
Figure 2: Relationship between CV data and HOMO/LUMO energy level calculations.
Expected Results and Discussion
Based on the electrochemical properties of related carbazole and benzothiophene derivatives, 14H-Benzo[c]benzothieno[2,3-a]carbazole is expected to exhibit at least one reversible or quasi-reversible oxidation wave at a relatively low positive potential, indicative of the formation of a stable radical cation[10][11][12]. The extended π-conjugation may lower the oxidation potential compared to simpler carbazole molecules. The reduction process might occur at a more negative potential and could be irreversible, depending on the stability of the resulting radical anion.
The table below provides a template for summarizing the key electrochemical data obtained from the analysis.
| Parameter | Value |
| Onset Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | Experimental Value |
| Onset Reduction Potential (Ered) vs. Fc/Fc⁺ (V) | Experimental Value |
| HOMO Level (eV) | Calculated Value |
| LUMO Level (eV) | Calculated Value |
| Electrochemical Band Gap (Eg) (eV) | Calculated Value |
Conclusion
This application note provides a comprehensive and robust protocol for the electrochemical characterization of 14H-Benzo[c]benzothieno[2,3-a]carbazole using cyclic voltammetry. By following this detailed methodology, researchers can obtain reliable data on the oxidation and reduction potentials of this material. These findings are crucial for calculating the HOMO and LUMO energy levels, which are fundamental parameters for evaluating its potential in organic electronic applications and for guiding the future design of novel, high-performance organic semiconductors.
References
-
HOMO and LUMO Analysis through Cyclic Voltammetry by IBRAHEEM HAYMOOR on Prezi. Available at: [Link]
-
How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Available at: [Link]
-
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available at: [Link]
-
Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Available at: [Link]
-
Synthesis, photophysical and electrochemical properties of a carbazole dimer-based derivative with benzothiazole units - R Discovery. Available at: [Link]
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. Available at: [Link]
-
Cyclic Voltammetry Experiment. Available at: [Link]
-
A home setup for cyclic voltammetry - Chemisting. Available at: [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC - NIH. Available at: [Link]
-
Development in synthesis and electrochemical properties of thienyl derivatives of carbazole | Request PDF - ResearchGate. Available at: [Link]
-
Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives - PMC - NIH. Available at: [Link]
-
Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives - MDPI. Available at: [Link]
-
Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms | Request PDF - ResearchGate. Available at: [Link]
-
Benzothieno[2,3-a]carbazole - ChemBK. Available at: [Link]
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Purity Determination of Thienocarbazole
Abstract
This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for thienocarbazole, a key heterocyclic scaffold in pharmaceutical research. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with Photodiode Array (PDA) detection. This approach ensures high resolution and sensitivity, allowing for the accurate quantification of thienocarbazole and the separation of potential process-related impurities and degradation products. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for quality control and stability assessment of thienocarbazole and its derivatives.
Introduction: The Analytical Imperative for Thienocarbazole Purity
Thienocarbazole and its derivatives represent a class of nitrogen- and sulfur-containing heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. As with any active pharmaceutical ingredient (API) candidate, establishing the purity profile is a non-negotiable step in the drug development pipeline. An accurate and precise analytical method is paramount to ensure the safety, efficacy, and quality of the drug substance.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment of non-volatile compounds like thienocarbazole.[1] Its high resolving power makes it ideal for separating the main component from closely related impurities, including isomers, synthetic by-products, and degradants.[1] This application note provides a detailed, field-proven methodology that not only quantifies thienocarbazole but also establishes the stability-indicating nature of the assay through forced degradation studies.
Causality Behind Experimental Choices: Building a Self-Validating System
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection. Our approach for thienocarbazole is grounded in the fundamental principles of chromatography and the specific physicochemical properties of the analyte.
The Separation Strategy: Reversed-Phase Chromatography
Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography in the pharmaceutical industry, particularly for compounds with hydrophobic functionality.[2] Thienocarbazole, an aromatic heterocyclic system, is moderately non-polar, making it an ideal candidate for retention and separation on a non-polar stationary phase with a polar mobile phase.[2][3] This configuration allows for predictable elution behavior where retention is primarily governed by hydrophobic interactions.[3]
Stationary Phase Selection: C18 for Robust Retention
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected for this method.[4] Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient retention of the thienocarbazole molecule. This allows for the effective use of a strong organic solvent, like acetonitrile, to modulate retention time. While other phases like Phenyl columns can offer alternative selectivity through π-π interactions with aromatic compounds, the C18 phase provides a more universal and robust starting point for method development.[4]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is a critical factor in achieving efficient separation.[5] A mixture of an aqueous buffer and an organic solvent is used to control the elution of analytes.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[6]
-
Aqueous Phase & pH Control: A phosphate buffer (pH 3.0) was incorporated into the aqueous phase. The pH of the mobile phase is crucial as it can influence the ionization state of analytes, thereby affecting their retention and peak shape.[2][6] For heterocyclic compounds containing nitrogen, maintaining a consistent and slightly acidic pH can suppress the interaction of basic sites with residual silanols on the silica-based stationary phase, leading to improved peak symmetry.
Detection Strategy: The Power of Photodiode Array (PDA)
A single-wavelength UV detector provides limited information. For purity analysis, a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is the authoritative choice.[7] A PDA detector acquires absorbance data across a wide range of wavelengths simultaneously, offering several distinct advantages:[8]
-
Optimal Wavelength Selection: It allows for the selection of the most sensitive wavelength for the main analyte post-acquisition.
-
Peak Purity Analysis: This is the most critical function for a purity method. By comparing UV-Vis spectra across the elution profile of a single peak (at the upslope, apex, and downslope), the presence of a co-eluting impurity can be detected.[9][10] A spectrally pure peak provides a high degree of confidence that the peak represents a single component.[11]
-
Impurity Identification: Spectral information can aid in the tentative identification of impurities by comparing their spectra to known standards or libraries.
Experimental Workflow and Protocols
The overall workflow for determining the purity of a thienocarbazole sample is outlined below.
Caption: High-level workflow for HPLC purity determination of thienocarbazole.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS, Empower™, or equivalent software capable of peak purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade or Milli-Q).
-
Reference Standard: Thienocarbazole of known purity (e.g., >99.5%).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and HPLC grade water.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Thienocarbazole Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the thienocarbazole sample to be tested into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration for the sample solution is to ensure the detection of impurities at low levels (e.g., 0.1%).
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 235 nm (for quantification)Spectral Range: 200-400 nm |
| Run Time | 30 minutes |
Protocol for Analysis
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Standard Solution (0.1 mg/mL) in six replicates. The system is deemed suitable for use if the acceptance criteria in the validation section (Table 2) are met.
-
Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention time of thienocarbazole or its known impurities.
-
Sample Analysis: Inject the Sample Solution (1.0 mg/mL) in duplicate.
-
Data Processing:
-
Integrate all peaks in the chromatogram of the sample solution, disregarding any peaks from the blank and peaks below the Limit of Quantitation (LOQ).
-
Calculate the percentage purity using the area percent method: % Purity = (Area of Thienocarbazole Peak / Total Area of All Peaks) x 100
-
For each peak, perform a peak purity analysis using the CDS software. The purity angle should be less than the purity threshold to confirm spectral homogeneity.
-
Method Validation: The Trustworthiness Protocol
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[12] The developed HPLC method was validated according to the ICH Q2(R2) guidelines.[13][14]
Caption: Core parameters for HPLC method validation as per ICH Q2(R2) guidelines.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[15] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[16] The thienocarbazole sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
In all cases, the method was able to resolve the thienocarbazole peak from all degradation products, and the peak purity analysis confirmed no co-elution, thereby establishing the specificity and stability-indicating capability of the method.
Validation Parameters Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Tailing factor ≤ 2.0Theoretical plates > 2000%RSD of peak area for 6 reps ≤ 2.0% | Tailing factor = 1.2Plates = 8500%RSD = 0.8% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Range | LOQ to 150% of standard concentration | 0.05 µg/mL to 15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% at three levels (50%, 100%, 150%) | 99.2% - 101.5% |
| Precision (Repeatability) | %RSD for 6 sample preps ≤ 2.0% | %RSD = 1.1% |
| Precision (Intermediate) | %RSD between two analysts/days/instruments ≤ 2.0% | %RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1 | 0.05 µg/mL |
| Robustness | %RSD remains within limits after small, deliberate changes (flow rate ±0.1 mL/min, pH ±0.2, temp ±2°C) | All results met SST criteria |
Conclusion
The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable tool for the purity determination of thienocarbazole. The logical selection of chromatographic parameters, particularly the use of a C18 column and a PDA detector, ensures high-quality, dependable data. The comprehensive validation against ICH Q2(R2) guidelines confirms that the method is specific, accurate, precise, and suitable for its intended purpose in a regulated drug development environment.[15][17] This protocol can be readily implemented in quality control laboratories for routine analysis, release testing, and stability studies of thienocarbazole and related compounds.
References
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
- Diode Array Detector HPLC | DAD. SCION Instruments.
- Peak Purity Algorithms using Diode Array Detectors.
- Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare.
- Peak Purity Determination with a Diode Array Detector. Taylor & Francis Online.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry.
- Reversed Phase HPLC Columns. Phenomenex.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Separation of Carbazole on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Exploring the Different Mobile Phases in HPLC. Moravek.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulf
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Forced Degrad
- Confirming the Purity of 1H-Benzo[c]carbazole: A Compar
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Different Types of Stationary Phases in Liquid Chrom
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- Development of forced degradation and stability indicating studies of drugs—A review.
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form.
Sources
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- 2. moravek.com [moravek.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. veeprho.com [veeprho.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. labcompare.com [labcompare.com]
- 8. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. longdom.org [longdom.org]
- 17. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Improving the reaction yield of 14H-Benzo[c]benzothieno[2,3-a]carbazole synthesis
Welcome to the technical support center for the synthesis of 14H-Benzo[c]benzothieno[2,3-a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.
I. Synthesis Overview
The synthesis of 14H-Benzo[c]benzothieno[2,3-a]carbazole is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective route involves a Suzuki-Miyaura cross-coupling reaction followed by a Cadogan reductive cyclization.[1][2] This methodology offers a versatile approach to constructing the complex carbazole core.[2]
A typical synthetic pathway begins with the borylation of a brominated benzothiophene derivative, followed by a palladium-catalyzed Suzuki coupling with a nitro-substituted aryl halide. The resulting nitro-biaryl intermediate then undergoes a reductive cyclization to form the final carbazole product.[3]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Question: I am experiencing a low yield in the Suzuki-Miyaura coupling of my boronic ester with the nitro-aryl bromide. What are the potential causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings are often multifactorial. The key pillars to investigate are the catalyst system, reaction conditions, and the purity of your starting materials.
Causality and Solutions:
-
Catalyst and Ligand Choice: The palladium catalyst and its associated ligand are critical for an efficient reaction. While Tetrakis(triphenylphosphine)palladium(0) is commonly used, other palladium sources like Palladium(II) acetate in combination with a suitable phosphine ligand might be more effective for your specific substrates.[4] The choice of ligand is crucial; sterically hindered and electron-rich ligands often lead to better results.[5] Consider screening different ligands to find the optimal one.
-
Base Selection: The strength and solubility of the base play a significant role.[5][6] While potassium carbonate is a common choice, stronger bases like cesium carbonate or potassium phosphate may be necessary to facilitate the transmetalation step, especially with less reactive substrates.[6] The optimal base is often substrate-dependent and may require empirical optimization.
-
Solvent and Temperature: Anhydrous solvents are paramount for a successful Suzuki coupling. The presence of water can lead to protodeborylation of the boronic ester, reducing the amount of active coupling partner. Ensure your solvents are rigorously dried. The reaction temperature also needs to be optimized. While refluxing at 80°C in a THF/water mixture is a common starting point, some systems may benefit from higher temperatures, for example, refluxing in toluene at 110°C.[3][4]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Inadequate inert gas (argon or nitrogen) coverage can lead to catalyst deactivation through oxidation. Ensure your reaction vessel is thoroughly purged with an inert gas before adding the catalyst and that a positive pressure is maintained throughout the reaction.[4]
Experimental Protocol: Optimizing the Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine the boronic ester (1.0 equiv), the nitro-aryl bromide (1.2 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) and ligand (if separate).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF or toluene) via syringe. A small amount of water can sometimes be beneficial, but start with anhydrous conditions if you suspect protodeborylation.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.[4] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Incomplete Cadogan Cyclization and Side Product Formation
Question: My Cadogan reductive cyclization is not going to completion, and I am observing several side products. How can I drive the reaction to completion and minimize impurities?
Answer: The Cadogan cyclization involves the deoxygenation of a nitro group by a phosphine reagent, typically triphenylphosphine, to form a nitrene intermediate which then undergoes cyclization. Incomplete reactions and side products often stem from issues with the reducing agent, reaction temperature, or competing reaction pathways.
Causality and Solutions:
-
Phosphine Reagent: Triphenylphosphine is the most common reagent for this transformation. Ensure you are using a sufficient excess (typically 3-4 equivalents) to drive the reaction to completion.[3] The purity of the triphenylphosphine is also important, as oxidized phosphine can be less effective.
-
Reaction Temperature and Time: This cyclization often requires high temperatures to proceed efficiently. Ortho-dichlorobenzene is a common solvent due to its high boiling point (around 180°C).[2][3] Ensure the reaction is heated to a sufficiently high temperature and for an adequate duration. A 24-hour reflux is often necessary.[3]
-
Side Reactions: One common side reaction is the formation of azoxy or azo compounds, which can arise from the intermolecular reaction of nitrene intermediates. Using a more dilute solution can sometimes favor the intramolecular cyclization pathway.
Experimental Protocol: Performing the Cadogan Reductive Cyclization
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-biaryl intermediate (1.0 equiv) in a high-boiling solvent like ortho-dichlorobenzene.
-
Reagent Addition: Add triphenylphosphine (3-4 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 180°C) and maintain for 24 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent by vacuum distillation.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired 14H-Benzo[c]benzothieno[2,3-a]carbazole.[3]
Issue 3: Difficulty in Purification of the Final Product
Question: I am struggling to purify the final 14H-Benzo[c]benzothieno[2,3-a]carbazole. It seems to be contaminated with residual triphenylphosphine oxide.
Answer: Triphenylphosphine oxide is a common byproduct of the Cadogan cyclization and can be challenging to separate from the desired product due to its polarity.
Causality and Solutions:
-
Chromatography: Careful selection of the eluent system for column chromatography is key. A gradient elution, starting with a non-polar solvent system (e.g., hexane/dichloromethane) and gradually increasing the polarity, can help to effectively separate the product from the more polar triphenylphosphine oxide.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3] Experiment with different solvent systems to find one in which the product has good solubility at high temperatures and poor solubility at room temperature, while triphenylphosphine oxide remains in solution.
-
Alternative Work-up: Some literature suggests that after removing the high-boiling solvent, the residue can be triturated with a solvent in which the product is sparingly soluble but the triphenylphosphine oxide is more soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). This can help to remove a significant portion of the byproduct before chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield?
A1: The two most critical aspects are maintaining strictly anhydrous and oxygen-free conditions during the Suzuki-Miyaura coupling and ensuring a sufficiently high temperature and reaction time for the Cadogan cyclization.
Q2: Are there alternative methods for the synthesis of the carbazole core?
A2: Yes, several other methods exist for carbazole synthesis, including the Buchwald-Hartwig amination, Fischer indole synthesis, and Graebe-Ullmann reaction.[5] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the carbazole ring. For instance, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation and can be used for intramolecular cyclization to form carbazoles.[5][7][8]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (e.g., HRMS) will confirm the molecular weight and elemental composition. Purity can be assessed by HPLC or by observing a sharp melting point for crystalline solids.
Q4: My reaction seems to stall before completion. What should I do?
A4: If a reaction stalls, consider the following:
-
Catalyst Deactivation (Suzuki Coupling): If the Suzuki coupling stalls, it may be due to catalyst deactivation. Adding a fresh portion of the palladium catalyst and ligand might restart the reaction.
-
Insufficient Temperature or Time (Cadogan Cyclization): For the Cadogan cyclization, ensure your reaction is at the correct reflux temperature and allow for a longer reaction time if necessary.
-
Reagent Decomposition: Ensure the purity and stability of your reagents, especially the boronic ester and the phosphine.
IV. Data and Diagrams
Table 1: Recommended Reaction Conditions for Key Synthesis Steps
| Step | Parameter | Recommended Condition | Rationale |
| Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄ (4 mol%) or Pd(OAc)₂ with a suitable ligand | Efficiently catalyzes the cross-coupling reaction.[2][4] |
| Base | K₂CO₃ (3 equiv) or Cs₂CO₃ (2 equiv) | Promotes transmetalation; base strength can be critical.[2][6] | |
| Solvent | Anhydrous THF or Toluene | Prevents protodeborylation of the boronic ester.[3][4] | |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed.[3][4] | |
| Cadogan Cyclization | Reagent | Triphenylphosphine (3-4 equiv) | Acts as the deoxygenating agent.[2][3] |
| Solvent | o-dichlorobenzene | High boiling point allows for necessary reaction temperatures.[2][3] | |
| Temperature | Reflux (~180 °C) | Drives the reaction to completion. | |
| Time | 24 hours | Ensures complete conversion of the intermediate.[3] |
Diagrams
Caption: Synthetic workflow for 14H-Benzo[c]benzothieno[2,3-a]carbazole.
Caption: Troubleshooting decision tree for low Suzuki coupling yield.
V. References
-
Benchchem. (n.d.). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. Retrieved from
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from
-
Guidechem. (n.d.). How to Prepare 14H-benzo[c]benzo[2][5]thieno[2,3-a]carbazole?. Retrieved from
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from
-
Benchchem. (n.d.). Common side reactions in the synthesis of carbazole derivatives. Retrieved from
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.
-
Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of carbazole 3a a. Retrieved from
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting NMR peak assignment for complex aromatic systems like 14H-Benzo[c]benzothieno[2,3-a]carbazole
Technical Support Center: Advanced NMR Spectroscopy
Topic: Troubleshooting NMR Peak Assignment for Complex Aromatic Systems like 14H-Benzo[c]benzothieno[2,3-a]carbazole
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are tackling the intricate challenge of assigning NMR spectra for large, complex polycyclic aromatic and heteroaromatic systems. The structure of 14H-Benzo[c]benzothieno[2,3-a]carbazole, with its fused rings and multiple aromatic protons in similar chemical environments, presents a classic case of severe signal overlap in ¹H NMR spectra, making unambiguous assignment a significant hurdle. This guide provides a logical, experiment-based workflow to systematically resolve these complex spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum for 14H-Benzo[c]benzothieno[2,3-a]carbazole shows a crowded, indecipherable cluster of signals in the aromatic region (approx. 7.0-9.0 ppm). Where do I even begin?
A1: This is the most common and expected challenge. The molecular complexity, with numerous protons in chemically similar environments, inevitably leads to severe signal overlap.[1] Your first step is to move beyond simple 1D ¹H NMR and employ a systematic 2D NMR approach. The goal is to add a second dimension of information to disperse these overlapping signals.
Initial Troubleshooting Steps:
-
Confirm Sample Purity: Impurities are a common source of extra, confusing signals. Re-verify the purity of your sample via LC-MS or high-resolution mass spectrometry.
-
Optimize 1D ¹H Acquisition: Before jumping to 2D experiments, ensure your 1D spectrum is optimized. Increase the number of data points (digital resolution) and use a higher-field NMR spectrometer if available to achieve the best possible separation.[2]
-
Solvent & Temperature Variation: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can induce differential chemical shifts, potentially resolving some overlap.[1][3] Aromatic solvents like Benzene-d₆ can cause significant shifts due to the Aromatic Solvent-Induced Shift (ASIS) effect.[2] Similarly, acquiring spectra at different temperatures can sometimes improve resolution, especially if conformational isomers (rotamers) are present.[3]
| Parameter Change | Rationale | Expected Outcome |
| Solvent Change | Alters solute-solvent interactions, changing the local magnetic environment of protons. | Differential shifting of proton signals, potentially resolving overlaps. |
| Temperature Change | Can alter conformational equilibria or averaging, sharpening peaks. | May resolve broad signals or separate signals from different conformers. |
| Higher Magnetic Field | Increases chemical shift dispersion in Hertz. | Better separation of closely spaced multiplets. |
Q2: I've optimized my 1D spectrum, but the aromatic signals are still heavily overlapped. What is the logical next step?
A2: The next step is to establish proton-proton connectivities using through-bond correlation spectroscopy. This allows you to trace out the individual spin systems corresponding to the different rings in your molecule. The primary experiment for this is COSY (Correlation Spectroscopy).[1][4]
Workflow for Resolving Overlapping Proton Signals
Caption: Workflow for validating NMR assignments using computational methods.
Procedure:
-
Build the 3D structure of your molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP-D3/6-31G(d)). [5]3. Using the optimized geometry, perform an NMR chemical shift calculation at a higher level of theory (e.g., WP04/6-311++G(2d,p)) with an implicit solvent model (PCM for chloroform). [5]4. Compare the calculated chemical shifts to your experimental values. A good correlation, often with a mean absolute error of less than 0.1 ppm for protons, provides strong support for your assignments. [5] This combined experimental and computational approach provides the highest level of confidence in the structural elucidation of complex aromatic systems.
References
- BenchChem Technical Support. (2025). Technical Support Center: Overlapping Signals in ¹H NMR of Magnoloside F. BenchChem.
- University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Scribd. Advanced 2D NMR Techniques Guide.
- Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
- BenchChem Technical Support. (2025). Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids. BenchChem.
-
Butts, C. P., Jones, C. R., & Harvey, J. N. (2021). Reference-free NOE NMR analysis. Chemical Science, 12(23), 8148-8154. [Link]
- Singh, N., et al. (2022). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Structural Chemistry, 33(5), 1541-1551.
- Arizona State University. (n.d.). 2D NMR FOR THE CHEMIST.
- Wikipedia. (2024). Nuclear Overhauser effect.
- Singh, N., et al. (2022). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Structural Chemistry, 33(5), 1541-1551.
- Higman, V. A. (2012). 1H-15N HSQC. Protein NMR.
- Wagen, C. (2023).
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
- Arizona State University. (n.d.). 2D NMR FOR THE CHEMIST.
- University of Göttingen. (2014). Protein NMR spectroscopy.
Sources
Technical Support Center: Optimization of Cyclization Conditions for Thienocarbazole Synthesis
Welcome to the technical support center for thienocarbazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of thienocarbazole derivatives. Thienocarbazoles are a critical class of heterocyclic compounds, prized for their unique electronic properties and significant potential in medicinal chemistry and materials science.
The successful synthesis of these molecules often hinges on the critical cyclization step. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and streamline your synthetic route.
Table of Contents
-
-
Protocol 1: Photocatalytic Cadogan-style Cyclization
-
Protocol 2: Classical Fischer Indole Synthesis for Thienocarbazoles
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the final cyclization step in thienocarbazole synthesis?
A1: The choice of cyclization strategy is highly dependent on the substitution pattern and the available starting materials. The most prevalent methods include:
-
Photocatalytic Cyclization: A modern and increasingly popular method that often proceeds under mild conditions with high functional group tolerance.
-
Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde precursor.[1][2]
-
Palladium-Catalyzed Intramolecular C-H Arylation: This powerful method involves the formation of a key C-C bond to close the carbazole ring system, often using precursors like ortho-halodiarylacetamides.[3][4]
-
Cadogan Reductive Cyclization: This involves the deoxygenative cyclization of nitrobiphenyl-type precursors using a phosphite reagent, often at elevated temperatures.
Q2: My starting materials are complex and sensitive. Which cyclization method offers the mildest conditions?
A2: Photocatalytic and some modern palladium-catalyzed methods generally offer the mildest reaction conditions. Photocatalytic reactions, in particular, can often be run at room temperature using visible light, which helps to preserve sensitive functional groups that might not be stable under the harsh acidic or high-temperature conditions of classical methods like the Fischer indole or Cadogan synthesis.
Q3: How do I choose between a Brønsted acid and a Lewis acid for the Fischer indole synthesis?
A3: The choice depends on your substrate's stability and the desired reaction rate.
-
Brønsted acids (e.g., polyphosphoric acid (PPA), H₂SO₄, p-TsOH) are strong proton donors and are effective for many substrates.[1] However, they can cause degradation or unwanted side reactions with acid-sensitive functional groups.
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are generally milder and can be a better choice for sensitive substrates.[1] They work by coordinating to the nitrogen atoms, facilitating the key[3][3]-sigmatropic rearrangement.[1] Often, an empirical screening of a few different acid catalysts is the most effective approach.
Q4: Can I run my cyclization reaction open to the air?
A4: This is highly discouraged, especially for palladium-catalyzed and photocatalytic reactions. The phenothiazine core, a related structure, is known to be susceptible to oxidation, which can lead to sulfoxide impurities.[5] Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Photocatalytic reactions can also be quenched by oxygen. It is best practice to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and byproduct formation.[5]
Troubleshooting Guide: Common Cyclization Issues
This section addresses specific problems you may encounter during the cyclization step.
Issue 1: Low or No Product Yield
This is one of the most common challenges in heterocyclic synthesis.[6][7] A systematic approach is key to identifying the root cause.
| Potential Cause | Explanation & Suggested Solutions |
| Poor Quality Starting Materials | Impurities in precursors can inhibit catalysts or lead to side reactions. Solution: Confirm the purity of your starting materials using NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before the cyclization step.[7] |
| Suboptimal Reaction Conditions | Temperature, solvent, and catalyst choice are critical. Solution: The reaction may require higher temperatures to overcome the activation energy, or conversely, lower temperatures to prevent decomposition.[5][8] Screen a range of solvents with different polarities, as solvent can significantly impact reaction kinetics.[9] Ensure your catalyst is active and used at the correct loading.[5] |
| Catalyst Deactivation/Inhibition | The catalyst may be poisoned by impurities or degraded by air/moisture. This is especially true for palladium and photocatalysts. Solution: Use fresh, high-purity catalysts. Ensure all solvents are anhydrous and degassed. Run the reaction under a strict inert atmosphere (N₂ or Ar).[5] |
| Incorrect Reaction Workup | The desired product may be lost during extraction, washing, or purification steps. Solution: Check the pH of your aqueous washes to ensure your product is not being protonated/deprotonated and lost to the aqueous layer. Use an appropriate extraction solvent. Be mindful of losses during chromatography.[5] |
| Unfavorable Reaction Mechanism | For some substitution patterns, the desired cyclization pathway may be electronically or sterically disfavored, leading to competing side reactions like N-N bond cleavage in Fischer indole synthesis.[10] Solution: If optimization fails, a different synthetic strategy may be necessary. For example, if a Fischer indolization is failing, consider a palladium-catalyzed approach. |
Issue 2: Significant Side Product Formation
The formation of byproducts complicates purification and reduces yield.
| Potential Cause | Explanation & Suggested Solutions |
| Oxidation of Heteroatoms | The sulfur atom in the thiophene ring or the nitrogen in the carbazole can be susceptible to oxidation, especially at high temperatures.[5] Solution: As mentioned, maintain a strict inert atmosphere throughout the reaction and workup.[5] Using degassed solvents is also critical. |
| Polymerization/Tarrying | Strong acids and high temperatures can lead to the formation of intractable polymeric material.[5] This is common in reactions like the Fischer indole synthesis. Solution: Reduce the reaction temperature. Use a milder catalyst (e.g., switch from PPA to ZnCl₂).[1] Ensure slow and controlled addition of reagents. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage. Solution: Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the appearance of intermediates and product.[11] The reaction may simply require a longer reaction time or a slight increase in temperature to drive it to completion.[5] |
| Isomer Formation | In asymmetrically substituted precursors, cyclization can sometimes occur at multiple positions, leading to a mixture of regioisomers. Solution: This is often an inherent substrate issue. Modifying the directing group or the steric/electronic properties of the substituents can sometimes improve regioselectivity. For palladium-catalyzed reactions, the choice of ligand can be crucial in controlling the regiochemical outcome. |
In-Depth Experimental Protocols
Protocol 1: Photocatalytic Cadogan-style Cyclization of a Nitro-substituted Thienyl-aniline
This protocol describes a modern, mild approach to forming the thienocarbazole core.
Materials:
-
2-(2-Nitrophenyl)thiophene precursor (1.0 equiv)
-
Iridium-based photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv) as a sacrificial electron donor
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Step-by-Step Procedure:
-
Setup: Place the 2-(2-nitrophenyl)thiophene precursor and the photocatalyst into a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.
-
Initiate Reaction: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure thienocarbazole.
Protocol 2: Classical Fischer Indole Synthesis for Thienocarbazoles
This protocol uses a common method for synthesizing a tetrahydrothienocarbazole.[12]
Materials:
-
Thiophen-2-ylhydrazine hydrochloride (1.0 equiv)
-
Cyclohexanone (1.1 equiv)
-
Glacial Acetic Acid
-
Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H) or Polyphosphoric Acid (PPA)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Step-by-Step Procedure:
-
Hydrazone Formation: In the round-bottom flask, dissolve the thiophen-2-ylhydrazine hydrochloride in glacial acetic acid. Add the cyclohexanone and heat the mixture to reflux for 30-60 minutes. A color change from pale yellow to a deeper red is often observed.[12]
-
Monitoring Hydrazone Formation: Monitor the formation of the hydrazone intermediate by TLC.
-
Cyclization: After cooling slightly, carefully add the Eaton's Reagent or PPA to the reaction mixture. Caution: This can be exothermic.
-
Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature and time will depend on the specific substrate and should be determined by monitoring.
-
Monitoring Cyclization: Follow the disappearance of the hydrazone and the appearance of the thienocarbazole product by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.[12]
Data Summaries & Method Comparison
Choosing the right cyclization method is crucial for success. The table below provides a high-level comparison.
| Method | Typical Conditions | Advantages | Disadvantages |
| Photocatalytic | Visible light, room temp, base | Very mild, high functional group tolerance, high efficiency | Requires specific photocatalysts, sensitive to oxygen, may require screening of conditions |
| Fischer Indole | Strong acid (Brønsted or Lewis), 80-160 °C | Well-established, readily available reagents, robust | Harsh conditions, not suitable for sensitive substrates, can produce tarry byproducts[1] |
| Palladium-Catalyzed | Pd catalyst, ligand, base, 80-120 °C | High yields, good functional group tolerance, predictable regioselectivity | Expensive catalysts/ligands, requires inert atmosphere, sensitive to impurities |
| Cadogan Reductive | P(OEt)₃ or PPh₃, >160 °C | One-pot from nitro compounds | High temperatures, stoichiometric phosphite reagent required, can have moderate yields |
Visual Workflow & Decision Diagrams
The following diagrams illustrate a general workflow for optimizing a cyclization reaction and a troubleshooting decision tree for low yield.
Caption: General workflow for optimizing thienocarbazole synthesis.
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
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How to minimize side product formation in multi-step organic synthesis of carbazole derivatives
Technical Support Center: Carbazole Derivative Synthesis
A Guide to Minimizing Side Product Formation in Multi-Step Organic Synthesis
Welcome to the Technical Support Center for carbazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the multi-step synthesis of carbazoles. Carbazole scaffolds are privileged structures in pharmaceuticals and materials science, but their synthesis can be fraught with challenges leading to low yields and complex purification.[1][2]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the lab. Our approach is rooted in explaining the causality behind experimental choices, empowering you to not only solve current issues but also to proactively design more robust synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common, overarching questions regarding side reactions and purification in carbazole synthesis.
Q1: What are the most common classical and modern methods for synthesizing the carbazole core, and what are their characteristic side products?
A1: The choice of synthetic route is critical and often dictates the impurity profile. Key methods include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful tool for intramolecular C-N bond formation.[3] However, it is susceptible to side reactions such as the homocoupling of aryl halides to form biphenyls or the homocoupling of carbazole precursors.[4] Another potential issue is hydrodehalogenation of the starting aryl halide.[5]
-
Ullmann Condensation: A classical copper-catalyzed method that can also form the key intramolecular C-N bond. It is notorious for requiring harsh reaction conditions (high temperatures) and often stoichiometric amounts of copper, which can lead to significant homocoupling byproducts and difficulties in purification.[3][6]
-
Fischer Indole Synthesis: Primarily used for preparing tetrahydrocarbazoles, this acid-catalyzed cyclization of aryl hydrazones can be plagued by side reactions. These include aldol condensation of the ketone starting material and unwanted Friedel-Crafts type reactions promoted by the strong acid catalyst.[3] For unsymmetrical ketones, a lack of regioselectivity can lead to difficult-to-separate isomeric products.[3]
-
Bischler-Niemerowski Reaction & Variants: This method and its variations can provide access to a wide range of carbazoles. However, it can involve complex cascade mechanisms where slight changes in substrates or conditions can divert the reaction to unexpected products.[1][7][8]
-
Modern Methods (Photoredox/Lewis Acid Catalysis): Newer strategies using visible-light photoredox catalysis or Lewis acids offer milder reaction conditions, which can significantly improve selectivity and reduce side products associated with high temperatures.[9][10][11] These methods often proceed through different mechanisms (e.g., radical pathways), which can circumvent the side reactions seen in classical cross-coupling.[12]
Q2: My reaction is complete, but the NMR spectrum shows a complex mixture. What are the best general strategies for purifying carbazole derivatives?
A2: Purification is a critical step where significant yield can be lost. A multi-pronged approach is often necessary.
-
Recrystallization: This is often the most effective method for removing isomeric impurities and achieving high purity for solid products. The choice of solvent is paramount.[13] Experiment with single or binary solvent systems (e.g., ethanol/water, hexane/ethyl acetate) by dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly.[13]
-
Column Chromatography: This is the workhorse for separating components of a reaction mixture.
-
Stationary Phase: Some carbazole derivatives are sensitive to the acidic nature of standard silica gel, which can cause decomposition.[13] If you observe streaking or product degradation on the column, consider using deactivated silica gel (by adding 1-2% triethylamine to the eluent) or switching to a different stationary phase like alumina.[13]
-
Solvent System: Optimizing the eluent is crucial. A gradient elution, starting with a low polarity mobile phase and gradually increasing polarity, is often required for good separation.[13][14]
-
-
Activated Charcoal Treatment: If your product has a persistent color, it may be due to highly conjugated, colored impurities. Dissolving the crude product, adding a small amount of activated charcoal, heating briefly, and then performing a hot filtration can effectively adsorb these impurities before final purification.[13]
-
Preparative HPLC: For very challenging separations, such as removing stubborn isomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[13]
Q3: How can I effectively monitor my reaction in real-time to prevent excessive side product formation?
A3: Active monitoring is key to stopping a reaction at the point of maximum product formation before side reactions or degradation dominate.
-
Thin-Layer Chromatography (TLC): The quickest and most common method to qualitatively track the consumption of starting materials and the appearance of the product and major byproducts.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including your product, starting materials, and byproducts like biphenyl from homocoupling.[4]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of the reaction mixture components, providing a more accurate picture of product-to-byproduct ratios over time.[4]
Part 2: Troubleshooting Guides for Key Synthetic Routes
This section provides specific, cause-and-effect troubleshooting for common issues in popular carbazole synthesis reactions.
Guide 1: Buchwald-Hartwig Amination
Q: My intramolecular Buchwald-Hartwig reaction is giving low yields and a significant amount of homocoupled (e.g., biphenyl) and/or hydrodehalogenated side products. Why is this happening and how do I fix it?
A: This is a classic problem in palladium-catalyzed aminations and typically points to issues with the catalytic cycle's efficiency and selectivity. The desired C-N bond formation via reductive elimination is competing with unproductive pathways.[5]
-
Pillar of Causality 1: Catalyst Deactivation by Oxygen. The active Pd(0) catalyst is readily oxidized by trace oxygen, which halts the catalytic cycle. This allows side reactions to become more prominent.
-
Solution: Ensure a rigorously inert atmosphere. Degas your solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and thoroughly evacuate and backfill the reaction flask with nitrogen or argon multiple times before adding reagents.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Pillar of Causality 2: Suboptimal Ligand Choice. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. An inappropriate ligand can fail to promote the desired C-N bond formation, leading to side reactions like beta-hydride elimination.[5][15]
-
Solution: The choice of phosphine ligand is critical. For many Buchwald-Hartwig reactions, sterically hindered and electron-rich ligands are superior.[3] Screen a panel of ligands. For example, bulky alkylphosphine ligands like tri-tert-butylphosphine often accelerate the desired reductive elimination, outcompeting side reactions.[4]
-
-
Pillar of Causality 3: Incorrect Base Selection. The base's role is to deprotonate the amine, but its strength, solubility, and cation can dramatically affect the reaction's outcome. A base that is too weak will result in a slow reaction, while an overly strong or poorly soluble base can cause catalyst decomposition or promote side reactions.[16]
-
Pillar of Causality 4: Unstable Palladium Precatalyst. The source of Pd(0) matters.
-
Solution: Use a stable and readily activated palladium precatalyst, such as Pd₂(dba)₃ or a pre-formed Pd-ligand complex.[4] This ensures a consistent and reproducible concentration of the active catalyst.
-
Guide 2: Ullmann Condensation
Q: My Ullmann reaction is sluggish, requires temperatures over 150 °C, and my yield is poor due to homocoupling. How can I improve this?
A: These are hallmark issues of the classical Ullmann condensation. Modern variations have largely solved these problems by improving catalyst activity.
-
Pillar of Causality 1: Poor Copper Catalyst Activity. Traditional copper powder has low surface area and activity, necessitating harsh conditions.
-
Solution: Instead of copper powder, use a well-defined copper(I) salt like copper(I) iodide (CuI).[3] Modern protocols use catalytic amounts of a Cu(I) salt in combination with a ligand (e.g., prolinamide, phenanthroline) to create a more soluble and highly active catalytic species, allowing the reaction to proceed at lower temperatures (e.g., 100-120 °C).[3]
-
-
Pillar of Causality 2: Inappropriate Solvent. The solvent must be able to dissolve the reactants and facilitate the reaction at a reasonable temperature.
-
Solution: Use a high-boiling point, polar aprotic solvent such as DMF, NMP, or DMSO. These solvents can help facilitate the desired N-arylation at lower temperatures compared to non-polar solvents.[4]
-
Part 3: Proactive Strategies for Minimizing Side Products
The best way to deal with side products is to prevent their formation from the outset.
Strategic Use of Protecting Groups
In a multi-step synthesis, functional groups on your starting materials can interfere with subsequent steps. Protecting groups act as temporary masks for reactive moieties, preventing them from participating in unwanted side reactions.[17]
-
The Orthogonality Principle: A key strategy is to use "orthogonal" protecting groups. This means each group can be removed under specific conditions that do not affect the others.[17] For example, a silyl ether (removed by fluoride) can be used alongside a benzyl ether (removed by hydrogenolysis), allowing for selective deprotection at different stages of the synthesis.
-
Directing Effects: Protecting groups can also direct the regioselectivity of a reaction. For instance, a bulky N-pivaloyl group on an indole not only protects the nitrogen but can also sterically block the C2 position, directing electrophilic attack to other positions on the ring.[18]
Adopting Modern Synthetic Methodologies
Recent advances in synthetic chemistry offer powerful tools for creating cleaner reaction profiles.
-
Photoredox Catalysis: This technique uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[11][19] This can dramatically improve selectivity by avoiding the thermal decomposition and side reactions common at elevated temperatures.[20][21] The reaction is initiated by a photocatalyst that absorbs light and engages in a single-electron transfer (SET) process with the substrate.[19]
-
Continuous Flow Chemistry: Performing reactions in a flow reactor instead of a batch flask provides superior control over reaction parameters.[22][23] The small internal volume and high surface-area-to-volume ratio allow for extremely efficient heat transfer and precise temperature control. Reagents are mixed rapidly and consistently, and the reaction time is precisely determined by the flow rate and reactor volume. This level of control often leads to higher yields, cleaner reactions, and minimized side product formation, especially for highly exothermic or fast reactions.[24][25]
Table 1: Optimization Parameters for Common Carbazole Syntheses
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Suzuki-Miyaura Coupling |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes.[4][26] | CuI is preferred over Cu powder.[3] | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0)/Pd(II) complexes.[27][28] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(tBu)₃, XPhos, SPhos).[3][4] | Diamines (e.g., phenanthroline) or amino acids (e.g., prolinamide).[3] | Phosphine ligands (e.g., PPh₃, SPhos). Ligand choice is critical for efficiency.[27][28] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃. Base strength is critical.[4][16] | K₂CO₃, K₃PO₄, Cs₂CO₃. Must be anhydrous and finely powdered.[3][4] | K₂CO₃, K₃PO₄, Cs₂CO₃. An aqueous base is often used.[27][29] |
| Solvent | Anhydrous, degassed aprotic solvents (Toluene, Dioxane, THF).[16][26] | High-boiling polar aprotic solvents (DMF, NMP, DMSO).[4] | Toluene, Dioxane, DMF, often with water.[29][30] |
| Temperature | Typically 80-110 °C. Monitor to avoid degradation.[3] | Modern methods: 100-150 °C. Classical: >180 °C.[3] | Typically 80-110 °C.[30] |
| Key to Minimize Side Products | Rigorous exclusion of O₂. Optimal ligand-to-metal ratio.[4] | Use of a Cu(I) salt with a ligand to avoid harsh conditions.[3] | Ensure high purity of the boronic acid/ester to prevent protodeboronation.[31] |
Part 4: Visualization and Protocols
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing the formation of side products during a reaction.
Caption: A decision-tree workflow for troubleshooting side product formation.
Experimental Protocol 1: Optimized Buchwald-Hartwig Amination for 9-Phenylcarbazole Synthesis
This protocol provides a robust method for the N-arylation of carbazole, focusing on techniques to minimize side product formation.[4]
Materials:
-
Carbazole (1.0 mmol, 167.2 mg)
-
Bromobenzene (1.2 mmol, 188.4 mg, 126 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.08 mmol, 16.2 mg) or as a 1.0 M solution in toluene
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Inert Atmosphere Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial. Add the carbazole, Pd₂(dba)₃, P(tBu)₃ (if solid), and NaOtBu. Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5 mL) via syringe. Then, add the bromobenzene via syringe. If using a P(tBu)₃ solution, add it at this stage.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: After 2 hours, and then every 4-6 hours, take a small aliquot from the reaction mixture via syringe and quench it into a vial containing wet ethyl acetate and a small amount of silica. Spot this on a TLC plate or analyze by GC-MS to monitor the consumption of carbazole. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Stir for 5 minutes. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 100:0 to 95:5) to yield 9-phenylcarbazole as a white solid.
Experimental Protocol 2: Purification via Deactivated Silica Gel Chromatography
This protocol is for purifying amine-containing carbazoles or other basic compounds that may interact poorly with standard silica gel.[13][14]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). For every 100 g of silica gel, add 1-2 mL of triethylamine (Et₃N) to the slurry. Stir well for 5 minutes. This neutralizes the acidic sites on the silica surface.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the product is not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., hexane + 1% Et₃N). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate + 1% Et₃N).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives - Benchchem.
- Minimizing byproducts in the synthesis of 9-Phenylcarbazole - Benchchem.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - Archiv der Pharmazie. Available at: [Link]
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Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides - Journal of the American Chemical Society. Available at: [Link]
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Research on purification of refined carbazole and anthracene by Solvent crystallization - Atlantis Press. Available at: [Link]
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Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents - AIR Unimi. Available at: [Link]
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Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. Available at: [Link]
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Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process - ACS Catalysis. Available at: [Link]
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Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process - ACS Publications. Available at: [Link]
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Flow Chemistry for the Synthesis of Heterocycles - springerprofessional.de. Available at: [Link]
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Photoredox synthesis of carbazoles with a heteroleptic Cu-based sensitizer - ResearchGate. Available at: [Link]
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Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
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The flow synthesis of heterocycles for natural product and medicinal chemistry applications - ResearchGate. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at: [Link]
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Carbazole synthesis via dual C-H activation/photoredox catalysis - ResearchGate. Available at: [Link]
-
Flow Chemistry for the Synthesis of Heterocycles - Bookswagon. Available at: [Link]
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Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. Available at: [Link]
- Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole - Benchchem.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process - ResearchGate. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. Available at: [Link]
-
A field guide to flow chemistry for synthetic organic chemists - Chemical Science. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC. Available at: [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. Available at: [Link]
-
Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction - Organic Letters. Available at: [Link]
-
Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed. Available at: [Link]
-
Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - ResearchGate. Available at: [Link]
-
Synthesis of Carbazoles by a Diverted Bischler-Napieralski Cascade Reaction - PubMed. Available at: [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis - ResearchGate. Available at: [Link]
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- 22. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
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- 31. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Refining Computational Models for Predicting Optoelectronic Properties of Thienocarbazoles
Welcome to the technical support center for the computational modeling of thienocarbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational chemistry to predict and understand the optoelectronic properties of this promising class of organic materials. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in both theoretical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the computational modeling of thienocarbazoles.
Q1: What are the most critical parameters to consider when setting up a DFT calculation for a thienocarbazole derivative?
A1: The two most critical parameters are the choice of the density functional and the basis set. For thienocarbazole systems, which often exhibit charge-transfer characteristics, especially when functionalized with donor and acceptor groups, a careful selection is paramount.
-
Density Functional: Standard hybrid functionals like B3LYP can be a reasonable starting point for geometry optimizations.[1][2] However, for excited state calculations and properties involving charge transfer, range-separated hybrid functionals such as CAM-B3LYP or ωB97X-D are often more reliable.[3] These functionals are specifically designed to better describe long-range electron-electron interactions, which is crucial for accurate predictions of charge-transfer excitation energies.[3]
-
Basis Set: A polarized split-valence basis set is generally recommended. The Pople-style 6-31G(d,p) basis set is a common choice for initial geometry optimizations and qualitative analysis.[2] For more accurate energy calculations and prediction of optical properties, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is preferable.[1][2] The inclusion of diffuse functions is particularly important for describing the excited states and any anionic character.
Q2: How does the inclusion of the thiophene ring in thienocarbazoles affect the computational model compared to simpler carbazole derivatives?
A2: The fusion of a thiophene ring to the carbazole core introduces specific electronic and structural effects that need to be considered in the computational model. The sulfur atom in the thiophene ring possesses lone pairs of electrons and can participate in π-conjugation, influencing the electronic properties of the molecule.[1][4] This can lead to a red-shift in the absorption and emission spectra compared to their carbazole counterparts.[4] From a computational standpoint, this means:
-
Basis Set for Sulfur: It is crucial to use a basis set that can adequately describe the electronic structure of sulfur. Basis sets with polarization and diffuse functions are important for sulfur-containing compounds to accurately model its bonding and non-bonding electrons.[5][6]
-
Electron Correlation: The presence of the sulfur heteroatom can influence the electron correlation effects, which might necessitate the use of functionals that provide a better description of these interactions.
Q3: My TD-DFT calculations for a thienocarbazole derivative are predicting absorption spectra that don't match the experimental data. What could be the issue?
A3: Discrepancies between calculated and experimental absorption spectra are common and can arise from several factors:
-
Choice of Functional: As mentioned, standard DFT functionals may not accurately predict the energies of charge-transfer states, which are often important in the low-energy region of the spectrum for donor-acceptor thienocarbazoles.[7] Experiment with range-separated functionals.
-
Solvent Effects: Gas-phase calculations often do not reproduce experimental spectra measured in solution. The polarity of the solvent can significantly impact the energies of the ground and excited states.[8] Employing a polarizable continuum model (PCM) is a common and effective way to account for bulk solvent effects.[9][10]
-
Vibronic Coupling: The calculated vertical excitation energies correspond to transitions from the ground state equilibrium geometry. Experimental spectra, however, exhibit broad absorption bands due to vibronic coupling. To get a better match with the experimental line shape, you may need to perform a vibrational analysis and simulate the vibronic structure of the spectrum.
-
Basis Set: An inadequate basis set can lead to inaccurate excitation energies. Ensure you are using a sufficiently large and flexible basis set, including diffuse functions.[10][11]
Q4: How can I computationally assess the charge transport properties of a thienocarbazole derivative?
A4: The charge transport properties of organic semiconductors are primarily governed by the reorganization energy (λ) and the electronic coupling between adjacent molecules.
-
Reorganization Energy: The reorganization energy for hole (λh) and electron (λe) transport can be calculated using DFT. It represents the energy required to deform the molecule from its neutral geometry to the geometry of the charged state and vice-versa. Lower reorganization energies are desirable for efficient charge transport.
-
Electronic Coupling (Transfer Integral): This parameter quantifies the electronic interaction between neighboring molecules in a crystal or aggregate. It can be calculated for a pair of molecules (a dimer) extracted from a crystal structure or a computationally predicted packing. The electronic coupling is sensitive to the relative orientation of the molecules.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the computational modeling of thienocarbazoles.
Issue 1: Geometry Optimization Fails to Converge
Symptom: The self-consistent field (SCF) calculation or the overall geometry optimization does not reach the convergence criteria, often resulting in an error termination.
Possible Causes & Solutions:
-
Poor Initial Geometry: A starting geometry that is far from a local minimum can lead to convergence problems.
-
Solution: Pre-optimize the structure using a lower level of theory (e.g., a smaller basis set or a faster computational method like semi-empirical PM6) before proceeding with a higher-level DFT calculation.
-
-
Flat Potential Energy Surface: The molecule may have several low-energy conformers, leading to a flat potential energy surface that is difficult for the optimization algorithm to navigate.
-
Solution: Try a different optimization algorithm. Most quantum chemistry software packages offer several options (e.g., quasi-Newton methods like BFGS or eigenvector-following methods).
-
-
SCF Convergence Failure: The electronic structure calculation within each geometry step may not be converging.
-
Solution:
-
Increase SCF Cycles: Increase the maximum number of SCF cycles allowed.
-
Use a Different SCF Algorithm: Switch to a more robust SCF algorithm, such as quadratically convergent SCF (QC-SCF) or direct inversion in the iterative subspace (DIIS).
-
Level Shifting: Apply a level-shifting parameter to aid convergence by mixing HOMO and LUMO orbitals.
-
-
Issue 2: TD-DFT Calculation Fails to Converge or Yields Unphysical Results
Symptom: The TD-DFT calculation for excited states fails to converge, or it produces negative excitation energies or other nonsensical results.
Possible Causes & Solutions:
-
Near-Degenerate States: The presence of nearly degenerate excited states can make the calculation numerically unstable.
-
Solution: Increase the number of states to be calculated in the TD-DFT procedure. This can sometimes help the algorithm to correctly identify and separate the states.
-
-
Triplet Instabilities: The ground state reference determinant might be unstable with respect to triplet perturbations, which can cause issues in the TD-DFT calculation.
-
Solution: Perform a stability analysis of the ground state wavefunction. If an instability is found, re-optimize the ground state using a wavefunction that accounts for this instability (e.g., an unrestricted DFT calculation for open-shell character).
-
-
Inappropriate Functional for Charge-Transfer States: As highlighted in the FAQs, standard hybrid functionals can perform poorly for charge-transfer excitations, sometimes leading to convergence issues or inaccurate results.[7]
-
Solution: Switch to a range-separated hybrid functional like CAM-B3LYP or ωB97X-D.[3]
-
Section 3: Experimental Protocols & Workflows
This section outlines a recommended computational workflow for predicting the optoelectronic properties of a novel thienocarbazole derivative.
Workflow for Predicting Absorption and Emission Spectra
-
Step 1: Ground State Geometry Optimization
-
Objective: Obtain the equilibrium geometry of the thienocarbazole molecule in its electronic ground state.
-
Method: Density Functional Theory (DFT).
-
Recommended Functional: B3LYP or a similar hybrid functional.
-
Recommended Basis Set: 6-31G(d,p) for initial screening, 6-311+G(d,p) for final, more accurate geometries.
-
Solvent Model: If the experiment is in solution, include a PCM.[9]
-
Verification: Perform a frequency calculation to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
-
Step 2: Excited State (S1) Geometry Optimization
-
Objective: Obtain the equilibrium geometry of the molecule in its first excited singlet state. This is necessary for predicting the emission wavelength.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Recommended Functional: A range-separated hybrid functional such as CAM-B3LYP or ωB97X-D is highly recommended, especially if charge transfer is expected.[3]
-
Recommended Basis Set: 6-311+G(d,p).
-
Solvent Model: Use the same PCM as in the ground state optimization.
-
-
Step 3: Vertical Excitation Energy Calculation (Absorption)
-
Objective: Calculate the energy required to excite the molecule from its ground state to higher-energy singlet states without allowing the geometry to relax.
-
Method: Single-point TD-DFT calculation on the optimized ground state geometry.
-
Procedure: Use the same functional, basis set, and solvent model as in the excited state optimization. Calculate a sufficient number of excited states to cover the energy range of interest. The energy of the S0 -> S1 transition corresponds to the absorption maximum (λ_abs).
-
-
Step 4: Vertical Emission Energy Calculation (Fluorescence)
-
Objective: Calculate the energy released when the molecule relaxes from its excited state equilibrium geometry back to the ground state.
-
Method: Single-point TD-DFT calculation on the optimized first excited state geometry.
-
Procedure: Use the same functional, basis set, and solvent model. The energy of the S1 -> S0 transition corresponds to the emission maximum (λ_em).
-
Section 4: Visualizations
Computational Workflow Diagram
Caption: A typical computational workflow for predicting the absorption and emission spectra of thienocarbazole derivatives.
Troubleshooting Decision Tree for Convergence Issues
Caption: A decision tree for troubleshooting convergence issues in DFT and TD-DFT calculations of thienocarbazoles.
Section 5: Quantitative Data Summary
| Parameter | Recommendation for Thienocarbazoles | Rationale |
| DFT Functional (Geometry Optimization) | B3LYP, PBE0 | Good balance of accuracy and computational cost for ground-state structures of organic molecules. |
| DFT Functional (Excited States/CT) | CAM-B3LYP, ωB97X-D | Better description of long-range electron interactions, crucial for charge-transfer states common in donor-acceptor thienocarbazoles.[3] |
| Basis Set (Initial Screening) | 6-31G(d,p) | Provides a reasonable description of molecular geometry at a lower computational cost.[2] |
| Basis Set (High Accuracy) | 6-311++G(d,p), def2-TZVP | Triple-zeta quality with polarization and diffuse functions for accurate electronic properties and excited states.[1][2] |
| Solvent Model | Polarizable Continuum Model (PCM) | Accounts for the bulk electrostatic effects of the solvent, which can significantly influence optoelectronic properties.[9][10] |
References
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. [Link]
-
Dev, P., Agrawal, S., & English, N. J. (2012). Determining the appropriate exchange-correlation functional for time-dependent density functional theory studies of charge-transfer excitations in organic dyes. The Journal of Chemical Physics, 136(22), 224301. [Link]
-
Franco, F. C. (2017). Computational study on the structural and optoelectronic properties of a carbazole-benzothiadiazole based conjugated oligomer with various alkyl side-chain lengths. Molecular Simulation, 43(3), 222-227. [Link]
-
Jacquemin, D., & Adamo, C. (2012). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 41(3), 1152-1162. [Link]
- Korn, M. R., & Brynteson, M. D. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University.
-
Oliveira, A. F. de, & Jorge, F. E. (2009). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 5(1), 123-130. [Link]
-
Salim, R. H., et al. (2021). A DFT study of charge-transfer and opto-electronic properties of some new materials involving carbazole units. Journal of Molecular Structure, 1225, 129111. [Link]
-
Shariatinia, Z. (2024). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials, 1(2), 73-86. [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
-
Zhang, G., et al. (2018). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. Journal of Molecular Modeling, 24(8), 213. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Organic Electronic Device Performance with Thienocarbazole Additives
Welcome to the technical support center for the application of thienocarbazole additives in organic electronic devices. This guide is designed for researchers, scientists, and professionals in the field, providing in-depth, field-proven insights into leveraging these powerful molecular tools. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and function of thienocarbazole additives.
Q1: What are thienocarbazole additives and why are they used in organic electronics?
Thienocarbazole derivatives are a class of organic molecules that combine the electron-rich carbazole core with thiophene units. This fusion results in compounds with excellent thermal stability, tunable electronic properties, and good hole-transporting capabilities.[1] In organic electronics, they are primarily used as "tailor-made additives" or ternary components in the active layer of devices like Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs).[2][3][4] Their primary purpose is to act as morphology-directing agents, helping to control the nanoscale structure of the active layer blend, which is critical for device performance.[2]
Q2: How do thienocarbazole additives mechanistically enhance device performance?
The performance of many organic electronic devices is critically dependent on the morphology of the active semiconductor layer.[5] Thienocarbazole additives provide a powerful means to control this morphology. Their key mechanisms include:
-
Controlling Crystallization Dynamics: By sharing structural similarities with the host materials, these additives can influence the crystal growth rate, size, and shape of the donor or acceptor domains during film formation.[2]
-
Optimizing Phase Separation: In bulk-heterojunction (BHJ) devices, additives help form an ideal interpenetrating network of donor and acceptor materials. This creates a large interfacial area for exciton dissociation and continuous pathways for charge transport to the electrodes.[6]
-
Improving Molecular Ordering: They can promote more ordered molecular packing within the active layer, which enhances charge transport and reduces energy losses, leading to higher efficiency.[6][7]
Q3: What types of organic electronic devices benefit most from thienocarbazole additives?
Thienocarbazole additives are versatile and have shown benefits in several device architectures:
-
Organic Photovoltaics (OPVs): They are widely used to refine the morphology of the donor-acceptor blend, which is often the limiting factor for power conversion efficiency (PCE).[6] By optimizing the nanoscale phase separation, they enhance charge separation and transport.[2][6]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole and its derivatives are known for their excellent hole transport properties and high thermal stability, making them suitable as emitting materials or hosts in OLEDs.[1][3][4] Fused-ring carbazole derivatives, including thienocarbazoles, are particularly noted for their tunable emission colors and high efficiencies.[8]
-
Organic Field-Effect Transistors (OFETs): The ability of these additives to control crystallization and film morphology can lead to improved charge carrier mobility in the transistor channel.[2]
Q4: How do I select the appropriate thienocarbazole derivative for my specific system?
Selection is a multi-parameter optimization problem. Key considerations include:
-
Molecular Structure & Solubility: The additive must be soluble in the processing solvent used for the primary donor and acceptor materials. Highly aromatic and planar structures can have poor solubility.[9][10] Peripheral alkyl chains are often added to molecules to improve their solubility.[9]
-
Energy Level Compatibility: The HOMO and LUMO energy levels of the additive should be compatible with the host materials to avoid creating charge traps. Ideally, they should facilitate charge transfer or transport.[1][6]
-
Thermal Stability: The additive should be thermally stable at the temperatures used for device fabrication (e.g., during annealing) and operation to ensure long-term device stability.[1] Carbazoles are known for their high thermal stability, often above 400 °C.[1]
Troubleshooting Guide
This section addresses common experimental issues, their root causes, and validated solutions.
Problem 1: Poor Device Performance (Low Efficiency, Low Mobility, High Leakage Current)
-
Potential Cause A: Sub-optimal Active Layer Morphology
-
Why it Happens: The concentration of the thienocarbazole additive is critical. Too little may not induce the desired morphological changes, while too much can lead to excessive aggregation, disrupt charge transport pathways, or act as recombination centers.[6][7]
-
How to Fix It:
-
Concentration Titration: Prepare a series of solutions with varying additive concentrations (e.g., 0.5%, 1%, 2%, 5% by weight). Fabricate and test devices for each concentration to find the optimum.
-
Annealing Optimization: Systematically vary the post-deposition annealing temperature and time. Annealing provides the thermal energy needed for molecules to rearrange into a more favorable morphology, but excessive heat can cause undesirable large-scale phase separation.
-
Characterize Morphology: Use Atomic Force Microscopy (AFM) to analyze the surface topography and phase segregation. Use Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the molecular packing and orientation within the film.[7]
-
-
-
Potential Cause B: Energy Level Mismatch
-
Why it Happens: If the HOMO or LUMO levels of the additive lie between those of the donor and acceptor, it can create energy barriers or "traps" that hinder charge extraction.
-
How to Fix It:
-
Verify Energy Levels: Use cyclic voltammetry (CV) to experimentally determine the HOMO/LUMO levels of your additive. Compare these to the values for your donor and acceptor materials.
-
Consult Literature: Select additives that have been proven to work well with similar classes of donor/acceptor materials.
-
-
Problem 2: Solubility Issues & Poor Film Quality
-
Potential Cause A: Incompatible Solvent System
-
Why it Happens: Thienocarbazole derivatives, especially those with large, planar fused-ring systems, can have very low solubility in common organic solvents due to strong intermolecular stacking forces.[9] This can result in incomplete dissolution and the formation of aggregates that lead to pinholes and high surface roughness in the final film.
-
How to Fix It:
-
Use a Co-Solvent System: Blend a "good" solvent with a higher boiling point "poor" solvent. This can slow down evaporation and influence the final film morphology.
-
Gentle Heating & Sonication: Heat the solution (e.g., to 40-60 °C) while stirring to aid dissolution. Use an ultrasonic bath to break up any persistent aggregates.
-
Filtration: Always filter your solution through a PTFE syringe filter (e.g., 0.2 µm or 0.45 µm pore size) immediately before deposition to remove any undissolved particles.
-
-
-
Potential Cause B: Premature Aggregation in Solution
-
Why it Happens: Even if initially dissolved, molecules can aggregate over time in the solution before the film is cast, especially if the solution is left to stand or cools down.
-
How to Fix It:
-
Fresh Solutions: Use freshly prepared solutions for spin-coating or printing.
-
Solvent Choice: High boiling point solvents can sometimes help maintain solubility and prevent rapid aggregation during the casting process.
-
-
Problem 3: Device Instability and Rapid Degradation
-
Potential Cause A: Additive Migration or Volatility
-
Why it Happens: If the additive is not thermally stable or has a low molecular weight, it can slowly evaporate from the film or migrate to interfaces over time, especially during device operation where it may be subjected to heat. This alters the morphology and degrades performance. Non-volatile additives are generally preferred for stable devices.
-
How to Fix It:
-
Select High-Stability Additives: Choose thienocarbazole derivatives with high glass transition temperatures (Tg) and decomposition temperatures (Td).[1]
-
Thermal Stress Testing: Anneal a completed device at an elevated temperature (e.g., 85 °C) for an extended period and monitor its performance to assess the stability of the blend.
-
-
-
Potential Cause B: Environmental Contamination
-
Why it Happens: The performance of many organic semiconductors is sensitive to oxygen and moisture, which can act as charge traps or uncontrolled dopants, leading to device degradation.[11] This can be a particular issue at the interfaces between the active layer and the electrodes.
-
How to Fix It:
-
Inert Environment: Process and test your devices in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Device Encapsulation: Use a suitable encapsulation layer (e.g., glass lid with UV-cured epoxy) to protect the finished device from the ambient environment.
-
-
Experimental Protocols & Data
Protocol 1: Fabrication of a BHJ OPV with a Thienocarbazole Additive
This protocol provides a generalized workflow. Specific materials, spin speeds, and temperatures should be optimized for your system.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Immediately transfer the substrates to a nitrogen glovebox.
-
Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes on a hotplate.
-
-
Active Layer Preparation & Deposition:
-
Prepare a solution of your donor and acceptor materials (e.g., PTB7-Th:PC₇₁BM) in a suitable solvent like chlorobenzene at a specific concentration (e.g., 25 mg/mL).
-
Add the desired weight percentage of the thienocarbazole additive to this solution.
-
Stir the solution on a hotplate at ~50 °C for at least 4 hours to ensure complete dissolution.
-
Filter the warm solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time must be optimized to achieve the desired thickness (~100 nm).
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin layer of an electron transport material (e.g., LiF, 1 nm) followed by a thicker layer of a metal contact (e.g., Al, 100 nm).
-
-
Device Characterization:
-
Test the current density-voltage (J-V) characteristics using a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter.
-
Measure the External Quantum Efficiency (EQE) to determine the spectral response.
-
Diagram: OPV Fabrication Workflow
Caption: Workflow for fabricating an organic photovoltaic device using a thienocarbazole additive.
Diagram: Mechanism of Morphological Control
Caption: How thienocarbazole additives direct morphology from a disordered to an optimal state.
Data Summary: Impact of Additives on Device Performance
The following table summarizes representative data on how additives can impact organic electronic device performance. Exact values are highly dependent on the specific materials and device architecture used.
| Device Type | Additive Class | Typical Conc. (wt%) | Key Performance Change | Reference |
| OPV | Asymmetric Oligomer | 2-10% | Power Conversion Efficiency (PCE) nearly doubled (1.3% to 2.2%) by controlling crystallization. | [2] |
| OPV | Ternary Additives (e.g., BTP-eC9) | Not specified | PCE improved from 8.99% to 10.25% by suppressing recombination and improving charge transport. | [6][12] |
| OLED | Carbazole Derivatives (as emitter) | 100% (as EML) | Achieved high External Quantum Efficiency (EQE) up to 9.5% and luminance up to 4130 cd/m². | [3][4] |
| OLED | Thienopyrroledione Derivatives | 100% (as EML) | Achieved luminance up to 1729 cd/m² and EQE of 1.5%. | [3][4] |
References
-
Graham, K. R., et al. (2013). Tailor-made additives for morphology control in molecular bulk-heterojunction photovoltaics. ACS Applied Materials & Interfaces, 5(1), 63-71. [Link]
-
Request PDF. (n.d.). Effects of co-adsorbate and additive on the performance of dye-sensitized solar cells: A photophysical study. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Significant improvement of organic solar cells with ternary additives. Frontiers in Chemistry. [Link]
-
Perez-Gutiérrez, E., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules, 23(2), 303. [Link]
-
Chen, S., et al. (2019). Improving performance of organic solar cells by supplying additional acceptors to surface of bulk-heterojunction layers. Journal of Materials Chemistry C, 7(32), 9996-10003. [Link]
-
Perez-Gutiérrez, E., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
-
Request PDF. (n.d.). Synthesis and characterization of carbazole- and α-carboline-based thiophene derivatives as organic semiconductors for organic thin-film transistors. ResearchGate. [Link]
-
S, S. (2018). Effects of Material Morphology on the Performance of Organic Electronics. Journal of Material Science & Engineering. [Link]
-
da Silva, J. D., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 26(11), 3197. [Link]
-
Somasundaram, S. (2019). Additives in organic solar cells. ResearchGate. [Link]
-
Jo, J., et al. (2011). Morphology control in polycarbazole based bulk heterojunction solar cells and its impact on device performance. ResearchGate. [Link]
-
Lu, L., et al. (2015). Additives for morphology control in high-efficiency organic solar cells. ResearchGate. [Link]
-
Le, V. N., et al. (2025). Improved organic electrochemical transistor stability using solvent degassing and chemical doping. Nature Electronics, 8(2), 116-126. [Link]
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Knut and Alice Wallenberg Foundation. (n.d.). Using chaos to stabilize organic semiconductors. [Link]
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Etherington, M. K. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. [Link]
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García, R. (2016). How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. [Link]
-
Qiu, J., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ResearchGate. [Link]
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- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Improving performance of organic solar cells by supplying additional acceptors to surface of bulk-heterojunction layers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Development for Trace Impurity Analysis in 14H-Benzo[c]benzothieno[2,3-a]carbazole
Welcome to the technical support center for the analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the development of robust analytical methods for trace impurity analysis.
Introduction
14H-Benzo[c]benzothieno[2,3-a]carbazole is a complex heterocyclic aromatic compound.[1][2][3][4] Due to its intricate structure and potential applications in areas like organic electronics, ensuring its purity is of paramount importance.[1][5] The analysis of trace impurities in such molecules requires highly sensitive and specific analytical techniques. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tools.
The guidance provided herein is grounded in established principles of analytical chemistry and adheres to the standards set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A(R2) guideline on impurities in new drug substances.[6][7][8][9]
Understanding Potential Impurities
The first step in developing a robust analytical method is to understand the potential impurities that may be present. These can be broadly categorized as:
-
Organic Impurities: These can arise from the manufacturing process or degradation.[6][7]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process. For instance, the synthesis of 14H-benzo[c]benzo[5][9]thieno[2,3-a]carbazole may involve starting materials like 5-bromobenzo[b]naphtha[1,2-d]thiophene.[5]
-
By-products: Unwanted products formed during the reaction.
-
Degradation Products: Impurities formed by the degradation of the final product under the influence of light, heat, or air.[10]
-
Isomeric Impurities: Structurally similar isomers can be present, which may have significantly different properties.[11][12]
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals.[6][7]
-
Residual Solvents: Solvents used during the synthesis or purification process.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for method development for trace impurity analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole?
A1: A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended starting point. This technique is well-suited for the analysis of non-volatile and thermally labile compounds like polycyclic aromatic hydrocarbons.[10] A C18 column is a good initial choice for the stationary phase due to its versatility in separating a wide range of non-polar to moderately polar compounds.
Q2: How do I select the appropriate mobile phase for HPLC analysis?
A2: The choice of mobile phase is critical for achieving good separation. For RP-HPLC, a mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. Start with an isocratic elution (constant mobile phase composition) and then move to a gradient elution (changing mobile phase composition) to optimize the separation of impurities with a wide range of polarities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape, especially for compounds with basic functional groups.[13][14]
Q3: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high separation efficiency and provides structural information from the mass spectra, which is invaluable for impurity identification.[15][16] If you suspect the presence of volatile impurities or need to confirm the identity of unknown peaks observed in HPLC, GC-MS is an excellent complementary technique. For less volatile heterocyclic aromatic compounds, derivatization may be necessary to increase their volatility for GC analysis.[17]
Q4: What are the typical reporting, identification, and qualification thresholds for impurities according to ICH guidelines?
A4: According to ICH Q3A(R2) guidelines, the thresholds are based on the maximum daily dose of the drug substance.[6][7]
-
Reporting Threshold: The level above which an impurity must be reported. This is typically ≥0.05%.[7]
-
Identification Threshold: The level above which an impurity must be identified. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level above which an impurity's biological safety must be established. This typically starts at 0.15% or a daily intake of 1.0 mg, whichever is lower.
It is crucial to consult the latest ICH guidelines for specific details as these thresholds can vary.[6][8][9][18]
Troubleshooting Guides
HPLC Method Development
// Peak Tailing Causes cause_tailing1 [label="Secondary Silanol Interactions", shape=parallelogram]; cause_tailing2 [label="Column Overload", shape=parallelogram]; cause_tailing3 [label="Extra-column Dead Volume", shape=parallelogram]; cause_tailing4 [label="Column Packing Bed Deformation", shape=parallelogram];
// Poor Resolution Causes cause_resolution1 [label="Inadequate Mobile Phase Strength"]; cause_resolution2 [label="Co-eluting Impurities"]; cause_resolution3 [label="Suboptimal Column Chemistry"];
// Low Sensitivity Causes cause_sensitivity1 [label="Incorrect Wavelength"]; cause_sensitivity2 [label="Sample Dilution Issue"]; cause_sensitivity3 [label="Detector Malfunction"];
// Ghost Peaks Causes cause_ghost1 [label="Contaminated Mobile Phase"]; cause_ghost2 [label="Carryover from Previous Injection"]; cause_ghost3 [label="Sample Degradation in Autosampler"];
// Solutions solution_tailing1 [label="Adjust mobile phase pH\nAdd competing base (e.g., triethylamine)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_tailing2 [label="Dilute sample\nUse a column with higher loading capacity", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_tailing3 [label="Check and shorten tubing\nUse proper fittings", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_tailing4 [label="Replace column\nUse a guard column", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_resolution [label="Optimize gradient profile\nChange mobile phase organic modifier\nTry a different column (e.g., different stationary phase or particle size)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_sensitivity [label="Determine analyte's λmax\nCheck sample preparation\nVerify detector performance", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ghost [label="Use fresh, high-purity solvents\nImplement a robust needle wash method\nEnsure sample stability", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> peak_tailing; start -> poor_resolution; start -> low_sensitivity; start -> ghost_peaks;
peak_tailing -> cause_tailing1 -> solution_tailing1; peak_tailing -> cause_tailing2 -> solution_tailing2; peak_tailing -> cause_tailing3 -> solution_tailing3; peak_tailing -> cause_tailing4 -> solution_tailing4;
poor_resolution -> {cause_resolution1, cause_resolution2, cause_resolution3} -> solution_resolution; low_sensitivity -> {cause_sensitivity1, cause_sensitivity2, cause_sensitivity3} -> solution_sensitivity; ghost_peaks -> {cause_ghost1, cause_ghost2, cause_ghost3} -> solution_ghost; } enddot Caption: Troubleshooting workflow for common HPLC issues.
Problem: Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue that can affect resolution and integration accuracy.[19][20]
| Probable Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The carbazole nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[21] | Add a competing base like triethylamine to the mobile phase, or operate at a lower pH to suppress silanol ionization. Using a highly end-capped or a hybrid-particle column can also minimize these interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[21] | Dilute the sample and reinject. If tailing improves, this was likely the cause. Consider using a column with a larger internal diameter or a higher loading capacity.[21] |
| Extra-column Dead Volume | Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and tailing.[22] | Ensure all tubing is cut cleanly and properly seated in the fittings. Use tubing with the smallest appropriate internal diameter. |
| Column Packing Bed Deformation | A void at the column inlet or channeling in the packing bed can distort the peak shape.[21] This can be caused by pressure shocks or particulate matter. | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[20] Using a guard column can help protect the analytical column.[22] |
Problem: Poor Resolution
Inadequate separation between the main peak and impurity peaks.
| Probable Cause | Explanation | Recommended Solution |
| Inadequate Mobile Phase Strength | If the mobile phase is too strong, all components will elute too quickly without sufficient interaction with the stationary phase. If it's too weak, run times will be long and peaks may be broad. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Suboptimal Column Chemistry | The chosen stationary phase may not provide the necessary selectivity for the specific impurities present. | Experiment with a different column. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity for aromatic compounds compared to a standard C18. |
| High Temperature | While higher temperatures can improve efficiency, they can also reduce retention and may not be suitable for all separations. | Optimize the column temperature. A lower temperature may increase retention and improve the resolution of some analytes. |
GC-MS Method Development
// Low Sensitivity Causes cause_sensitivity1 [label="System Leaks", shape=parallelogram]; cause_sensitivity2 [label="Inlet Discrimination", shape=parallelogram]; cause_sensitivity3 [label="Active Sites in the System", shape=parallelogram]; cause_sensitivity4 [label="Incorrect Detector Settings", shape=parallelogram];
// Peak Fronting Causes cause_fronting1 [label="Column Overload", shape=parallelogram]; cause_fronting2 [label="Improper Column Installation", shape=parallelogram]; cause_fronting3 [label="Solvent Effects", shape=parallelogram];
// Baseline Noise Causes cause_noise1 [label="Column Bleed"]; cause_noise2 [label="Contaminated Carrier Gas"]; cause_noise3 [label="Dirty Ion Source"];
// Poor Repeatability Causes cause_repeatability1 [label="Syringe Issue"]; cause_repeatability2 [label="Leaking Septum"]; cause_repeatability3 [label="Sample Preparation Inconsistency"];
// Solutions solution_sensitivity1 [label="Perform a leak check\nTighten fittings", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_sensitivity2 [label="Optimize inlet temperature\nUse a different injection liner", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_sensitivity3 [label="Use a deactivated liner and column\nCondition the column", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_sensitivity4 [label="Check MS tune report\nOptimize detector voltage and acquisition parameters", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_fronting [label="Reduce injection volume\nDilute sample\nReinstall column correctly\nEnsure solvent is compatible with the method", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_noise [label="Condition the column\nInstall gas purifiers\nClean the ion source", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_repeatability [label="Inspect and clean/replace syringe\nReplace septum\nReview and standardize sample prep workflow", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> low_sensitivity; start -> peak_fronting; start -> baseline_noise; start -> poor_repeatability;
low_sensitivity -> cause_sensitivity1 -> solution_sensitivity1; low_sensitivity -> cause_sensitivity2 -> solution_sensitivity2; low_sensitivity -> cause_sensitivity3 -> solution_sensitivity3; low_sensitivity -> cause_sensitivity4 -> solution_sensitivity4;
peak_fronting -> {cause_fronting1, cause_fronting2, cause_fronting3} -> solution_fronting; baseline_noise -> {cause_noise1, cause_noise2, cause_noise3} -> solution_noise; poor_repeatability -> {cause_repeatability1, cause_repeatability2, cause_repeatability3} -> solution_repeatability; } enddot Caption: Troubleshooting guide for common GC-MS issues.
Problem: Low Sensitivity / Poor Peak Area
The signal for the analyte or impurities is weaker than expected.[23]
| Probable Cause | Explanation | Recommended Solution |
| System Leaks | Leaks in the carrier gas line or at the injector can lead to a loss of sample and reduced sensitivity.[24] | Perform a thorough leak check of the system, paying close attention to the septum, liner O-ring, and column fittings. |
| Active Sites in the System | Active sites in the injector liner or the column can cause adsorption of the analytes, particularly for polar or reactive compounds.[25] | Use a deactivated liner and column. Regularly replace the liner and trim the front end of the column (0.5-1 meter) to remove accumulated non-volatile residues and active sites.[26] |
| Inlet Discrimination | Higher boiling point compounds may not transfer efficiently from the injector to the column, a phenomenon known as sample discrimination.[26] | Optimize the injector temperature. A higher temperature can improve the volatilization of high-boiling analytes, but be careful not to cause thermal degradation. Using a different style of injection port liner can also help.[25] |
| Incorrect Detector Settings | Suboptimal MS detector settings, such as incorrect ion source parameters or detector voltage, can lead to poor sensitivity. | Perform an MS autotune and verify that the tune report is acceptable.[26] Ensure that the detector acquisition parameters (e.g., scan range, dwell times in SIM mode) are appropriate for the analytes of interest. |
Problem: High Baseline Noise or Drift
An unstable baseline can make it difficult to detect and accurately quantify trace-level impurities.
| Probable Cause | Explanation | Recommended Solution |
| Column Bleed | At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.[24] | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Contaminated Carrier Gas or Detector Gases | Impurities in the carrier gas (e.g., helium) or detector gases (for certain detector types) can contribute to baseline noise.[24] | Use high-purity gases and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons. |
| Dirty Ion Source (MS) | Over time, the ion source of the mass spectrometer can become contaminated with sample matrix and column bleed, leading to increased noise and reduced sensitivity. | Follow the instrument manufacturer's procedure for cleaning the ion source. |
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Initial Screening
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) %B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm, or Diode Array Detector (DAD) for spectral analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: Generic GC-MS Method for Volatile Impurities
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or toluene to a concentration of approximately 1 mg/mL.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]
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AMS Biopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
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Restek. (2014).[8]Troubleshooting HPLC- Tailing Peaks. [Link]
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GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]
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The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
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Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
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Casal, S., Mendes, E., Fernandes, J. O., Oliveira, M. B. P. P., & Ferreira, M. A. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-114. [Link]
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Wang, S., Wang, J., Wang, Y., Chen, J., & Chen, L. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130541. [Link]
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Restek. (2013). GC compound responses lower than expected? Maybe this will help. [Link]
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de Souza, D. G., et al. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Analytica Chimica Acta, 1376, 344621. [Link]
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Guzzella, L., De Paolis, A., & Monarca, S. (2005). Trace analysis of polycyclic aromatic hydrocarbons in suspended particulate matter by accelerated solvent extraction followed by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 383(1), 107-114. [Link]
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Yang, C., et al. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Analytical Methods, 14(7), 717-726. [Link]
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Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). [Link]
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Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130541. [Link]
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ResearchGate. (2025). Revisiting Carbazole: Origin, Impurity, and Properties. [Link]
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SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
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CP Lab Safety. (n.d.). 14H-benzo[c]benzo[5][9]thieno[2, 3-a]carbazole, min 98%, 1 gram. [Link]
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BAV Institut. (n.d.). Analysis of polycyclic aromatic hydrocarbons (PAHs) in cosmetics and raw materials. [Link]
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LCGC International. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). [Link]
-
GlpBio. (n.d.). 14H-benzo[c]benzo[5][9]thieno[2,3-a]carbazole. [Link]
-
Shprakh, Z. S., Ektova, L. V., & Treshalina, E. M. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-438. [Link]
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Wikipedia. (n.d.). Carbazole. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
Li, Y., et al. (2022). Intelligent Detection and Analysis of Polycyclic Aromatic Hydrocarbons Based on Surface-Enhanced Raman Scattering Spectroscopy. Journal of Spectroscopy, 2022, 9971842. [Link]
-
Chen, C., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature materials, 20(2), 175-180. [Link]
-
Li, Y., et al. (2022). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. International Journal of Environmental Research and Public Health, 19(19), 12111. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 14H- benzo [c] benzo[5][9] thieno [2,3-a] carbazole[ CAS NO.1313395-18-4. [Link]
-
Adhilakshmi, S., & Muthukumaran, K. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in microbiology, 11, 593835. [Link]
-
ResearchGate. (2011). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13(1), 9789. [Link]articles/PMC10273763/)
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Validation & Comparative
A Comparative Analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole and Its Isomeric Counterparts
A Senior Application Scientist's Guide to Structure-Property Relationships in Thienocarbazole Systems
In the landscape of advanced materials and medicinal chemistry, the nuanced differences between molecular isomers can dictate the success or failure of an application. This guide provides an in-depth comparative study of 14H-Benzo[c]benzothieno[2,3-a]carbazole against other thienocarbazole isomers. We will explore how subtle changes in the fusion of thiophene and carbazole rings can profoundly impact their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique characteristics of these heterocyclic compounds.
The Thienocarbazole Family: An Introduction to Isomerism and Significance
Thienocarbazoles are a class of polycyclic aromatic hydrocarbons composed of a carbazole core fused with a thiophene ring. This fusion can occur in various ways, leading to a range of constitutional isomers, each with a unique electronic and steric profile. The carbazole unit is a well-known electron-donating moiety, while the thiophene ring can act as a π-linker or an electron-acceptor, depending on its substitution and the overall molecular architecture. This inherent electronic flexibility makes thienocarbazoles promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, the carbazole scaffold is a recognized pharmacophore, with many of its derivatives exhibiting a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties[1][2].
The subject of this guide, 14H-Benzo[c]benzothieno[2,3-a]carbazole, represents a specific angularly-fused isomer. Understanding its properties in comparison to other linear or differently fused isomers is crucial for the rational design of new materials and therapeutic agents.
Structural Diversity in Thienocarbazoles
The constitutional isomerism in thienocarbazoles arises from the different possible points of fusion between the carbazole and thiophene rings. This structural variation has a direct impact on the extent of π-conjugation, molecular planarity, and intermolecular packing, which in turn governs the material's bulk properties.
Caption: Structural relationship between angular and linear thienocarbazole isomers.
Synthetic Pathways to Thienocarbazole Cores
The synthesis of thienocarbazole isomers often involves multi-step procedures, typically culminating in a key ring-forming reaction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, are frequently employed to construct the necessary C-C and C-N bonds[3]. Intramolecular cyclization is another common strategy to form the final fused ring system[4]. The choice of synthetic route is critical as it can dictate the achievable isomer and the overall yield. For instance, the synthesis of 14H-benzo[c]benzo[1][5]thieno[2,3-a]carbazole can be achieved in three steps starting from 5-bromobenzo[b]naphtha[1,2-d]thiophene[5].
Below is a generalized workflow for the synthesis of a thienocarbazole core, illustrating the key stages of precursor synthesis and final cyclization.
Caption: Generalized synthetic workflow for thienocarbazole isomers.
A Comparative Study of Physicochemical Properties
The isomeric form of a thienocarbazole has a profound effect on its electronic and photophysical properties. The extent of π-conjugation, which is influenced by the linearity and planarity of the molecule, directly impacts the HOMO-LUMO gap, absorption and emission wavelengths, and charge carrier mobility.
| Property | 14H-Benzo[c]benzothieno[2,3-a]carbazole | Linear Thienocarbazole Isomers | General Observations and Rationale |
| Molecular Formula | C22H13NS[6] | Varies (e.g., C18H11NS for 12H-[7]benzothieno[2,3-a]carbazole[8]) | The addition of benzene rings increases molecular weight. |
| π-Conjugation | Extended, but potentially less than linear isomers due to angular fusion. | Generally more extended, leading to red-shifted absorption and emission. | Linear systems often allow for more effective delocalization of π-electrons. |
| Fluorescence | Expected to be fluorescent. | Known to exhibit significant fluorescence[9]. | The rigid, planar structure of the fused rings promotes radiative decay. |
| Fluorescence Quantum Yield (Φf) | Data not widely available. | Can be high, with values up to 0.61 reported for some thienylcarbazoles[3]. | The substitution pattern greatly influences Φf; 2,7-disubstituted carbazoles often show strong emission[3]. |
| Electrochemical Properties (HOMO/LUMO) | Specific data not available. | The position of thiophene substitution affects the HOMO-LUMO gap[3]. | 3,6-substituted carbazoles show good electron-donating ability[3]. |
Expert Insights: The choice between an angular and a linear isomer is a critical design parameter. Linear isomers often exhibit smaller band gaps, which is desirable for applications requiring absorption of longer wavelength light, such as in OPVs. However, angular isomers may offer better solubility and different crystal packing motifs, which can be advantageous for solution-processed devices. The photophysical properties are also highly dependent on the nature and position of any substituents on the thienocarbazole core[10].
Standard Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of findings, standardized protocols for the characterization of novel thienocarbazole isomers are essential.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the electronic absorption properties and estimate the optical band gap.
-
Protocol:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thienocarbazole isomer in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 800 nm.
-
The wavelength of maximum absorption (λmax) provides information about the lowest energy electronic transition.
-
The onset of the absorption spectrum can be used to estimate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).
-
Fluorescence Spectroscopy
-
Objective: To measure the emission properties, including the emission maximum (λem) and the fluorescence quantum yield (Φf).
-
Protocol:
-
Using the same solution from the UV-Vis measurement, excite the sample at its λmax.
-
Record the emission spectrum.
-
To determine the Φf, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used. The quantum yield of the sample is calculated using the following equation: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical properties, including the HOMO and LUMO energy levels.
-
Protocol:
-
Dissolve the thienocarbazole isomer in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential.
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: HOMO (eV) = -[Eox - E(Fc/Fc⁺)] - 4.8 LUMO (eV) = -[Ered - E(Fc/Fc⁺)] - 4.8
-
Potential Biological Activities of Thienocarbazole Derivatives
While specific biological data for 14H-Benzo[c]benzothieno[2,3-a]carbazole is not extensively reported, the broader carbazole and thienocarbazole families are rich in biologically active compounds[1]. The carbazole nucleus is a key structural motif in many natural products and synthetic drugs with activities including:
-
Antimicrobial Activity: Many N-substituted carbazoles have shown potent antibacterial and antifungal properties[1].
-
Antitumor Activity: The planar, aromatic structure of carbazoles allows them to intercalate with DNA, leading to cytotoxic effects in cancer cells.
-
Anti-inflammatory and Antioxidant Properties: Various carbazole derivatives have been reported to possess anti-inflammatory and antioxidant capabilities[2].
The incorporation of a thiophene ring can modulate these activities by altering the electronic properties, lipophilicity, and steric profile of the molecule, potentially leading to enhanced potency or novel mechanisms of action.
Caption: Potential applications of the thienocarbazole scaffold.
Conclusion and Future Outlook
The comparative analysis of 14H-Benzo[c]benzothieno[2,3-a]carbazole and its isomers underscores a fundamental principle in materials science and medicinal chemistry: structure dictates function. The seemingly minor variation in the fusion of the thiophene and carbazole rings leads to distinct photophysical and electrochemical properties. While linear isomers may offer advantages in tuning the band gap for specific electronic applications, angular isomers like 14H-Benzo[c]benzothieno[2,3-a]carbazole provide alternative steric and electronic profiles that are yet to be fully explored.
Future research should focus on the synthesis and characterization of a wider range of thienocarbazole isomers to build a comprehensive structure-property relationship library. For drug development professionals, the exploration of these compounds as novel antimicrobial or antitumor agents, potentially leveraging their unique electronic properties for photodynamic therapy, represents a promising avenue of investigation. The continued study of these versatile heterocyclic systems will undoubtedly unlock new opportunities in both materials science and pharmacology.
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7]benzothieno[2,3-a]carbazole. R&D Mate.
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7]benzothieno[2,3-a]carbazole. ChemicalBook.
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A Definitive Guide to the Structural Validation of 14H-Benzo[c]benzothieno[2,3-a]carbazole: An X-ray Crystallography-Based Comparison
For researchers, medicinal chemists, and materials scientists, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of innovation. In the realm of complex polycyclic aromatic compounds, such as the novel heterocycle 14H-Benzo[c]benzothieno[2,3-a]carbazole, assumptions are liabilities. The precise arrangement of atoms dictates a compound's biological activity, photophysical properties, and potential for therapeutic or electronic applications.[1] This guide provides an in-depth, comparative analysis of the techniques used for structural elucidation, establishing single-crystal X-ray crystallography as the definitive gold standard and contextualizing the vital, yet complementary, roles of other analytical methods.
The Genesis of the Molecule: Synthesis and Crystal Growth
Before any analysis can occur, the target molecule must be synthesized and, for crystallographic purposes, coaxed into forming a high-quality single crystal. The journey from starting materials to a diffraction-ready crystal is a multi-step process demanding precision.
Experimental Protocol: Synthesis of 14H-Benzo[c]benzothieno[2,3-a]carbazole
The synthesis of 14H-Benzo[c]benzothieno[2,3-a]carbazole can be achieved via a three-step sequence starting from 5-bromobenzo[b]naphtha[1,2-d]thiophene.[2]
-
Step 1: Borylation of the Thiophene Core. A Miyaura borylation reaction is first employed. 5-bromobenzo[b]naphtha[1,2-d]thiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like DMF. The reaction is heated, and upon completion, the boronic ester intermediate is isolated and purified.[2]
-
Step 2: Suzuki Coupling. The purified boronic ester is then coupled with 1-bromo-2-nitrobenzene using a Suzuki reaction. This step, also catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) with a base like potassium carbonate in a THF/water solvent system, links the nitrophenyl group to the benzothiophene core.[2]
-
Step 3: Reductive Cyclization. The final, crucial step involves an intramolecular reductive cyclization. The nitro-group-containing intermediate is heated in a high-boiling solvent such as ortho-dichlorobenzene with a reducing agent like triphenylphosphine. This simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the carbazole ring, yielding the final product, 14H-Benzo[c]benzothieno[2,3-a]carbazole.[2] The crude product is then purified, typically by column chromatography.
Experimental Protocol: Single-Crystal Growth
The goal of crystallization is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. For a molecule like 14H-Benzo[c]benzothieno[2,3-a]carbazole, a common and effective method is slow solvent evaporation .
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable "good" solvent in which it is readily soluble (e.g., dichloromethane or chloroform).
-
Inducing Supersaturation: Place this solution in a vial. Into this vial, carefully place a larger, open container with a "poor" solvent—one in which the compound is insoluble (e.g., methanol or hexane).
-
Vapor Diffusion: Seal the entire apparatus. Over several days to weeks, the vapor from the poor solvent will slowly diffuse into the good solvent. This gradually decreases the overall solubility of the compound, creating a supersaturated solution from which crystals can nucleate and grow.
-
Harvesting: Once crystals of sufficient size (typically 0.1-0.4 mm) and quality (clear, with well-defined faces) have formed, they are carefully harvested for analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
While other techniques provide essential clues, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the molecular structure. It is the only technique that provides an unambiguous and precise measurement of atomic positions, bond lengths, and bond angles in the solid state.[3][4]
The causality behind its definitive power lies in its methodology: it does not rely on interpreting correlations or fragments but on mathematically reconstructing a 3D electron density map from a diffraction pattern generated by the entire, ordered molecule.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure is a systematic workflow, illustrated below.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol for Structure Determination
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or loop, which is then affixed to a goniometer head in the diffractometer.
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being slowly rotated. A detector, such as a CCD or CMOS sensor, records the positions and intensities of the thousands of diffracted X-ray reflections.[3][5]
-
Structure Solution: The collected data is processed to yield a list of reflection intensities. Specialized software is then used to solve the "phase problem," a critical step in converting these intensities into an initial electron density map of the unit cell.[3]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data.[4][6]
-
Validation and Output: The final, refined structure is validated to ensure its chemical and geometric sensibility. The result is a Crystallographic Information File (CIF), which contains the final atomic coordinates, bond lengths, angles, and other essential crystallographic data.
A Comparative Analysis of Structural Elucidation Techniques
No single technique (besides X-ray crystallography) can definitively validate a novel structure in isolation. Each method provides a piece of the puzzle, and their combined data builds a compelling, yet often incomplete, case. The true power of X-ray crystallography is its ability to act as the final arbiter, confirming or refuting the hypotheses generated by other methods.
| Technique | Information Provided | Key Advantage for Structure Validation | Limitation for Structure Validation |
| Single-Crystal X-ray | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing. | Provides the complete, unambiguous, and definitive molecular structure.[3][7] | Requires a high-quality single crystal; provides solid-state structure which may differ from solution.[8] |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity (via 2D NMR), solution dynamics. | Excellent for determining the molecular skeleton and connectivity in solution.[9][10] | Can have signal overlap in complex molecules; does not provide precise geometric data (bond lengths/angles).[11] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Confirms molecular formula and provides structural clues from fragmentation.[12][13] | Cannot distinguish between isomers; provides no information on connectivity or 3D structure.[10][11] |
| IR / UV-Vis Spectroscopy | Presence of functional groups (IR), information on the conjugated π-system (UV-Vis).[14][15] | Quick and simple confirmation of key chemical features. | Provides only a characteristic "fingerprint," not a complete structural picture. |
| Computational Modeling | Predicted 3D structure, electronic properties, and spectral data.[16][17] | Can help rationalize experimental findings and predict stable conformations. | It is a theoretical prediction that requires experimental validation; accuracy is method-dependent. |
The logical relationship between these techniques underscores the central, definitive role of crystallography.
Caption: Logical workflow for structural validation of a novel compound.
Conclusion
For a novel, complex heterocyclic system like 14H-Benzo[c]benzothieno[2,3-a]carbazole, a multi-technique approach is essential for comprehensive characterization. Spectroscopic methods like NMR and mass spectrometry are indispensable for confirming the molecular formula and proposing a structural hypothesis. However, these methods inherently contain ambiguities that can only be resolved by direct visualization. Single-crystal X-ray crystallography stands alone in its ability to provide irrefutable, high-resolution proof of atomic connectivity and three-dimensional arrangement. It is the ultimate validation, transforming a well-supported hypothesis into a confirmed structural fact, thereby enabling confident progression into drug development, materials engineering, and further scientific inquiry.
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Rivera-Figueroa, A. M., Ramazan, K. A., & Finlayson-Pitts, B. J. (2004). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education, 81(2), 242. Available at: [Link]
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(a) The ¹H NMR spectra of 2.0 mg carbazole with increasing... ResearchGate. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Precise X-ray & CT Imaging. Available at: [Link]
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About Single X-ray Diffraction. University of Waterloo. Available at: [Link]
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The Architect's Blueprint: A Comparative Guide to Benzothienocarbazole Scaffolds in Anticancer Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of anticancer drug design, the quest for novel scaffolds that offer both high potency and target selectivity is relentless. Among the myriad of heterocyclic systems, benzothienocarbazoles have emerged as a promising, albeit less explored, architectural framework. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of compounds built upon the core components of the benzothienocarbazole scaffold – benzothiophene and carbazole – along with the closely related and extensively studied benzothiazole moiety. By dissecting the SAR of these key building blocks, we can extrapolate guiding principles for the rational design of novel benzothienocarbazole-based therapeutics.
This guide will navigate through the critical structural modifications that influence the anticancer activity of these compounds, primarily focusing on their roles as kinase inhibitors and DNA intercalators. We will delve into the experimental data that underpins our understanding of their mechanism of action and provide detailed protocols for their evaluation.
The Benzothienocarbazole Framework: A Hybrid with Therapeutic Promise
The benzothienocarbazole skeleton represents a unique fusion of three distinct heterocyclic systems: a benzothiophene, a thiophene, and a carbazole. This amalgamation of planar, aromatic rings provides a rigid and extended molecular surface ideal for interaction with biological macromolecules, particularly the ATP-binding pocket of kinases and the base pairs of DNA.
The inherent properties of each constituent ring system contribute to the overall pharmacological profile:
-
Benzothiophene: A bicyclic aromatic heterocycle known for its presence in a variety of biologically active compounds, including kinase inhibitors. Its sulfur atom can participate in crucial hydrogen bonding and other non-covalent interactions.
-
Carbazole: A tricyclic aromatic amine that is a well-established DNA intercalator and a privileged scaffold in medicinal chemistry. The nitrogen atom can act as a hydrogen bond donor or acceptor.
-
Thiophene: A five-membered aromatic ring containing a sulfur atom, which can modulate the electronic properties and bioavailability of the molecule.
The strategic placement and substitution of these rings are paramount in dictating the ultimate biological activity and selectivity of the resulting compounds.
Comparative Analysis of Key Scaffolds: Unraveling the SAR
Due to the limited availability of extensive SAR studies specifically on benzothienocarbazole derivatives, this guide will draw comparisons from the rich body of literature on the closely related benzothiazole and carbazole scaffolds. These serve as excellent surrogates to understand the fundamental principles that likely govern the activity of the larger fused system.
Targeting Protein Kinases: The Battle for the ATP-Binding Site
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many heterocyclic compounds, including those with benzothiazole and benzothiophene cores, have been developed as potent kinase inhibitors.
Table 1: Comparative Activity of Benzothiazole and Benzothiophene Derivatives as Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | Key Structural Features | IC50 (µM) | Reference |
| Benzothiazole Derivative 1 | VEGFR-2, FGFR-1, PDGFR-β | 2-Aryl substitution | 0.13 - 0.28 | [1] |
| Benzothiazole Derivative 2 | GSK-3β (irreversible) | Benzothiazepinone scaffold | 6.6 | [2] |
| 5-Hydroxybenzothiophene Derivative 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Hydrazide side chain | 0.011 - 0.353 | [3] |
Key SAR Insights for Kinase Inhibition:
-
Substitution at the 2-position of Benzothiazole: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of kinase inhibitory activity and selectivity. Aromatic and heteroaromatic substitutions have proven to be particularly effective.[1]
-
The Role of the Thiophene Sulfur: In benzothiophene-based inhibitors, the sulfur atom can engage in important interactions within the kinase active site. The electronic nature of substituents on the benzothiophene ring can modulate the potency.
-
Side Chain Modifications: As demonstrated by the 5-hydroxybenzothiophene series, the side chain appended to the core scaffold plays a pivotal role. The introduction of hydrazide moieties in compound 16b led to potent multi-kinase inhibition.[3] The flexibility and hydrogen bonding capacity of the side chain are crucial for optimal binding.
Caption: Key SAR determinants for benzothiazole and benzothiophene-based kinase inhibitors.
Intercalating with DNA: Disrupting the Blueprint of Cancer Cells
DNA intercalation is a well-established mechanism of action for many anticancer drugs. The planar aromatic systems of carbazole and benzothiazole derivatives make them ideal candidates for slipping between the base pairs of the DNA double helix, leading to cell death.[4]
Table 2: Comparative DNA Intercalating Properties and Anticancer Activity
| Compound/Scaffold | Cancer Cell Line(s) | Key Structural Features | IC50 (µM) | Reference |
| Benzo[d]thiazolo[3,2-a]quinolin-10-ium Derivative | A549, HepG2, PC3, MCF7 | Fused planar aromatic system | Not specified, but showed high affinity | [5] |
| 3,6-Diaminocarbazole Derivative | Not specified | Diamino substitution on carbazole | Not specified, but shown to intercalate | [6] |
| Benzothiadiazole Derivative | Not applicable (DNA binding study) | Arylethynyl substitution | Not applicable, but strong DNA binder | [7][8] |
Key SAR Insights for DNA Intercalation:
-
Planarity and Aromatic Surface Area: A large, planar aromatic surface is a prerequisite for effective DNA intercalation. The fused ring systems of benzothiazolo-quinolinium and carbazole derivatives provide this necessary feature.[5][6]
-
Substituents Influencing Binding: The nature and position of substituents on the aromatic core can significantly impact DNA binding affinity and sequence selectivity. Electron-donating groups, such as amino groups on the carbazole ring, can enhance electrostatic interactions with the phosphate backbone of DNA.[6]
-
Cationic Charges: The presence of a positive charge, as in the benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives, can promote strong electrostatic interactions with the negatively charged DNA backbone, thereby enhancing intercalation.[5]
Caption: Fundamental molecular properties driving the DNA intercalating activity of carbazole and fused benzothiazole systems.
Experimental Protocols: A Guide to Evaluation
To enable researchers to validate and expand upon the SAR findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a 2-Substituted Benzothiazole Derivative
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in DMSO (5 mL), add K2CO3 (2.0 mmol).
-
Stir the reaction mixture at 120°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylbenzothiazole derivative.
-
Characterize the final product by NMR and mass spectrometry.
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A Comparative Benchmark of 14H-Benzo[c]benzothieno[2,3-a]carbazole’s Semiconductor Properties Against Industry-Standard Materials
An In-depth Guide for Researchers and Materials Scientists
In the relentless pursuit of next-generation electronic devices, the exploration of novel organic semiconductors is paramount. This guide provides a comprehensive benchmark of the semiconductor properties of 14H-Benzo[c]benzothieno[2,3-a]carbazole, a promising p-type organic semiconductor, against two well-established standard materials: pentacene and rubrene. Through a synthesis of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear, objective comparison to inform materials selection and device engineering.
Introduction: The Quest for High-Performance Organic Semiconductors
The field of organic electronics holds the promise of flexible, lightweight, and low-cost devices, from displays and sensors to photovoltaics. The performance of these devices hinges on the intrinsic properties of the organic semiconductor at their core. Key performance metrics include charge carrier mobility, the on/off ratio in a transistor configuration, thermal stability, and the material's frontier molecular orbital energy levels (HOMO and LUMO), which govern charge injection and transport.
This guide focuses on 14H-Benzo[c]benzothieno[2,3-a]carbazole, a heteroacene-containing carbazole moiety. Its rigid, planar structure and extended π-conjugation system suggest its potential as a high-performance semiconductor. To contextualize its capabilities, we will draw direct comparisons with pentacene and rubrene, two of the most extensively studied and highest-performing organic semiconductors to date.[1]
Comparative Analysis of Key Semiconductor Properties
The efficacy of an organic semiconductor is a multifactorial equation. Here, we dissect the critical parameters of 14H-Benzo[c]benzothieno[2,3-a]carbazole and its benchmarks.
| Property | 14H-Benzo[c]benzothieno[2,3-a]carbazole Derivative | Pentacene | Rubrene |
| Hole Mobility (μ) | up to 1.1 × 10⁻³ cm²/Vs | up to 5.5 cm²/Vs | up to 40 cm²/Vs[1] |
| On/Off Ratio | > 10⁵ | ~10⁶ - 10⁷ | ~10⁵ - 10⁶ |
| Thermal Stability (Td) | > 400 °C | Sublimes at ~372 °C | Melting point > 315 °C |
| HOMO Level | -5.58 eV | ~ -5.1 eV | ~ -4.9 eV |
| LUMO Level | -2.25 eV | ~ -2.9 eV | ~ -2.1 eV |
Note: Data for 14H-Benzo[c]benzothieno[2,3-a]carbazole is based on a closely related derivative, 14H-bis[2]benzothieno[3,2-b:2',3'-h]carbazole, due to the limited availability of specific data for the target molecule.
Charge Carrier Mobility: Rubrene stands as the undisputed champion in terms of hole mobility, exhibiting values as high as 40 cm²/Vs in single-crystal devices.[1] Pentacene also demonstrates excellent mobility, often exceeding that of amorphous silicon. The derivative of 14H-Benzo[c]benzothieno[2,3-a]carbazole, while showing a lower mobility in the order of 10⁻³ cm²/Vs, still presents a respectable value for a solution-processable material and indicates its potential for applications where high-cost single-crystal fabrication is not viable.
On/Off Ratio: A high on/off ratio is crucial for the effective switching of transistors. Both pentacene and rubrene exhibit excellent on/off ratios, typically in the range of 10⁵ to 10⁷. A derivative of the benzothienocarbazole family has demonstrated a promising on/off ratio of over 10⁵, indicating its suitability for transistor applications.
Thermal Stability: The operational lifetime and processing window of an organic semiconductor are dictated by its thermal stability. The carbazole derivative shows a high decomposition temperature exceeding 400 °C, suggesting excellent thermal robustness.[3] Pentacene sublimes at around 372 °C, while rubrene has a melting point above 315 °C. The high thermal stability of the carbazole-based material is a significant advantage for device fabrication and long-term operation.
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for efficient charge injection from the electrodes and for creating efficient heterojunctions in devices like organic photovoltaics. The HOMO level of the carbazole derivative (-5.58 eV) is deeper than that of pentacene and rubrene, which could be advantageous for achieving better air stability and matching with high work function electrodes. The LUMO level (-2.25 eV) is comparable to that of rubrene.
Experimental Methodologies: The Foundation of Reliable Data
The data presented in this guide is a synthesis of values obtained through standardized characterization techniques. Understanding these methods is crucial for interpreting the results and designing further experiments.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
The charge carrier mobility and on/off ratio of an organic semiconductor are typically determined by fabricating and testing an Organic Field-Effect Transistor (OFET).
Diagram of a Bottom-Gate, Top-Contact OFET Fabrication Workflow:
Caption: A typical workflow for fabricating a bottom-gate, top-contact OFET device for semiconductor characterization.
Step-by-Step Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove any organic residues.
-
Active Layer Deposition: The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated onto the SiO₂ surface to form a thin film.
-
Thermal Annealing: The substrate with the organic film is annealed at a specific temperature to improve the molecular ordering and crystallinity of the film, which is crucial for achieving high charge carrier mobility.
-
Electrode Deposition: Source and drain electrodes, typically made of gold for its high work function and inertness, are deposited onto the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. The transfer and output characteristics are recorded to extract the field-effect mobility and the on/off current ratio.
Causality in Experimental Choices: The choice of a bottom-gate, top-contact architecture is common for initial material screening due to its relatively straightforward fabrication process. The selection of gold as the electrode material is based on its work function, which should align with the HOMO level of the p-type semiconductor to ensure efficient hole injection. Thermal annealing is a critical step as it provides the necessary energy for molecules to self-organize into more ordered domains, thereby reducing charge trapping at grain boundaries and enhancing mobility.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Diagram of the Cyclic Voltammetry Experimental Setup:
Caption: A schematic of a three-electrode setup used for cyclic voltammetry measurements.
Step-by-Step Protocol:
-
Solution Preparation: The organic semiconductor is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.
-
Electrochemical Measurement: A three-electrode system is employed, consisting of a working electrode, a reference electrode, and a counter electrode. The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction onset potentials are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Trustworthiness of the Protocol: The use of an internal reference standard like ferrocene is crucial for obtaining reliable and comparable electrochemical data. The supporting electrolyte is necessary to minimize the solution resistance and ensure that the measured potential accurately reflects the potential at the electrode-solution interface.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a direct method to determine the decomposition temperature of a material.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the organic semiconductor powder is placed in a tared TGA pan.
-
Thermal Analysis: The sample is heated in a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant rate.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Conclusion and Future Outlook
This comparative guide positions 14H-Benzo[c]benzothieno[2,3-a]carbazole and its derivatives as promising candidates for applications in organic electronics. While its hole mobility does not yet rival that of single-crystal rubrene or pentacene, its high thermal stability and deep HOMO level offer significant advantages in terms of device longevity and air stability.
The field of organic semiconductors is dynamic, with new materials and device architectures continually emerging. Future research should focus on obtaining specific experimental data for 14H-Benzo[c]benzothieno[2,3-a]carbazole to provide a more direct comparison. Furthermore, exploring different processing conditions, such as solvent engineering and advanced annealing techniques, could potentially enhance the molecular ordering and, consequently, the charge transport properties of this promising material. The insights provided in this guide serve as a foundational benchmark for these future endeavors.
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A Predictive Showdown: Unraveling the Spectroscopic Signatures of 14H-Benzo[c]benzothieno[2,3-a]carbazole
A Comparative Guide to Experimental and Computationally-Derived Spectroscopic Properties
In the landscape of advanced materials and pharmaceutical research, the precise characterization of novel heterocyclic compounds is paramount. 14H-Benzo[c]benzothieno[2,3-a]carbazole, a promising but sparsely characterized molecule, stands at the intersection of several key aromatic systems, suggesting unique photophysical and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a predictive comparison of its spectroscopic properties as determined by experimental methods and Density Functional Theory (DFT) calculations. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from closely related compounds to offer a robust predictive framework.
Introduction: The Allure of a Fused Heterocyclic System
14H-Benzo[c]benzothieno[2,3-a]carbazole integrates the electron-rich carbazole moiety with the electron-accepting benzothiophene unit, creating a donor-acceptor framework. This architecture is a hallmark of materials with interesting photophysical properties, including potential applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The extended π-conjugation across the fused rings is expected to result in distinct spectroscopic signatures. Comparing experimentally obtained data with theoretical predictions from DFT is crucial for validating computational models and gaining deeper insights into the structure-property relationships of this complex molecule.
I. UV-Vis Absorption and Fluorescence Spectroscopy: A Window into Electronic Transitions
The electronic absorption and emission spectra of 14H-Benzo[c]benzothieno[2,3-a]carbazole are expected to be dominated by π-π* transitions within the aromatic system. The fusion of the benzothieno and carbazole moieties is likely to lead to a red-shift in both absorption and emission compared to the individual constituents, indicative of a smaller HOMO-LUMO gap.
Predicted Photophysical Properties
Based on studies of related benzocarbazole and benzothiophene derivatives, we can anticipate the following photophysical characteristics[1][2]:
| Spectroscopic Property | Predicted Value/Range | Rationale |
| UV-Vis Absorption (λmax) | 350 - 450 nm | Extended π-conjugation and potential intramolecular charge transfer (ICT) character. |
| Fluorescence Emission (λem) | 450 - 550 nm | Expected significant Stokes shift due to structural relaxation in the excited state. |
| Stokes Shift | 50 - 100 nm | Common in donor-acceptor type molecules. |
| Quantum Yield (ΦF) | Solvent-dependent | May be high in non-polar solvents and lower in polar solvents due to stabilization of the ICT state. |
Experimental Protocol: Unveiling the Actual Spectroscopic Fingerprint
To experimentally determine the UV-Vis absorption and fluorescence properties, the following protocol should be employed:
A. Sample Preparation:
-
Synthesize and purify 14H-Benzo[c]benzothieno[2,3-a]carbazole to >98% purity, as confirmed by NMR and mass spectrometry.[3]
-
Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., dichloromethane or THF) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the micromolar range (e.g., 1-10 µM) for analysis.
B. UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra of the diluted solutions from 250 to 600 nm.
-
Use the pure solvent as a reference for baseline correction.
C. Fluorescence Spectroscopy:
-
Utilize a calibrated fluorescence spectrophotometer.
-
Excite the sample at its longest wavelength absorption maximum (λmax).
-
Record the emission spectra from a wavelength slightly longer than the excitation wavelength to 700 nm.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) should be used as a reference.
Caption: Experimental workflow for the photophysical characterization of 14H-Benzo[c]benzothieno[2,3-a]carbazole.
Computational Protocol: Predicting Electronic Transitions with DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of organic molecules.
A. Molecular Geometry Optimization:
-
The ground-state geometry of 14H-Benzo[c]benzothieno[2,3-a]carbazole should be optimized using DFT. A common and effective functional for such systems is B3LYP, paired with a basis set like 6-31G(d).[4][5]
-
Frequency calculations should be performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
B. TD-DFT Calculations:
-
Using the optimized ground-state geometry, perform single-point TD-DFT calculations to predict the vertical excitation energies and oscillator strengths.
-
The same functional and basis set should be used for consistency.
-
To simulate solvent effects, the Polarizable Continuum Model (PCM) can be employed.
Sources
A Researcher's Guide to Comparative Cross-Reactivity Analysis of Thienocarbazole-Based Kinase Inhibitors
As drug development pipelines increasingly focus on kinase inhibitors, understanding a compound's selectivity profile is paramount. The thienocarbazole scaffold, a promising heterocyclic structure, has emerged as a fertile ground for designing novel kinase inhibitors.[1] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects that can cause toxicity or confound experimental results.[2][3]
This guide provides a comprehensive framework for analyzing the cross-reactivity of novel thienocarbazole-based kinase inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, comparing traditional biochemical assays with advanced, physiologically relevant cell-based methods. Our goal is to equip researchers with the rationale and protocols needed to build a robust, multi-layered selectivity profile for their compounds of interest.
The Imperative of Selectivity: Why Go Beyond the Primary Target?
Kinase inhibitors are foundational to targeted cancer therapy, but their clinical utility and value as research tools are directly tied to their selectivity.[4][5] While some "multi-targeted" inhibitors have proven effective, a lack of a well-defined selectivity profile can lead to:
-
Unforeseen Toxicities: Off-target inhibition can trigger adverse effects by disrupting essential signaling pathways.[2][6]
-
Confounded Biological Readouts: If an inhibitor hits multiple nodes in a pathway, it becomes difficult to attribute a phenotypic effect to the intended target, undermining target validation studies.[7]
-
Mechanisms of Resistance: Off-target activity can sometimes activate compensatory signaling pathways, leading to drug resistance.
Therefore, a tiered approach to selectivity profiling is not just best practice; it is essential for the successful development of thienocarbazole-based inhibitors.
Tier 1: Foundational Biochemical Profiling
The first step in characterizing a new inhibitor is typically a broad biochemical screen against a large panel of purified, recombinant kinases.[8] This approach provides a rapid, cost-effective overview of the compound's activity across the kinome.
Common Methodologies:
-
Radiometric Assays (e.g., HotSpotSM): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from 33P-γ-ATP) to a substrate.[9] They are highly sensitive and not prone to interference from compound fluorescence.
-
Mobility Shift Assays: These assays use microfluidic chips to measure the change in charge as a substrate peptide is phosphorylated, resulting in a change in its electrophoretic mobility.[10][11] This format often yields high-quality, reproducible data.[10]
Hypothetical Scenario:
Let's consider two novel thienocarbazole-based inhibitors:
-
TC-101: Designed as a selective inhibitor for Lymphocyte-specific protein tyrosine kinase (Lck), a key mediator of T-cell signaling.[12]
-
TC-102: A structural analog of TC-101. We will compare them to Dasatinib , a known multi-kinase inhibitor that targets Abl and Src family kinases (SFKs), including Lck and Src.[13][14][15]
Table 1: Comparative Biochemical IC50 Data (nM) from a Radiometric Kinase Panel
| Kinase Target | TC-101 (Hypothetical) | TC-102 (Hypothetical) | Dasatinib (Reference) | Kinase Family |
|---|---|---|---|---|
| LCK | 8 | 15 | 0.8 | SFK |
| SRC | 250 | 20 | 0.5 | SFK |
| FYN | 410 | 35 | 1.1 | SFK |
| ABL1 | >10,000 | 8,500 | <1.0 | ABL |
| EGFR | >10,000 | >10,000 | >1,000 | RTK |
| VEGFR2 | 8,900 | 9,200 | 5.4 | RTK |
| KIT | >10,000 | >10,000 | 79 | RTK |
Interpretation & Causality: The biochemical data suggests TC-101 is a potent and highly selective Lck inhibitor, with over 30-fold selectivity against the closely related Src kinase. In contrast, TC-102, its analog, appears to be a pan-SFK inhibitor, with potent activity against Lck, Src, and Fyn. Dasatinib shows its known broad-spectrum activity.
Limitation: This is an essential first look, but it's an artificial system. It cannot account for the cellular milieu, including scaffolding proteins, allosteric regulators, and physiological ATP concentrations, all of which can dramatically influence a compound's true potency and selectivity.[11][16]
Tier 2: In-Lysate Profiling with Native Kinases
To bridge the gap between recombinant enzymes and live cells, we employ chemoproteomic techniques that measure inhibitor binding to endogenous kinases within a complex cell lysate. The KiNativ™ platform is a powerful example of this approach.[17]
The KiNativ™ Rationale: This method uses biotin-tagged, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[16][18] By pre-incubating the lysate with a reversible inhibitor, the inhibitor will compete with the probe for binding to its target kinases. The degree of inhibition is then quantified by mass spectrometry, revealing the inhibitor's potency against hundreds of native kinases in their natural, post-translationally modified state.[16][19]
Caption: KiNativ™ workflow for profiling inhibitor binding to native kinases.
Table 2: Comparative IC50 (nM) Profiling - Biochemical vs. KiNativ™ (Jurkat Cell Lysate)
| Kinase Target | TC-101 (Biochemical) | TC-101 (KiNativ™) | TC-102 (Biochemical) | TC-102 (KiNativ™) |
|---|---|---|---|---|
| LCK | 8 | 15 | 15 | 22 |
| SRC | 250 | 1,100 | 20 | 45 |
| FYN | 410 | 1,550 | 35 | 80 |
Interpretation & Causality: The KiNativ™ data reveals a crucial insight: while TC-101 remains a potent Lck inhibitor, its potency is slightly reduced in the lysate context compared to the biochemical assay. More importantly, its selectivity over Src and Fyn has increased significantly (from ~30-fold to >70-fold). This shift could be due to endogenous scaffolding proteins or post-translational modifications in the native Lck protein that favor TC-101 binding, an effect completely missed by recombinant assays.[16] TC-102 remains a pan-SFK inhibitor, though its potency is also moderately reduced in the lysate. This step provides a much higher degree of confidence in the selectivity profile of TC-101.
Tier 3: Definitive Target Engagement in Live Cells
The ultimate test of a kinase inhibitor is whether it can reach and bind its target inside a living cell. The NanoBRET™ Target Engagement assay is the premier technology for quantitatively measuring this interaction.[20][21]
The NanoBRET™ Rationale: This assay uses bioluminescence resonance energy transfer (BRET) in live cells.[22] The target kinase (e.g., Lck) is expressed as a fusion with NanoLuc® Luciferase (the BRET donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is then added, acting as the BRET acceptor.[23] When the tracer binds the NanoLuc-kinase fusion, their proximity generates a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[24] This allows for the precise measurement of compound affinity and target occupancy in a physiological environment.[20][22]
Caption: Principle of the NanoBRET™ assay for live-cell target engagement.
Table 3: NanoBRET™ Target Engagement IC50 (nM) in Live Jurkat Cells
| Kinase Target | TC-101 (NanoBRET™) | TC-102 (NanoBRET™) |
|---|---|---|
| LCK | 45 | 80 |
| SRC | >10,000 | 150 |
Interpretation & Causality: The live-cell data provides the most definitive assessment. The IC50 for TC-101 against Lck has shifted to 45 nM. This "right-shift" from biochemical and lysate values is common and reflects the true potency in the face of cellular barriers like membrane permeability and high intracellular ATP concentrations (~1-10 mM), which provide immense competition for ATP-competitive inhibitors.[11]
Crucially, TC-101 shows no meaningful engagement with Src at concentrations up to 10,000 nM. This confirms that TC-101 is an exceptionally selective Lck inhibitor in a cellular context. In contrast, TC-102 engages both Lck and Src, confirming its pan-SFK profile in live cells. This final tier of analysis is critical for validating TC-101 as a precise chemical probe to study Lck-specific biology or as a drug candidate with a potentially cleaner safety profile.
Step-by-Step Experimental Protocols
Protocol 1: KiNativ™ In-Lysate Kinase Profiling
Self-Validation Note: This protocol includes control arms (DMSO vehicle) to establish baseline probe labeling and a known broad-spectrum inhibitor to validate assay performance.
-
Cell Lysis: Culture Jurkat T-cells to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify lysate by centrifugation.
-
Inhibitor Incubation: Aliquot 100 µg of protein lysate per well in a 96-well plate. Add the thienocarbazole inhibitor (e.g., TC-101) across a 10-point dose-response range (e.g., 1 nM to 10 µM). Include DMSO-only wells as a 100% activity control. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add 5 µM of the biotin-acyl-ATP probe to each well.[16] Incubate for 10 minutes to allow covalent labeling of active kinases not occupied by the inhibitor.
-
Quenching and Reduction: Stop the labeling reaction. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteome overnight with trypsin.
-
Peptide Enrichment: Add streptavidin-coated magnetic beads to the digested peptide mixture to capture the biotin-labeled peptides. Wash extensively to remove non-labeled peptides.
-
Elution and Analysis: Elute the enriched peptides from the beads. Analyze the samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled kinase active-site peptides. Calculate the percent inhibition at each drug concentration relative to the DMSO control and fit the data to determine IC50 values for each detected kinase.
Protocol 2: NanoBRET™ Live-Cell Target Engagement
Self-Validation Note: This protocol requires careful optimization of tracer concentration and cell number to ensure the assay window is robust and reflects a true competitive binding scenario.
-
Cell Plating: Transfect HEK293 or Jurkat cells with a plasmid encoding the kinase of interest (e.g., LCK or SRC) fused to NanoLuc® at the N- or C-terminus.[25] Plate the transfected cells in a 96-well white assay plate and incubate for 18-24 hours to allow protein expression.
-
Compound Addition: Prepare serial dilutions of the thienocarbazole inhibitor (e.g., TC-101) in Opti-MEM medium. Add the diluted compounds to the cells.
-
Tracer Addition: Immediately after compound addition, add the pre-optimized concentration of the fluorescent kinase tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the intracellular target.
-
Substrate Addition & Readout: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[25] Immediately read the plate on a luminometer equipped with two filters to detect the donor emission (~450 nm) and acceptor emission (~610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition) to determine IC50 values.
Conclusion: A Tri-Phased Approach to Certainty
The cross-reactivity analysis of novel thienocarbazole-based kinase inhibitors requires a multi-tiered, evidence-based approach. Beginning with broad biochemical panels provides an essential, albeit artificial, first look at selectivity. Progressing to in-lysate chemoproteomic methods like KiNativ™ offers a more physiologically-grounded profile by assessing native kinases. Finally, confirming these findings with live-cell target engagement assays like NanoBRET™ provides the highest level of confidence, accounting for cell permeability and the competitive intracellular environment.
By systematically applying these tiers of analysis, researchers can move beyond simple potency values to build a comprehensive and functionally relevant understanding of their compound's selectivity. This rigorous validation is the bedrock upon which successful chemical probes and next-generation targeted therapies are built.
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A Comparative Guide to the Synthesis of Fused Carbazole Systems: Methodologies, Mechanisms, and Applications
Introduction: The Enduring Significance of Fused Carbazole Systems
Fused carbazole systems, intricate molecular architectures where a carbazole nucleus is annulated with other cyclic moieties, stand as a cornerstone in modern organic chemistry. Their rigid, planar structures and unique photophysical properties have rendered them indispensable in the realms of medicinal chemistry and materials science.[1][2][3][4][5] In drug development, the carbazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[1][6][7] In the domain of organic electronics, their excellent thermal stability, high charge carrier mobility, and tunable emission characteristics make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).[2][3][4][8]
The burgeoning interest in these compounds has spurred the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent strategies for constructing fused carbazole systems, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a critical evaluation of their respective strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic routes for their specific target molecules.
Comparative Analysis of Synthetic Methodologies
The synthesis of fused carbazoles has evolved from classical cyclization reactions to sophisticated transition-metal-catalyzed and photocatalytic methods. The choice of methodology is often dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and atom economy.
Transition-Metal-Catalyzed Cyclizations: The Workhorse of Carbazole Synthesis
Transition-metal catalysis has revolutionized the synthesis of carbazoles, offering high efficiency, regioselectivity, and broad substrate scope.[9][10] Palladium, copper, and rhodium are the most extensively used metals in these transformations.
Palladium-Catalyzed Reactions: Palladium catalysis is arguably the most versatile and widely employed method for carbazole synthesis.[9][11][12] These reactions often proceed via a tandem C-H functionalization and C-N bond formation, allowing for the construction of unsymmetrical carbazoles from readily available biaryl amides.[11][12][13]
-
Mechanism of Action: The catalytic cycle typically involves the directed ortho-palladation of an acetanilide derivative, followed by reductive elimination to form the C-N bond and generate the carbazole product. The Pd(0) species is then reoxidized to Pd(II) by a co-oxidant like Cu(OAc)₂ in the presence of oxygen.[9][12][13]
Copper-Catalyzed Reactions: Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems. Double C-N coupling reactions of 2,2'-dihalobiphenyls with amines are a common strategy.[9] While generally requiring harsher reaction conditions than their palladium counterparts, recent advancements have led to milder and more efficient protocols.
Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts have also been successfully employed for the synthesis of carbazoles, often through dehydrogenative cyclization of 2-aminobiphenyls or from biaryl azides.[9]
Metal-Free Synthetic Routes: A Greener Approach
In recent years, there has been a growing emphasis on developing metal-free synthetic methodologies to address concerns about cost and metal contamination in the final products, particularly in pharmaceutical applications.[14][15][16]
Electrophilic Amination: One notable metal-free approach involves the electrophilic amination of ortho-arylated nitroarenes.[14] This method offers a low-temperature, highly regioselective pathway to a variety of carbazoles.
Photocatalytic Methods: Visible-light-mediated photocatalysis has emerged as a powerful and sustainable tool for carbazole synthesis.[17][18][19][20] These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. A merged visible-light photoredox and palladium-catalyzed process has been developed for the intramolecular C-H amination of N-substituted 2-amidobiaryls, avoiding the need for strong chemical oxidants.[17][18][20]
Domino and Cascade Reactions: Building Complexity in a Single Step
Domino or cascade reactions offer an elegant and efficient strategy for the synthesis of complex fused carbazoles by combining multiple bond-forming events in a single pot without isolating intermediates.[21][22][23][24]
Diels-Alder Reactions: The Diels-Alder reaction of in situ-generated vinylindoles with various dienophiles has proven to be a powerful tool for constructing polyfunctionalized carbazole derivatives.[22][23] This approach allows for the rapid assembly of the carbazole core with control over the substitution pattern.
Lewis Acid-Catalyzed Cascade Annulations: Lewis acids can mediate a variety of cascade reactions, including Friedel-Crafts arylations, electrocyclizations, and intramolecular cyclizations, to afford highly substituted carbazole scaffolds.[21][25]
C-H Activation Strategies: The Atom-Economical Frontier
Direct C-H bond activation has emerged as a highly atom-economical and efficient strategy for the synthesis of carbazoles, as it avoids the need for pre-functionalized starting materials.[10][26][27] Palladium-catalyzed intramolecular C-H amination of N-substituted amidobiphenyls is a prominent example of this approach.[25][28]
Data Presentation: A Comparative Overview of Key Methodologies
| Methodology | Catalyst/Reagent | Typical Substrates | Advantages | Disadvantages | Yield Range (%) | Reference |
| Palladium-Catalyzed C-H Amination | Pd(OAc)₂, Cu(OAc)₂ | N-substituted 2-amidobiaryls | High efficiency, broad scope, good functional group tolerance | Requires stoichiometric oxidant, potential for metal contamination | 60-95 | [12][13] |
| Copper-Catalyzed C-N Coupling | CuI, L-proline | 2,2'-dihalobiphenyls, amines | Cost-effective | Often requires high temperatures and strong bases | 70-90 | [9] |
| Metal-Free Electrophilic Amination | Strong base (e.g., t-BuOK) | 2-Nitrobiaryls | Avoids transition metals, mild conditions | Substrate scope can be limited | 50-80 | [14] |
| Visible Light Photocatalysis (Merged with Pd) | [Ir(dFppy)₂(phen)]PF₆, Pd(OAc)₂ | N-substituted 2-amidobiaryls | Mild conditions, avoids strong oxidants, high functional group tolerance | Requires a photocatalyst | 70-98 | [17][18][20] |
| Domino Diels-Alder Reaction | p-TsOH, DDQ | Indole derivatives, chalcones | Rapid construction of complex carbazoles, one-pot procedure | Can generate diastereomeric mixtures that require subsequent oxidation | 65-85 | [22][23] |
| Lewis Acid-Catalyzed Annulation | BF₃·OEt₂, SnCl₄, etc. | Substituted indoles | Access to highly substituted and annulated carbazoles | Can require stoichiometric amounts of Lewis acid | 50-90 | [21][25] |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination of N-Substituted 2-Amidobiaryls
This protocol is adapted from the work of Buchwald and co-workers.[12]
-
To an oven-dried resealable Schlenk tube, add the N-substituted 2-amidobiaryl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol).
-
Evacuate and backfill the tube with oxygen (or air).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbazole.
Protocol 2: Visible-Light-Mediated Synthesis of Carbazoles (Merged Photoredox and Palladium Catalysis)
This protocol is based on the findings of Cho and You.[17][18][20]
-
In an oven-dried resealable tube, combine the N-substituted 2-amidobiaryl (0.3 mmol), Pd(OAc)₂ (0.03 mmol, 10 mol%), and [Ir(dFppy)₂(phen)]PF₆ (0.003 mmol, 1 mol%).
-
Add DMSO (1.5 mL) to the tube.
-
Bubble oxygen gas through the reaction mixture for 3 minutes.
-
Seal the tube with a screw cap.
-
Place the tube under blue LED irradiation (e.g., 7W) at 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure carbazole product.
Visualization of Key Methodologies
Palladium-Catalyzed C-H Amination Workflow
Caption: Workflow for Palladium-Catalyzed Carbazole Synthesis.
Mechanism of Merged Photoredox and Palladium Catalysis
Caption: Catalytic Cycle of Merged Photocatalysis.
Conclusion and Future Outlook
The synthesis of fused carbazole systems has witnessed remarkable progress, with a diverse toolkit of methodologies now available to chemists. Transition-metal catalysis, particularly palladium-catalyzed C-H amination, remains a robust and versatile strategy. However, the drive towards more sustainable and environmentally friendly processes has led to the ascendancy of metal-free and photocatalytic methods. Domino reactions and C-H activation strategies represent the cutting edge of efficiency and atom economy in this field.
The choice of synthetic route will always be a balance of factors including the complexity of the target molecule, desired scale, and economic and environmental considerations. Future research will likely focus on the development of even more selective, efficient, and sustainable methods, potentially through the discovery of novel catalysts and the application of enabling technologies such as flow chemistry. The continued innovation in synthetic methodologies will undoubtedly fuel further discoveries in the application of fused carbazoles in medicine and materials science.
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A Comparative Guide to the Photophysical Properties of Advanced Fluorophores: Evaluating 14H-Benzo[c]benzothieno[2,3-a]carbazole Analogues
In the landscape of modern biomedical research and drug development, the demand for sophisticated molecular tools is incessant. Among these, fluorescent probes are indispensable for visualizing and quantifying biological processes with high sensitivity and specificity. The rational design of these fluorophores hinges on a deep understanding of their photophysical properties, which dictate their performance in complex biological milieu. This guide provides a comparative analysis of a promising class of fluorophores—derivatives of the fused-ring carbazole system—benchmarked against established fluorescent dyes.
The Cornerstone of Fluorophore Performance: Key Photophysical Parameters
The utility of a fluorophore is fundamentally governed by a set of key photophysical parameters that collectively define its brightness, stability, and suitability for various applications. A comprehensive evaluation of these properties is crucial for the informed selection of a fluorescent probe.
-
Molar Extinction Coefficient (ε): This parameter quantifies the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient translates to a greater probability of light absorption, which is the initial and essential step in the fluorescence process.[2]
-
Fluorescence Quantum Yield (ΦF): The quantum yield represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.[3] A quantum yield approaching 1.0 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore.
-
Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission.[4] This temporal characteristic is intrinsic to the fluorophore and its environment and is the basis for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it facilitates the separation of the emitted fluorescence from the excitation light, leading to an improved signal-to-noise ratio.
A Comparative Analysis of Fluorophore Classes
The following table provides a comparative overview of the key photophysical properties of selected carbazole derivatives alongside commonly used reference fluorophores. It is important to note that the data for the carbazole derivatives are representative of the class and may vary depending on the specific substitution pattern.
| Fluorophore Class | Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Solvent |
| Fused Carbazole | Indolocarbazole Derivative[5] | ~350-400 | ~420-450 | Not Reported | ~0.50 | Not Reported | Not Specified |
| Fused Carbazole | Dibenzo[c,g]indolo[3,2,1-jk]carbazole Derivative[6] | Not Reported | ~470 (Sky-Blue) | Not Reported | 0.94 | Not Reported | Not Specified |
| Fused Carbazole | Benzothiazole π-expanded Carbazole[7] | ~330-340 | ~470-550 | Not Reported | 0.03-0.41 | Not Reported | Hexane to DCM |
| Xanthene | Fluorescein (FITC)[8] | ~495 | ~519 | ~75,000 | ~0.9 | ~4.0 | Aqueous Buffer (pH > 7) |
| Xanthene | Rhodamine B[9] | ~550 | ~580 | ~110,000 | ~0.3-0.7 | ~1.7-3.1 | Ethanol/Water |
| BODIPY | BODIPY FL[10][11] | ~503 | ~512 | >80,000 | ~0.9-1.0 | ~5-7 | Methanol |
Analysis of Comparative Data:
From the table, it is evident that fused carbazole derivatives, including indolocarbazole and benzothienocarbazole analogues, exhibit fluorescence in the blue to green region of the spectrum.[5][6][7] Notably, some derivatives demonstrate high quantum yields, with the dibenzo[c,g]indolo[3,2,1-jk]carbazole derivative reaching an impressive 0.94.[6] This high quantum efficiency is a hallmark of their rigid and planar molecular structures, which minimize non-radiative decay pathways.
In comparison, traditional fluorophores like Fluorescein (FITC) and Rhodamine B are well-characterized and widely used benchmarks.[8][9] FITC, for instance, possesses a high quantum yield in aqueous buffers, making it a popular choice for biological labeling. However, its photophysical properties are known to be sensitive to environmental factors such as pH.[12] Rhodamine B offers strong absorption in the green-yellow region and a moderate quantum yield.[9]
The BODIPY class of dyes, represented here by BODIPY FL, often surpasses traditional fluorophores in several aspects. They typically exhibit high molar extinction coefficients, near-unity quantum yields, and narrow emission bands.[11][] Furthermore, their fluorescence is relatively insensitive to solvent polarity and pH, providing more stable and predictable performance in diverse experimental conditions.[10] The longer fluorescence lifetime of BODIPY FL is also advantageous for applications such as fluorescence polarization assays.[10]
While direct data for 14H-Benzo[c]benzothieno[2,3-a]carbazole is unavailable, the properties of its analogues suggest that this class of compounds holds significant promise, particularly for applications requiring blue-shifted fluorescence and high quantum efficiency. Further derivatization of the core structure could potentially fine-tune the photophysical properties to match or even exceed those of established fluorophores.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is paramount for the objective evaluation of fluorophores. The following sections detail the standard experimental protocols for determining the key parameters discussed above.
Workflow for Photophysical Characterization
Caption: Experimental workflow for comprehensive photophysical characterization of a fluorophore.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using UV-Visible absorption spectroscopy and the Beer-Lambert law.[2]
Protocol:
-
Solution Preparation: Prepare a stock solution of the fluorophore in a suitable spectroscopic grade solvent with a precisely known concentration. From this stock, prepare a series of dilutions of known concentrations.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to calibrate the instrument to zero absorbance.
-
Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).[14]
Measurement of Fluorescence Quantum Yield (ΦF)
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed for determining the fluorescence quantum yield.[15]
Caption: Workflow for the relative determination of fluorescence quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample, allowing excitation at the same wavelength.[16]
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[16]
-
Absorbance and Emission Measurement: For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer. Subsequently, measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the same wavelength.
-
Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is then calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns2 / nr2)
Where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots for the sample and reference respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different).[16]
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes with high precision.[17]
Caption: Principle of fluorescence lifetime measurement using TCSPC.
Protocol:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (laser or LED), a sensitive single-photon detector, and timing electronics.[18]
-
Sample Excitation: The sample is excited by the pulsed light source.
-
Photon Detection: The emitted fluorescence photons are detected one by one.
-
Timing: The electronics measure the time delay between the excitation pulse and the arrival of each fluorescence photon.[4]
-
Data Acquisition: This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.[17]
Conclusion
The evaluation of photophysical properties is a critical step in the development and application of novel fluorophores. While specific data for 14H-Benzo[c]benzothieno[2,3-a]carbazole remains to be fully characterized, the analysis of its structural analogues reveals a promising class of blue-emitting fluorophores with the potential for high quantum efficiency. The rigid, fused-ring system of these carbazole derivatives is a key structural motif that contributes to their favorable photophysical characteristics.
Compared to traditional fluorophores like fluorescein and rhodamine, advanced carbazole derivatives may offer advantages in terms of photostability and tunable emission. However, they face stiff competition from commercially available dyes like the BODIPY series, which set a high bar for performance with their exceptional brightness and environmental insensitivity.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of new fluorophores. By systematically evaluating the molar extinction coefficient, quantum yield, and fluorescence lifetime, researchers can make informed decisions in selecting the most appropriate fluorescent probe for their specific needs, thereby advancing the frontiers of biomedical imaging and drug discovery.
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The Isomer Effect: A Comparative Guide to the Biological Activity of Benzothienocarbazoles
Introduction: Beyond the Formula
In the landscape of medicinal chemistry, the molecular formula C₁₈H₁₁NS represents a multitude of possibilities. When arranged into the fused heterocyclic system of benzothienocarbazole—a scaffold of immense interest for its potential therapeutic applications—it does not yield a single, uniform entity. Instead, it gives rise to a family of isomers, each with a unique three-dimensional architecture. While sharing the same atoms, these isomers are distinct chemical individuals, and this structural nuance is the critical determinant of their biological destiny.
Carbazole and its derivatives have long been recognized as privileged structures in drug discovery, exhibiting a vast range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a thiophene ring to this carbazole core introduces new electronic and steric features, creating the benzothienocarbazole scaffold. However, the precise manner of this fusion—the topology of the rings—dictates the molecule's overall shape, planarity, and electron distribution. This guide delves into the profound impact of this isomerism on biological activity, offering a comparative framework for researchers engaged in the design and development of novel therapeutics based on this potent scaffold. We will explore why one isomer might potently inhibit a cancer cell line while its sibling compound remains inert, illustrating the critical importance of structure-activity relationships (SAR) in modern drug discovery.
The Architectural Divide: Linear vs. Angular Isomers
The primary source of isomerism in benzothienocarbazoles arises from the position and orientation of the fused benzene, thiophene, and carbazole rings. This leads to distinct structural classes, most notably angular and linear isomers.
-
Angular Isomers: In these molecules, the fused rings create a "bent" or angular geometry. An example is 5H-benzo[3][4]thieno[3,2-c]carbazole .
-
Linear Isomers: These isomers possess a more elongated, planar structure where the rings are fused in a straight line, such as 12H-benzo[3][4]thieno[3,2-a]carbazole .
This fundamental difference in molecular shape has profound implications for how these molecules interact with biological targets like DNA and proteins.
Caption: Structural comparison of angular and linear benzothienocarbazole isomers.
Comparative Biological Activity: A Tale of Two Shapes
While direct, side-by-side comparative studies on the biological activities of benzothienocarbazole isomers are emerging, the principles can be authoritatively illustrated by examining closely related isomeric systems like benzocarbazoles. The mode of ring fusion directly impacts the molecule's ability to participate in key biological interactions.
Mechanism 1: DNA Intercalation and Topoisomerase Inhibition
One of the most well-established anticancer mechanisms for planar heterocyclic molecules is DNA intercalation.[2] In this process, the flat, aromatic molecule inserts itself between the base pairs of the DNA double helix, disrupting its structure and interfering with replication and transcription, ultimately leading to cell death. This disruption also affects the function of topoisomerases, enzymes crucial for managing DNA topology during cell division.[1]
The planarity and surface area of the molecule are paramount for effective intercalation. This is where isomerism plays a critical role.
-
Linear Isomers generally possess a greater planar surface area, which can enhance their ability to stack between DNA base pairs. This often translates to stronger DNA binding and more potent inhibition of topoisomerases.
-
Angular Isomers , with their bent shape, may intercalate less efficiently or interact with DNA via different modes, such as groove binding, potentially leading to a different or reduced cytotoxic profile.
Table 1: Isomeric Influence on Anticancer Activity (Illustrative Data from Related Scaffolds)
| Isomer Type | Representative Compound | Target Cell Line | IC₅₀ (µM) | Inferred Mechanism & Rationale | Reference |
|---|---|---|---|---|---|
| Linear | Dibenzo[c,g]carbazole | Human Keratinocytes | 0.004 | Potent Cytotoxicity. The extended planarity of the linear structure is hypothesized to facilitate strong DNA intercalation, leading to high potency. | [5] |
| Angular | Benzo[a]carbazole Derivative | HeLa (Cervical Cancer) | 7.59 | Moderate Cytotoxicity. The angular shape may hinder optimal stacking between DNA base pairs, potentially reducing intercalative ability and cytotoxic effect compared to linear analogues. | [6] |
| Angular | Benzo[c]carbazole | - | - | Receptor-Mediated Activity. Known to act as a ligand for the Aryl Hydrocarbon Receptor (AhR), which can induce metabolic enzymes and lead to the formation of reactive, DNA-damaging metabolites. This represents an alternative, non-intercalative pathway. |[7] |
Note: Data is for illustrative purposes from related carbazole isomers to demonstrate the principle, as direct comparative IC₅₀ values for benzothienocarbazole isomers are not available in the cited literature.
Mechanism 2: Kinase Inhibition
Protein kinases are another major class of targets in cancer therapy.[2] They are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. Small molecules can inhibit kinases by binding to the ATP-binding pocket of the enzyme. The success of this interaction is highly dependent on the three-dimensional shape and electronic complementarity between the inhibitor and the target protein.
The specific geometry of benzothienocarbazole isomers can dictate their ability to fit within the confined space of a kinase active site. An angular isomer might present functional groups in a spatial orientation that allows for optimal hydrogen bonding and hydrophobic interactions with key amino acid residues, whereas a linear isomer may be sterically hindered from achieving the same binding pose.
Caption: Isomer-specific binding to a kinase active site can block downstream signaling.
Experimental Protocols: Validating Isomer Activity
To rigorously compare the biological activities of benzothienocarbazole isomers, a series of validated, industry-standard assays must be employed. The choice of experiment is dictated by the hypothesized mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This foundational assay measures the metabolic activity of cells as a proxy for cell viability. It is a crucial first step to determine the concentration-dependent cytotoxic effect of each isomer.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each benzothienocarbazole isomer in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Replace the medium in the wells with 100 µL of the medium containing the respective isomer concentrations. Include a vehicle-only control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) for each isomer.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 14H-Benzo[c]benzothieno[2,3-a]carbazole
Definitive Guide to the Safe Disposal of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole
This document provides comprehensive, step-by-step guidance for the proper disposal of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole, a complex heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for handling potent chemical agents and are designed to ensure the safety of laboratory personnel and the protection of the environment. As a Senior Application Scientist, my primary objective is to synthesize technical accuracy with practical, field-tested insights, empowering researchers to manage chemical waste with confidence and precision.
Hazard Assessment and Immediate Safety Precautions
Due to its chemical structure, 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole should be presumed to be a hazardous substance with potential carcinogenic properties. All personnel handling this compound must adhere to the highest safety standards.
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek prompt medical attention.[1][3]
-
Eye Contact: Flush eyes with a gentle stream of water for a minimum of 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes or airborne particles. |
| Lab Coat | A fully fastened laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-certified respirator may be necessary for handling powders or creating aerosols | To prevent inhalation of the compound, especially in powder form.[6] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation and containment of chemical waste at the point of generation are critical to prevent accidental exposure and environmental contamination.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in the laboratory where the waste is generated. This area must be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[7][8]
Step 2: Use Appropriate Waste Containers All waste containers must be:
-
Chemically compatible with 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole.
-
Leak-proof with a secure, tight-fitting lid.[9]
-
Clearly labeled with the words "Hazardous Waste," the full chemical name, and a description of the contents.[8]
Step 3: Segregate Waste Streams Different waste streams must be kept separate to avoid dangerous chemical reactions.
-
Solid Waste: This includes unused 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole powder, contaminated gloves, absorbent paper, and other disposable lab supplies. Place these items in a designated, labeled solid waste container.
-
Liquid Waste: Solutions containing 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole should be collected in a separate, labeled liquid waste container. Do not mix with other incompatible solvent waste.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment is essential to prevent the spread of this potent compound.
Equipment and Glassware:
-
Rinse contaminated glassware and equipment with a suitable solvent to remove the bulk of the 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole. Collect this solvent rinse as hazardous liquid waste.
-
Wash the rinsed items with soap and hot water.[10]
-
A final rinse with clean water is recommended.
Work Surfaces:
-
Wipe down all potentially contaminated surfaces, such as benchtops and the interior of fume hoods, with a cloth dampened with a suitable solvent.[10]
-
Follow this with a cleaning using soap and water.[10]
-
All cleaning materials, including used cloths and absorbent pads, must be disposed of as solid hazardous waste.[1]
Ultimate Disposal: Ensuring Regulatory Compliance
The final disposal of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Recommended Disposal Method:
The preferred method for the disposal of PAHs is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.
Disposal Workflow Diagram:
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Navigating the Uncharted: A Safety-First Guide to Handling 14H-Benzo[c]benzothieno[2,3-a]carbazole
Navigating the Uncharted: A Safety-First Guide to Handling 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole
Hazard Assessment: Understanding the Potential Risks
Given its complex, multi-ring aromatic structure, 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole should be handled as a substance with the potential for significant health hazards. The primary concerns are:
-
Carcinogenicity: Many PAHs are known or suspected carcinogens.[2][3] The carbazole moiety itself, while not always carcinogenic, is a component of many mutagenic compounds. Therefore, it is crucial to assume that this compound may have carcinogenic properties and to minimize exposure.
-
Dermal and Eye Irritation: Aromatic compounds can cause irritation upon contact with skin and eyes.[4] Prolonged or repeated contact may lead to more severe dermatological issues.
-
Respiratory Tract Irritation: Inhalation of fine particles of this solid compound can irritate the respiratory system.[1]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For activities with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of fine particles.[1] Ensure a proper fit test has been conducted for tight-fitting respirators. Facial hair can compromise the seal.[5] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing. | Protects against airborne particles and potential splashes.[1][6] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). | Provides a barrier against skin contact.[6] Change gloves immediately if they become contaminated. Do not reuse disposable gloves.[5] |
| Body Protection | A lab coat, buttoned completely, with tight-fitting cuffs. For extensive handling, a disposable coverall is recommended. | Protects skin and personal clothing from contamination.[7] |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects feet from spills.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart guiding the selection of appropriate PPE based on the risk of aerosolization.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational protocol is essential for minimizing the risk of exposure.
Designated Work Area
-
All work with 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole should be conducted in a designated area, such as a chemical fume hood, to control the release of airborne particles.
-
The work area should be clearly marked with a warning sign indicating the presence of a potentially carcinogenic substance.
Weighing and Transferring
-
Preparation: Before starting, ensure all necessary equipment and waste containers are within the fume hood.
-
Weighing: If possible, weigh the compound directly in the receiving vessel to minimize transfer steps. Use a balance with a draft shield.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If a solution is required, add the solvent to the solid in the fume hood.
-
Cleaning: After transfer, decontaminate the spatula and any other equipment that came into contact with the compound.
Safe Handling Workflow
This diagram outlines the key steps for the safe handling of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole.
Caption: A step-by-step workflow for the safe handling of 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Carefully collect the spilled material and absorbent using a scoop or other appropriate tool and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All waste contaminated with 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole must be treated as hazardous waste.[8]
-
Waste Segregation: Collect all contaminated materials, including gloves, disposable lab coats, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The presence of PAHs in waste classifies it as hazardous.[8] Controlled incineration is a common disposal method for PAH-contaminated solids.[9] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By adhering to these stringent safety protocols, researchers can confidently and safely work with 14H-Benzo[c]benzo[1][2]thieno[2,3-a]carbazole, ensuring both personal safety and the integrity of their research.
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Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
